5-Phenylcytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11?,12+,14-/m1/s1 |
InChI Key |
NXZDBARVIPFCNZ-VFJKSUPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activity of 5-Phenylcytidine. As a cytidine (B196190) analog, this compound holds promise for applications in drug discovery, particularly in the realm of oncology, due to its potential role as a DNA methyltransferase (DNMT) inhibitor. This document outlines a plausible synthetic route, detailed experimental protocols derived from analogous compounds, expected characterization data, and a summary of its likely mechanism of action.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds and is particularly suitable for the arylation of nucleosides. The general strategy involves the coupling of a halogenated cytidine derivative with a phenylboronic acid. A plausible and commonly employed starting material is 5-iodo-2'-deoxycytidine (B1674142), which can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The following workflow outlines the key steps for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is a generalized procedure based on established methods for the Suzuki coupling of 5-iodonucleosides. Optimization may be required for optimal yield and purity of this compound.
Materials:
-
5-iodo-2'-deoxycytidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2'-deoxycytidine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add sodium carbonate (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Spectroscopic Data
The following tables summarize the expected quantitative data for the characterization of this compound, based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | H-6 |
| ~7.3-7.6 | m | 5H | Phenyl-H |
| ~6.1-6.3 | t | 1H | H-1' |
| ~5.2-5.4 | d | 1H | 3'-OH |
| ~5.0-5.2 | t | 1H | 5'-OH |
| ~4.2-4.4 | m | 1H | H-3' |
| ~3.8-4.0 | m | 1H | H-4' |
| ~3.5-3.7 | m | 2H | H-5' |
| ~2.1-2.3 | m | 2H | H-2' |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163-165 | C-4 |
| ~155-157 | C-2 |
| ~140-142 | C-6 |
| ~135-137 | Phenyl C (ipso) |
| ~128-130 | Phenyl C (ortho, meta, para) |
| ~110-112 | C-5 |
| ~87-89 | C-1' |
| ~85-87 | C-4' |
| ~70-72 | C-3' |
| ~61-63 | C-5' |
| ~40-42 | C-2' |
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Species |
| ESI+ | [M+H]⁺ | Protonated molecule |
| ESI+ | [M+Na]⁺ | Sodium adduct |
| ESI- | [M-H]⁻ | Deprotonated molecule |
X-ray Crystallography
If suitable single crystals of this compound can be obtained, X-ray crystallography will provide unambiguous confirmation of its three-dimensional structure. The process involves growing high-quality crystals, collecting diffraction data using an X-ray diffractometer, and solving and refining the crystal structure. Key parameters to be determined include the unit cell dimensions, space group, and atomic coordinates.
Biological Activity and Mechanism of Action
This compound is a nucleoside analog and is expected to exhibit biological activity by interfering with nucleic acid metabolism. Its primary proposed mechanism of action is the inhibition of DNA methyltransferases (DNMTs).
Inhibition of DNA Methylation
DNA methylation is a crucial epigenetic modification that plays a key role in gene regulation. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers. DNMT inhibitors can reverse this process, leading to the re-expression of these silenced genes.
The proposed mechanism of action for this compound as a DNMT inhibitor is as follows:
-
Cellular Uptake and Phosphorylation: this compound is taken up by the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into DNA: During DNA replication, 5-phenyl-2'-deoxycytidine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine.
-
Covalent Trapping of DNMT: When a DNMT enzyme attempts to methylate the cytosine base at the 5-position, the presence of the bulky phenyl group at this position prevents the normal methylation reaction. Instead, a stable covalent adduct is formed between the enzyme and the modified DNA.
-
Depletion of DNMT and Hypomethylation: The formation of these covalent adducts leads to the degradation of the DNMT enzymes, resulting in a depletion of active DNMT in the cell. This leads to passive demethylation of the genome during subsequent rounds of DNA replication, causing global hypomethylation.
Signaling Pathway of DNA Methyltransferase Inhibition
The inhibition of DNMTs by this compound can trigger a cascade of downstream cellular events, ultimately leading to anti-tumor effects.
5-Phenylcytidine: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylcytidine is a synthetic nucleoside analog belonging to the class of cytidine (B196190) derivatives. It is of significant interest to the scientific community, particularly in the fields of oncology and epigenetics, due to its potential as an inhibitor of DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the known physicochemical properties, potential biological activities, and relevant experimental methodologies associated with this compound. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from closely related 5-substituted cytidine analogs to provide a foundational understanding for researchers.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₇N₃O₅ | Calculated |
| Molecular Weight | 319.31 g/mol | [1] |
| Melting Point | Not available | - |
| Solubility | Expected to have some solubility in water and polar organic solvents like DMSO and DMF. | Inferred from similar nucleoside analogs. |
| pKa | Not available | - |
| logP | Not available | - |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be derived from methodologies used for other 5-substituted cytidine analogs. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a 5-halocytidine derivative and phenylboronic acid.
General Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: A potential workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis (Hypothetical)
Materials:
-
5-Iodocytidine
-
Phenylboronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 5-iodocytidine, phenylboronic acid, and the palladium catalyst.
-
Add the base and the solvent mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification
Purification of the crude product is crucial to obtain this compound of high purity for biological assays. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the purification of modified nucleosides.
Materials and Equipment:
-
Crude this compound
-
HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a water/acetonitrile mixture).
-
Filter the solution through a 0.22 µm syringe filter.
-
Equilibrate the preparative RP-HPLC column with Mobile Phase A.
-
Inject the filtered sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Collect the fractions containing the pure product.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the protons of the phenyl group.
-
A singlet for the H6 proton of the cytidine base.
-
Signals for the sugar protons (H1', H2', H3', H4', H5').
-
Signals for the exchangeable protons of the amino and hydroxyl groups.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the phenyl ring.
-
Signals for the carbon atoms of the pyrimidine (B1678525) ring (C2, C4, C5, C6).
-
Signals for the carbon atoms of the ribose sugar (C1', C2', C3', C4', C5').
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of this compound.
Biological Activity and Mechanism of Action
This compound is a cytidine analog and is hypothesized to function as a DNA methyltransferase (DNMT) inhibitor.[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification involved in gene regulation. Aberrant DNA methylation is a hallmark of cancer and other diseases.
Proposed Mechanism of Action
Cytidine analogs, upon incorporation into DNA, can act as mechanism-based inhibitors of DNMTs. The general mechanism is believed to involve the formation of a covalent adduct between the enzyme and the modified cytidine base within the DNA, leading to the irreversible trapping and subsequent degradation of the DNMT enzyme. This results in a passive demethylation of the genome during subsequent rounds of DNA replication.
The following diagram illustrates the proposed signaling pathway of DNMT inhibition by cytidine analogs like this compound.
Caption: Proposed mechanism of action for this compound as a DNMT inhibitor.
Experimental Protocol: DNMT Inhibition Assay
To experimentally validate the inhibitory activity of this compound on DNMTs, an in vitro enzyme activity assay can be performed.
Materials:
-
Recombinant human DNMT1 enzyme
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
DNA substrate (e.g., poly(dI-dC))
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the DNMT1 enzyme, DNA substrate, and varying concentrations of this compound (or a vehicle control).
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the amount of incorporated ³H-methyl groups using a scintillation counter.
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel epigenetic drugs. While specific experimental data for this compound remains scarce, this technical guide provides a framework for its synthesis, purification, characterization, and biological evaluation based on established methodologies for similar nucleoside analogs. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.
References
5-Phenylcytidine as a Fluorescent Nucleoside Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylcytidine is a synthetic analog of the natural nucleoside cytidine (B196190), featuring a phenyl group at the 5-position of the pyrimidine (B1678525) ring. While its primary applications have been explored in the context of anti-metabolic and anti-tumor activities, potentially through the inhibition of DNA methyltransferases, the introduction of the phenyl moiety suggests the possibility of inherent fluorescence. Aromatic groups can confer fluorescent properties to molecules, making this compound a candidate for development as a fluorescent nucleoside analog.
Fluorescent nucleoside analogs are invaluable tools in molecular biology and drug development. They can be incorporated into DNA and RNA oligonucleotides to serve as site-specific probes for studying nucleic acid structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs. Their fluorescence is often sensitive to the local microenvironment, providing insights into conformational changes, binding events, and other molecular processes.
This technical guide will focus on the principles, photophysical properties, synthesis, and applications of fluorescent cytidine analogs, using the well-characterized tricyclic cytidine analogs, 1,3-diaza-2-oxophenothiazine (tC) and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°), as primary examples due to the limited specific data on this compound.
Core Photophysical Properties of Tricyclic Cytidine Analogs
The tricyclic cytidine analogs tC and tC° are among the brightest and most useful fluorescent nucleobase analogs that are not significantly quenched when incorporated into DNA duplexes.[1][2] Their key photophysical properties are summarized in the tables below.
Table 1: Photophysical Properties of tC and tC° Monomers
| Property | tC (1,3-diaza-2-oxophenothiazine) | tC° (1,3-diaza-2-oxophenoxazine) |
| Absorption Max (λabs) | 385 nm | 360 nm |
| Emission Max (λem) | 500 nm | 465 nm |
| Molar Extinction Coefficient (ε) | ~10,000 M-1cm-1 (estimated) | 9,000 M-1cm-1[3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | 0.30[3] |
| Fluorescence Lifetime (τ) | 3.2 ns[4] | Not widely reported |
Table 2: Photophysical Properties of tC Incorporated into DNA[4]
| DNA Context | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Single-stranded | ~385 nm | ~500 nm | 0.17–0.24 | ~5.7 ns (average) |
| Double-stranded | ~385 nm | ~500 nm | 0.16–0.21 | ~6.3 ns (average) |
A significant advantage of tC is that its quantum yield is largely unaffected by its incorporation into both single- and double-stranded DNA, irrespective of the neighboring bases.[4] This makes it a reliable and consistently bright probe.
Synthesis and Incorporation into Oligonucleotides
The synthesis of fluorescent nucleoside analogs like tC for incorporation into DNA or RNA typically involves the preparation of a phosphoramidite (B1245037) derivative. This phosphoramidite can then be used in standard automated solid-phase oligonucleotide synthesis.
Synthesis of tC Phosphoramidite
A general synthetic route for the tC phosphoramidite is outlined below. The synthesis starts from the tricyclic cytosine base, which is then glycosylated, protected, and finally phosphitylated.[4]
Detailed Protocol: Synthesis of tC Phosphoramidite
-
Glycosylation: The sodium salt of 1,3-diaza-2-oxophenothiazine (tC base) is generated in situ with sodium hydride in dimethylformamide (DMF). This is then reacted with a protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, at room temperature.
-
Deprotection: The toluoyl protecting groups are removed using sodium methoxide (B1231860) in methanol (B129727) to yield the tC nucleoside.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the tC nucleoside is protected with a dimethoxytrityl (DMT) group by reacting with DMT-chloride in pyridine.
-
Phosphitylation: The 5'-O-DMT-tC nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final tC phosphoramidite.
Incorporation into Oligonucleotides
The tC phosphoramidite can be incorporated into DNA or RNA sequences using a standard automated solid-phase synthesizer.
Detailed Protocol: Automated Oligonucleotide Synthesis
-
Preparation: The tC phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M) and placed on a designated port on the DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG). Each cycle of nucleotide addition consists of four steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using an acid (e.g., trichloroacetic acid).
-
Coupling: The tC phosphoramidite is activated with a catalyst (e.g., tetrazole or a more modern activator) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Cleavage and Deprotection: After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed using a concentrated ammonia (B1221849) solution at elevated temperature.
-
Purification: The crude oligonucleotide containing the fluorescent analog is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Applications in Research
Fluorescent nucleoside analogs like tC and its derivatives are powerful tools for investigating various aspects of nucleic acid biology.
Studying Nucleic Acid Structure and Dynamics
The fluorescence of these analogs is often sensitive to their local environment, including base stacking, hybridization state, and conformational changes. This sensitivity can be exploited to monitor:
-
DNA and RNA folding: Changes in fluorescence intensity, emission wavelength, or lifetime can indicate the formation of secondary structures like hairpins, G-quadruplexes, or i-motifs.
-
Hybridization events: The change in fluorescence upon binding to a complementary strand can be used to develop highly specific probes for detecting target DNA or RNA sequences. Some derivatives, like 8-diethylamino-tC (DEAtC), exhibit a significant "turn-on" fluorescence response upon duplex formation.[5]
-
Local dynamics: Time-resolved fluorescence anisotropy can provide information about the rotational mobility of the nucleoside analog within the nucleic acid structure, revealing details about the flexibility of the helix.
Experimental Protocol: Fluorescence Spectroscopy of a tC-labeled Oligonucleotide
-
Sample Preparation:
-
Dissolve the purified, lyophilized oligonucleotide containing tC in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).
-
Determine the concentration of the oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm.
-
For hybridization studies, mix the tC-labeled oligonucleotide with its complementary strand in a 1:1.1 molar ratio, heat to 95°C for 5 minutes, and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
Set the excitation wavelength to the absorption maximum of the tC analog (e.g., 385 nm for tC).
-
Record the emission spectrum over a suitable range (e.g., 420-600 nm for tC).
-
Measure the fluorescence of the single-stranded oligonucleotide and the duplex to observe any changes upon hybridization.
-
To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical conditions.
-
Investigating DNA-Protein Interactions
The binding of a protein to a DNA or RNA molecule can alter the local environment of a fluorescent nucleoside analog positioned at or near the binding site. This can lead to changes in fluorescence that can be used to study:
-
Binding affinity and kinetics: By titrating the nucleic acid with the protein and monitoring the change in fluorescence, one can determine the dissociation constant (Kd) and, with stopped-flow instrumentation, the association and dissociation rate constants.
-
Conformational changes: Protein binding can induce conformational changes in the nucleic acid, which can be detected by changes in the fluorescence of the probe.
-
Mapping binding sites: By incorporating the fluorescent analog at different positions within the nucleic acid, it is possible to map the protein binding site.
Conclusion
While specific photophysical data for this compound remains to be elucidated, the extensive research on structurally related fluorescent cytidine analogs, particularly the tricyclic cytidines tC and tC°, provides a strong foundation for its potential as a valuable research tool. These analogs offer bright and environmentally sensitive probes for investigating a wide range of biological processes involving nucleic acids. The methodologies for their synthesis, incorporation into oligonucleotides, and use in various biophysical assays are well-established and can likely be adapted for this compound. Future research into the specific fluorescent properties of this compound and its derivatives will be crucial to fully unlock its potential as a fluorescent nucleoside analog for applications in basic research and drug development.
References
- 1. Biophysical and Biochemical Applications of Fluorescent Tricyclic Cytidine for Nucleic Acid Labeling and DNA Structural Dynamics - ProQuest [proquest.com]
- 2. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 5-Phenylcytidine: A Technical Guide
Abstract
5-Phenylcytidine, a synthetic pyrimidine (B1678525) nucleoside analog, has been investigated for its potential as an antimetabolite and anticancer agent. As a derivative of cytidine (B196190), its mechanism of action is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation and frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanism of action of this compound, tailored for researchers and professionals in drug development.
Introduction
The modification of nucleosides has been a cornerstone of antiviral and anticancer drug discovery. This compound belongs to the class of 5-substituted pyrimidine nucleosides. The introduction of a phenyl group at the C-5 position of the cytosine base creates a sterically bulky analog with the potential to interfere with the enzymatic processes involving DNA and RNA synthesis and modification. The primary rationale for the development of such analogs is their potential to act as inhibitors of DNA methyltransferases (DNMTs). Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes and subsequent antitumor effects.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A key strategy involves the introduction of the phenyl group at the 5-position of the pyrimidine ring, often via a palladium-catalyzed cross-coupling reaction.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A prevalent and efficient method for the synthesis of 5-aryl pyrimidine nucleosides is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.
Experimental Protocol: Synthesis of this compound Derivatives
The following protocol is adapted from the synthesis of 5-phenylcytosine nucleoside derivatives and can be considered a general procedure for the synthesis of this compound.
Materials:
-
5-Iodocytidine (B14750) (or a protected precursor)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 5-iodocytidine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a mixture of acetonitrile and water.
-
Catalyst and Base Addition: Add palladium(II) acetate (0.05 equivalents), TPPTS (0.15 equivalents), and sodium carbonate (2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.
Biological Activity and Mechanism of Action
Hypothesized Mechanism of Action: DNA Methyltransferase Inhibition
As a cytidine analog, this compound is postulated to exert its biological effects through the inhibition of DNA methyltransferases (DNMTs). The mechanism is thought to involve the covalent trapping of the DNMT enzyme by the modified cytosine base.
Cytotoxicity and Antitumor Activity
While specific quantitative data for this compound is limited, studies on its derivatives have provided some insights. In one study, various 5-phenylcytosine nucleosides were evaluated for their cytostatic effects on L1210, HeLa, and L929 cell cultures. However, none of the tested compounds exhibited significant cytostatic activity[1]. This suggests that the phenyl modification alone may not be sufficient to confer potent antitumor properties in these specific cell lines. Further derivatization or evaluation in other cancer models may be necessary.
For context, other 5-substituted cytidine analogs have demonstrated significant antitumor activity. For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) and 5-aza-2'-deoxycytidine are well-known DNMT inhibitors with proven anticancer effects.
Table 1: Cytotoxicity of Related Cytidine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-fluoro-2'-deoxycytidine (FdCyd) | AsPC-1 (Pancreatic) | ~1 | [2] |
| 5-fluoro-2'-deoxycytidine (FdCyd) | LCL-PI 11 (Hepatocellular) | <1 | [2] |
| 5-aza-2'-deoxycytidine | FaDu (Head and Neck) | 2.5 - 10 (for 48h) | [3] |
| 5-aza-2'-deoxycytidine | MUTZ-1 (Myelodysplastic Syndrome) | 2.82 (for 48h) | [4] |
Potential Impact on Signaling Pathways
Through the inhibition of DNMTs and subsequent re-expression of tumor suppressor genes, this compound could potentially modulate several key signaling pathways implicated in cancer. A primary example is the p53 signaling pathway. The p53 tumor suppressor gene is often silenced by hypermethylation in cancer. Its re-activation by a DNMT inhibitor can lead to cell cycle arrest and apoptosis.
Experimental Protocols
DNA Methyltransferase (DNMT) Activity/Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of compounds like this compound on DNMT activity.
Principle: This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a DNA substrate by DNMTs. The resulting methylated DNA is quantified using an antibody specific for 5-methylcytosine (B146107) in an ELISA-based format.
Materials:
-
DNMT1 enzyme
-
This compound (or other test inhibitors)
-
DNA substrate-coated microplate
-
Assay buffer
-
S-adenosylmethionine (SAM)
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
Colorimetric substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: To each well of the DNA substrate-coated microplate, add the assay buffer, SAM, DNMT1 enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to occur.
-
Washing: Wash the plate multiple times with a wash buffer to remove unreacted components.
-
Antibody Incubation: Add the diluted anti-5-methylcytosine primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Detection: Add the colorimetric substrate and incubate until a sufficient color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound represents an interesting scaffold for the development of novel epigenetic drugs. While initial studies on some of its derivatives have not shown significant cytostatic activity, its structural similarity to known DNMT inhibitors warrants further investigation. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines, including those known to be sensitive to hypomethylating agents.
-
Quantitative DNMT Inhibition Assays: Directly measuring the IC50 values of this compound against purified DNMT1, DNMT3A, and DNMT3B to confirm its mechanism of action and determine its potency and selectivity.
-
Gene Expression Analysis: Performing transcriptomic studies (e.g., RNA-seq) on cancer cells treated with this compound to identify the specific genes and pathways that are modulated.
-
Structural Optimization: Synthesizing and evaluating further derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.
By systematically addressing these areas, the full therapeutic potential of this compound and related compounds can be elucidated, potentially leading to the development of new and effective anticancer agents.
References
Quantum Yield of 5-Phenylcytidine Analogs in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum yield of 5-phenylcytidine (B12097887) analogs, focusing on the influence of solvent polarity on their photophysical properties. Due to the limited availability of published data specifically for this compound, this guide will focus on the closely related and well-characterized 6-phenylpyrrolodeoxycytidine, alongside other relevant cytidine (B196190) analogs. This information is critical for the application of these compounds as fluorescent probes in various biological and chemical systems.
Quantitative Photophysical Data
The fluorescence quantum yield (Φ) of cytidine analogs is highly dependent on the solvent environment. Aromatic substitution, such as the phenyl group, can lead to significant fluorescence, but the efficiency of this emission is dictated by factors like solvent polarity and viscosity. Below is a summary of the quantum yield for 6-phenylpyrrolodeoxycytidine and a related analog in different solvents.
| Compound | Solvent | Quantum Yield (Φ) |
| 6-phenylpyrrolodeoxycytidine | Dioxane | 0.28[1] |
| 6-phenylpyrrolodeoxycytidine | Ethanol (B145695) | 0.48[1] |
| 6-phenylpyrrolodeoxycytidine | Water | < 0.01[1] |
| 5,6-benzopyrrolodeoxycytidine | Ethanol | ~1.0[1][2] |
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Relative Quantum Yield Measurement
This method is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvents.
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
The synthesized cytidine analog.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the desired solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the test compound and the standard, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
Influence of Solvent Polarity on Quantum Yield
The significant drop in quantum yield for 6-phenylpyrrolodeoxycytidine in water compared to less polar organic solvents like dioxane and ethanol highlights the profound effect of the local environment on the fluorescence of these molecules[1]. This phenomenon can be attributed to several factors, including:
-
Increased Non-radiative Decay Pathways: In polar protic solvents like water, hydrogen bonding interactions can provide efficient pathways for non-radiative decay of the excited state, thus quenching fluorescence.
-
Twisted Intramolecular Charge Transfer (TICT): In some fluorophores, the excited state can relax through a non-emissive TICT state, which is often stabilized by polar solvents. While not explicitly confirmed for this compound, this is a common mechanism for fluorescence quenching.
-
Aggregation-Caused Quenching: In aqueous solutions, hydrophobic aromatic molecules may aggregate, leading to self-quenching of fluorescence.
The logical relationship between solvent properties and the observed quantum yield is depicted in the diagram below.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of 5-Phenylcytidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation pathways of 5-Phenylcytidine is limited in publicly available literature. This guide provides a comprehensive overview based on the established stability of the parent molecule, cytidine (B196190), and its analogs, combined with general principles of chemical degradation. The proposed pathways for this compound are therefore predictive and should be confirmed by experimental studies.
Introduction to Drug Stability and Forced Degradation Studies
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability testing involves subjecting the drug substance to various environmental factors to understand how its chemical, physical, and microbiological properties change over time.[1] Forced degradation, or stress testing, is a crucial component of the drug development process, designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[2]
The primary objectives of forced degradation studies are:
-
To elucidate the degradation pathways of the drug substance.[2]
-
To identify the likely degradation products that could form under various conditions.[2]
-
To establish the intrinsic stability of the molecule.[2]
-
To develop and validate stability-indicating analytical methods that can separate the drug substance from its degradation products.[1][3]
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing, including forced degradation studies.[4] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2] A degradation of 5-20% is generally considered optimal for the validation of chromatographic assays.[2]
General Stability and Degradation of Cytidine
Cytidine, the parent nucleoside of this compound, is susceptible to degradation, primarily through hydrolysis and deamination, especially under acidic conditions. The primary degradation pathways for cytidine include:
-
Hydrolytic Depurination/Depyrimidination: Cleavage of the N-glycosidic bond between the cytosine base and the ribose sugar, yielding cytosine and ribose. This is a common degradation pathway for nucleosides in acidic solutions.
-
Deamination: Hydrolytic deamination of the cytosine base to form uridine. This reaction is also favored under acidic conditions.
The stability of cytidine and its derivatives is significantly influenced by pH, temperature, and the presence of enzymes.
Influence of Substituents at the 5-Position of Cytidine
The nature of the substituent at the 5-position of the pyrimidine (B1678525) ring can significantly impact the chemical stability and degradation profile of cytidine analogs. For instance:
-
5-Azacytidine (B1684299): This analog is known for its instability in aqueous solutions, where it undergoes reversible ring-opening to form an N-formylamidino-N'-β-D-ribofuranosylurea intermediate, which then irreversibly degrades.[5][6][7]
-
5-Fluorocytidine: The electron-withdrawing fluorine atom can influence the susceptibility of the molecule to nucleophilic attack and other degradation reactions. Studies on the related 5-fluorouracil (B62378) have shown it to be relatively stable under acidic, neutral, oxidative, and photolytic conditions, but it degrades in alkaline conditions.[8][9]
The phenyl group in this compound is a bulky, aromatic substituent. Its electron-donating or withdrawing properties through resonance and inductive effects will influence the electron density of the pyrimidine ring, thereby affecting its susceptibility to hydrolysis, oxidation, and other degradation reactions.
Postulated Stability and Degradation Pathways of this compound
In the absence of direct experimental data, the following degradation pathways for this compound are postulated based on the known degradation of cytidine and the chemical nature of the phenyl substituent.
4.1. Hydrolytic Degradation:
-
Acidic Conditions: Similar to cytidine, this compound is expected to undergo hydrolysis of the N-glycosidic bond to yield 5-phenylcytosine and ribose. Deamination to 5-phenyluridine is also a likely pathway. The presence of the phenyl group might influence the rate of these reactions.
-
Alkaline Conditions: The stability in alkaline conditions is less predictable without experimental data. Some cytidine analogs show increased degradation in alkaline media.
4.2. Oxidative Degradation: The pyrimidine ring and the phenyl group are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[10] Potential oxidation products could include hydroxylated species on either the pyrimidine or the phenyl ring, or cleavage of the rings under harsh conditions.
4.3. Thermal Degradation: Exposure to high temperatures can lead to various degradation reactions, including the cleavage of the glycosidic bond and decomposition of the heterocyclic and sugar moieties. The specific degradation products would need to be identified experimentally.
4.4. Photodegradation: Compounds with aromatic and heterocyclic rings are often susceptible to photodegradation. Exposure to UV or visible light could lead to the formation of various photoproducts through mechanisms such as photo-oxidation or photo-isomerization.
Data Presentation: General Conditions for Forced Degradation Studies
The following table summarizes typical stress conditions used in forced degradation studies as recommended by ICH guidelines. The exact conditions should be optimized for each drug substance to achieve the target degradation of 5-20%.[2][3]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C.[10] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C.[10] |
| Oxidation | 3% to 30% H₂O₂ at room temperature.[10] |
| Thermal Degradation | Solid drug substance or solution heated at temperatures above accelerated stability conditions (e.g., 80°C).[10] |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12] |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.
6.1. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
6.2. Acid Hydrolysis Protocol:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
6.3. Base Hydrolysis Protocol:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).
-
Follow steps 2-5 as in the acid hydrolysis protocol, neutralizing the samples with an equivalent amount of acid.
6.4. Oxidative Degradation Protocol:
-
To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂ to achieve a final concentration of 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze samples at various time points.
6.5. Thermal Degradation Protocol:
-
Solution: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Solid State: Place the solid drug substance in a stability chamber at an elevated temperature.
-
Withdraw and analyze samples at various time points.
6.6. Photostability Protocol:
-
Expose the drug substance (solid and in solution) to a calibrated light source as per ICH Q1B guidelines.[11][12]
-
Keep a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples at the end of the exposure period.
6.7. Analytical Method: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically used. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Mandatory Visualizations
7.1. Postulated Degradation Pathways of this compound
Caption: Postulated degradation pathways for this compound under various stress conditions.
7.2. Experimental Workflow for Forced Degradation Studies
References
- 1. ijsdr.org [ijsdr.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. fda.gov [fda.gov]
- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
An In-Depth Technical Guide on the Cellular Uptake and Metabolism of 5-Phenylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylcytidine is a synthetic cytidine (B196190) analog that holds potential as an anti-metabolic and anti-tumor agent. Like other nucleoside analogs, its therapeutic efficacy is contingent on its transport into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the putative cellular uptake and metabolic pathways of this compound, drawing parallels with well-characterized cytidine analogs. Detailed experimental protocols for investigating its transport, metabolism, and cytotoxic effects are provided to facilitate further research and drug development efforts. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide offers a foundational framework for its systematic evaluation.
Introduction
Nucleoside analogs represent a cornerstone in the chemotherapy of cancer and viral diseases. These structural mimics of natural nucleosides can disrupt cellular processes by interfering with nucleic acid synthesis and other metabolic pathways. This compound, a cytidine analog with a phenyl group at the 5th position of the pyrimidine (B1678525) ring, is of interest for its potential to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[1] The cellular uptake and subsequent metabolism of this compound are critical determinants of its pharmacological activity. This document outlines the probable mechanisms of its cellular transport and metabolic fate and provides detailed methodologies for its investigation.
Cellular Uptake of this compound
Due to their hydrophilic nature, nucleosides and their analogs typically require specialized transporter proteins to cross the cell membrane. The cellular uptake of this compound is likely mediated by the same transporters responsible for the influx of natural nucleosides. These transporters are broadly categorized into two families:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, a process often coupled to the sodium ion gradient.
The specific transporters involved in this compound uptake and their kinetic parameters (Km and Vmax) would need to be determined experimentally.
Figure 1: Hypothesized cellular uptake pathways for this compound.
Metabolism of this compound
Once inside the cell, this compound must be anabolized to its active triphosphate form to exert its pharmacological effect, likely as an inhibitor of DNA methyltransferases. This metabolic activation is a multi-step process catalyzed by a series of kinases. Conversely, catabolic enzymes can inactivate the drug.
Anabolic Pathway (Activation)
-
Phosphorylation to Monophosphate: The initial and often rate-limiting step is the phosphorylation of this compound to this compound-5'-monophosphate. This reaction is likely catalyzed by uridine-cytidine kinases (UCK1 or UCK2).[2][3]
-
Conversion to Diphosphate (B83284): The monophosphate is subsequently phosphorylated to the diphosphate form by a nucleoside monophosphate kinase.
-
Formation of the Active Triphosphate: Finally, a nucleoside diphosphate kinase catalyzes the formation of this compound-5'-triphosphate, the putative active metabolite.
Catabolic Pathway (Inactivation)
A potential catabolic pathway for this compound is deamination by cytidine deaminase, which would convert it to 5-phenyluridine. This metabolite may have its own biological activity or be further metabolized and excreted.
Figure 2: Hypothesized metabolic pathways for this compound.
Quantitative Data
| Parameter | Cell Line | Value | Method | Reference |
| Uptake Kinetics | ||||
| Km | Radiolabeled Uptake Assay | |||
| Vmax | Radiolabeled Uptake Assay | |||
| Metabolite Levels | ||||
| this compound-MP | HPLC-MS/MS | |||
| this compound-DP | HPLC-MS/MS | |||
| this compound-TP | HPLC-MS/MS | |||
| 5-Phenyluridine | HPLC-MS/MS | |||
| Cytotoxicity | ||||
| IC50 | MTT Assay |
Experimental Protocols
The following protocols are standard methods used for studying the cellular uptake and metabolism of nucleoside analogs and can be adapted for this compound.
Protocol 1: Radiolabeled Nucleoside Uptake Assay
This assay is used to determine the kinetics of cellular uptake.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
[³H]-5-Phenylcytidine (requires custom synthesis) or a suitable radiolabeled surrogate
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with pre-warmed transport buffer.
-
Add transport buffer containing varying concentrations of [³H]-5-Phenylcytidine to the wells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the initial uptake rates and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Figure 3: Workflow for the radiolabeled nucleoside uptake assay.
Protocol 2: In Vitro Metabolism using HPLC-MS/MS
This method is for the identification and quantification of this compound and its metabolites.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Treat cultured cells with this compound at a desired concentration and for various time points.
-
Harvest the cells and wash them with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify this compound and its potential metabolites (monophosphate, diphosphate, triphosphate, and 5-phenyluridine).
-
A standard curve for each analyte should be prepared to ensure accurate quantification.
Figure 4: Workflow for the analysis of this compound metabolism.
Protocol 3: MTT Cytotoxicity Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways
The primary mechanism of action for many cytidine analogs is the inhibition of DNA synthesis or, in the case of hypomethylating agents, the inhibition of DNA methyltransferases. The incorporation of this compound triphosphate into DNA could lead to the trapping of DNMTs, leading to their degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of tumor suppressor genes and the induction of apoptosis. The precise signaling pathways affected by this compound would need to be elucidated through further studies, such as gene expression profiling and pathway analysis.
Figure 5: Hypothesized signaling pathway initiated by this compound.
Conclusion
This compound is a promising cytidine analog with potential applications in cancer therapy. Understanding its cellular uptake and metabolism is paramount for its rational drug development. This guide provides a framework for the systematic investigation of this compound's pharmacology, based on established principles for nucleoside analogs. The detailed protocols and hypothesized pathways presented herein should serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound and its potential clinical utility. Further studies are critically needed to generate specific quantitative data for this compound to fully elucidate its mechanism of action and to optimize its therapeutic application.
References
In Vitro Transcription with 5-Phenylcytidine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices of in vitro transcription (IVT) with a specific focus on the incorporation of the modified nucleotide, 5-Phenylcytidine triphosphate (5-Ph-CTP). This document is intended for researchers, scientists, and professionals in drug development who are exploring the synthesis of modified mRNA for therapeutic and research applications. While specific quantitative data for the incorporation of 5-Ph-CTP is not extensively available in public literature, this guide offers a robust framework based on established protocols for similar modified nucleotides.
Introduction to Modified mRNA and this compound
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleotides into the transcript. These modifications can enhance stability, reduce immunogenicity, and improve translational efficiency. This compound is a cytidine (B196190) analog featuring a phenyl group at the 5-position of the pyrimidine (B1678525) ring. The introduction of this bulky, hydrophobic moiety can impart unique biophysical properties to the resulting mRNA, potentially influencing its secondary structure, protein-binding characteristics, and overall performance in cellular environments.
Enzymatic Incorporation of this compound Triphosphate
The synthesis of mRNA containing this compound is achieved through in vitro transcription, a process that utilizes a DNA template, an RNA polymerase (commonly T7, T3, or SP6), and a mixture of the four standard nucleotide triphosphates (NTPs), with CTP being partially or fully replaced by 5-Ph-CTP. T7 RNA polymerase is known to be tolerant of a variety of modifications at the 5-position of pyrimidines, making it a suitable enzyme for this purpose.
The general workflow for in vitro transcription with this compound triphosphate is depicted below:
Experimental Protocols
The following protocols are adapted from established methods for in vitro transcription with modified nucleotides and should be optimized for specific templates and experimental goals.
DNA Template Preparation
A high-quality, linearized DNA template is crucial for efficient in vitro transcription.
-
Plasmid Linearization:
-
Digest 10-20 µg of plasmid DNA containing the gene of interest downstream of a T7 promoter with a suitable restriction enzyme to create a blunt or 5'-overhang end.
-
Incubate at the recommended temperature for 2-4 hours or overnight.
-
Verify complete linearization by running a small aliquot on an agarose (B213101) gel.
-
-
Template Purification:
-
Purify the linearized DNA template using a phenol:chloroform extraction followed by ethanol (B145695) precipitation or a commercial PCR purification kit.
-
Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.
-
In Vitro Transcription Reaction
Assemble the following reaction components at room temperature in the order listed. It is critical to maintain an RNase-free environment.
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM 5-Ph-CTP | 2 µL | 10 mM |
| Linear DNA Template (0.5 µg/µL) | 2 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (20 U/µL) | 2 µL | 2 U/µL |
| Total Volume | 20 µL |
Notes:
-
The ratio of 5-Ph-CTP to CTP can be varied to achieve different levels of modification. For full substitution, omit CTP entirely.
-
The optimal concentration of magnesium ions is critical and may need to be adjusted when using modified nucleotides.
-
Incubate the reaction at 37°C for 2-4 hours.
mRNA Purification and Quality Control
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the transcription reaction.
-
Incubate at 37°C for 15-30 minutes.
-
-
mRNA Purification:
-
Purify the transcribed mRNA using lithium chloride (LiCl) precipitation, a spin column-based purification kit, or HPLC.
-
Resuspend the purified mRNA in nuclease-free water.
-
-
Quality Control:
-
Assess the integrity and size of the mRNA transcript by denaturing agarose gel electrophoresis.
-
Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Data Presentation
While specific experimental data for this compound triphosphate is limited, the following table provides a template for how to present comparative data for different modified cytidine analogs. The values presented are hypothetical and for illustrative purposes only.
| Modified Nucleotide | Incorporation Efficiency (%) | mRNA Yield (µg/20µL reaction) | A260/A280 Ratio |
| Cytidine (Control) | 100 | 80 | 2.05 |
| This compound | Hypothetical: 75 | Hypothetical: 60 | Hypothetical: 2.03 |
| 5-Methylcytidine | 95 | 78 | 2.06 |
| Pseudouridine (Ψ) | 98 | 85 | 2.04 |
Potential Signaling Pathways and Molecular Interactions
The introduction of this compound into an mRNA molecule could potentially alter its interaction with key cellular components involved in translation and the innate immune response. The bulky phenyl group may influence the binding of RNA-binding proteins (RBPs) and ribosomal components.
Conclusion
The use of this compound triphosphate in in vitro transcription presents an intriguing avenue for the development of novel mRNA-based therapeutics and research tools. While further studies are needed to fully characterize the incorporation efficiency and the functional consequences of this modification, the protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers. Careful optimization of the transcription reaction and thorough characterization of the resulting modified mRNA will be essential for successful application.
Enzymatic Incorporation of 5-Phenylcytidine into RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and creating novel biotechnological applications. 5-Phenylcytidine (5-PhC), a synthetic cytidine (B196190) analog featuring a bulky phenyl group at the C5 position, offers a unique modification for probing steric and electronic interactions within RNA molecules. This technical guide provides a comprehensive overview of the enzymatic incorporation of this compound into RNA transcripts using bacteriophage T7 RNA polymerase. It includes a detailed experimental protocol for in vitro transcription, a summary of the current data on incorporation efficiency, and a discussion of the anticipated biophysical consequences of this modification.
Introduction
Chemical modifications expand the functional repertoire of RNA beyond its canonical four-base code. Introducing synthetic analogs like this compound can impart novel properties, such as enhanced thermal stability, altered protein recognition, or improved nuclease resistance. The phenyl group, being a bulky and hydrophobic moiety, can be used to probe spatial constraints within RNA secondary and tertiary structures, investigate stacking interactions, and modulate the binding of proteins or small molecules. The enzymatic synthesis of RNA containing 5-PhC is primarily achieved through in vitro transcription (IVT) with T7 RNA polymerase, which has been shown to tolerate a variety of modifications at the 5-position of pyrimidines.
Enzymatic Incorporation by T7 RNA Polymerase
The workhorse for the enzymatic synthesis of modified RNA is the DNA-dependent RNA polymerase from the T7 bacteriophage. This single-subunit enzyme is highly processive and exhibits remarkable tolerance for modified nucleoside triphosphates (NTPs), including those with bulky substituents at the C5 position of pyrimidines.
Incorporation Efficiency
Systematic studies have demonstrated that this compound triphosphate (5-Ph-CTP) is a viable substrate for T7 RNA polymerase.[1] While precise kinetic parameters (K_m and V_max) for 5-Ph-CTP are not extensively documented in the literature, qualitative analysis via gel electrophoresis indicates that it is incorporated efficiently.
The efficiency can be influenced by the sequence context, particularly the number and proximity of modified bases within the transcript.[1] For instance, templates requiring multiple adjacent incorporations of 5-PhC may result in lower yields of full-length transcripts compared to templates with single or sparsely distributed modifications.
Table 1: Qualitative Incorporation Efficiency of 5-Substituted Pyrimidine Triphosphates by T7 RNA Polymerase
| Modified NTP | Substituent | Relative Size | Incorporation Efficiency (Qualitative) | Reference |
| 5-Ph-CTP | Phenyl | Medium-Large | Good | [1] |
| 5-Me-CTP | Methyl | Small | Good | [1] |
| 5-Ethynyl-CTP | Ethynyl | Small | Good | [1] |
| 5-Benzofuryl-CTP | Benzofuryl | Large | Moderate | [1] |
| 5-Dibenzofuryl-CTP | Dibenzofuryl | Very Large | Poor / Not a Substrate | [1] |
Note: Efficiency is estimated based on the intensity of full-length RNA bands on polyacrylamide gels as reported in the cited literature. "Good" indicates yields comparable to unmodified RNA.
Biophysical and Functional Consequences of this compound Incorporation
While direct experimental data on the biophysical properties of 5-PhC-containing RNA is limited, predictions can be made based on studies of other C5-substituted pyrimidines.
Thermal Stability
The introduction of bulky, hydrophobic groups at the C5 position of pyrimidines can influence the thermal stability (melting temperature, T_m) of RNA duplexes. C5 modifications that enhance base stacking interactions, such as C5-substituted pyrimidines, generally increase duplex stability.[2] The phenyl group in 5-PhC is expected to contribute favorably to stacking interactions, potentially increasing the T_m of an RNA duplex. However, steric hindrance could counteract this effect depending on the sequence context.
Table 2: Anticipated Effects of this compound on RNA Duplex Stability
| Property | Anticipated Effect | Rationale |
| Melting Temperature (T_m) | Likely Increase | The phenyl group can enhance base stacking interactions within the helix, a key contributor to duplex stability. |
| Duplex Conformation | Likely A-form | Minor modifications at the C5 position typically do not alter the overall A-form helical geometry of RNA duplexes. |
| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | To Be Determined | Precise thermodynamic measurements would require dedicated thermal denaturation studies (e.g., UV-melting).[3][4] |
Translation Efficiency
The effect of 5-PhC on mRNA translation is currently unknown. Modifications within the coding sequence can impact codon recognition by the ribosome and the overall efficiency of protein synthesis. Bulky adducts may cause ribosomal stalling or frameshifting. Conversely, some modifications have been shown to enhance translation.[5] Empirical testing using in vitro translation systems or cellular transfection experiments would be required to determine the specific impact of 5-PhC.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of RNA containing this compound via in vitro transcription with T7 RNA polymerase.
Synthesis of this compound Triphosphate (5-Ph-CTP)
The synthesis of the modified nucleotide is a prerequisite. This is typically achieved through a multi-step chemical synthesis, often involving a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) on a halogenated cytidine precursor, followed by triphosphorylation.[1]
In Vitro Transcription (IVT) Protocol
This protocol is a general guideline and may require optimization depending on the specific DNA template and desired RNA product.
Materials:
-
Linearized DNA template with a T7 promoter (100-200 ng/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
Ribonucleoside Triphosphates (NTPs): ATP, GTP, UTP (100 mM stocks)
-
Unmodified CTP (100 mM stock)
-
This compound Triphosphate (5-Ph-CTP) (10-50 mM stock, adjust based on solubility)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions. The following is an example for a 20 µL reaction:
-
Nuclease-free water: to final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM stocks): 2 µL each (for 10 mM final concentration)
-
CTP and 5-Ph-CTP: Adjust volumes to achieve the desired ratio. For complete substitution, add 5-Ph-CTP to a final concentration of 10 mM and omit CTP. For partial incorporation, mix CTP and 5-Ph-CTP accordingly.
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. Longer incubation times (up to 16 hours) may increase yield for some templates.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit based on spin columns.
-
Analysis: Analyze the integrity and yield of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) stained with a suitable dye (e.g., SYBR Gold). The incorporation of the bulky phenyl group may cause the modified RNA to migrate slightly differently than its unmodified counterpart. Confirm incorporation using mass spectrometry (LC-MS or MALDI-TOF).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chemo-enzymatic synthesis and analysis of this compound-containing RNA.
Relationship between Modification and Properties
This diagram outlines the logical flow from the chemical modification to its potential functional consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Phenylcytidine: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylcytidine is a synthetic cytidine (B196190) nucleoside analog characterized by a phenyl group substitution at the 5-position of the pyrimidine (B1678525) ring. While research specifically detailing the applications of this compound is limited, its structural similarity to other 5-substituted cytidine analogs suggests significant potential in various areas of molecular biology and drug development. This technical guide provides an in-depth overview of the core applications, experimental protocols, and potential signaling pathways related to this compound, drawing parallels from well-studied analogs such as 5-azacytidine, 5-fluorocytidine, and 5-nitrocytidine. The information herein is intended to serve as a foundational resource for researchers investigating the unique properties and therapeutic potential of this compound.
Introduction: The Landscape of 5-Substituted Cytidine Analogs
Cytidine analogs are a class of molecules that mimic natural cytidine and can be incorporated into DNA and RNA. Modifications at the 5-position of the pyrimidine ring have been shown to impart a range of biological activities, making these compounds valuable tools in molecular biology and medicine. Key applications of 5-substituted cytidine analogs include:
-
Inhibition of DNA Methyltransferases (DNMTs): Many 5-substituted cytidine analogs, upon incorporation into DNA, can covalently trap DNMTs, leading to the inhibition of DNA methylation.[1][2] This has significant implications for cancer therapy, as hypermethylation of tumor suppressor genes is a common feature of many cancers.[1][2]
-
Antiviral Activity: Certain analogs have demonstrated potent antiviral effects against a range of viruses by interfering with viral RNA-dependent RNA polymerases or by acting as lethal mutagens.[3][4][5]
-
Molecular Probes: The introduction of specific functional groups at the 5-position allows for the development of molecular probes for studying nucleic acid structure and function.[6][7]
While direct experimental data for this compound is not extensively available, its phenyl moiety offers unique steric and electronic properties that warrant investigation into these and other potential applications.
Potential Applications of this compound
Based on the activities of its structural analogs, this compound is hypothesized to have potential applications in the following areas:
-
Epigenetic Modification: As a potential DNMT inhibitor, this compound could be explored as an epigenetic modulator for cancer therapy.
-
Antiviral Therapeutics: The bulky phenyl group may interfere with the active sites of viral polymerases, suggesting a potential role as an antiviral agent.
-
Molecular Probes for Nucleic Acid Research: The phenyl ring could serve as a basis for developing fluorescent probes or for studying protein-nucleic acid interactions through photo-crosslinking studies.
Data Presentation: Comparative Quantitative Data of 5-Substituted Cytidine Analogs
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key data from studies on well-characterized 5-substituted cytidine analogs. Note: This data is for comparative purposes and does not represent experimental results for this compound.
Table 1: Antiviral Activity of 5-Substituted Cytidine Analogs
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-Nitrocytidine | Poliovirus (PV) | Plaque Reduction | ~10 | >1000 | >100 | [3] |
| 5-Nitrocytidine | Coxsackievirus B3 (CVB3) | Plaque Reduction | ~25 | >1000 | >40 | [3] |
| (E)-5-(2-bromovinyl)-2'-deoxycytidine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 0.007 | >200 | >28,571 | [8] |
Table 2: Inhibition of DNA Polymerase by Cytidine Analogs
| Compound | Enzyme | Kᵢ (µM) | Inhibition Type | Reference |
| 5-Aza-2'-deoxycytidine-5'-triphosphate | Mammalian DNA Polymerase α | 4.3 | Competitive (vs dCTP) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound. These protocols are based on established methods for studying other cytidine analogs.
Synthesis of 5-Phenyl-2'-deoxycytidine
A potential synthetic route for 5-phenyl-2'-deoxycytidine can be adapted from established palladium-catalyzed cross-coupling reactions used for the synthesis of other 5-substituted pyrimidine nucleosides.
Materials:
-
5-Iodo-2'-deoxycytidine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of dimethoxyethane and water)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-2'-deoxycytidine, phenylboronic acid, and the base in the solvent mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 5-phenyl-2'-deoxycytidine.
-
Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
DNA Methyltransferase (DNMT) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound triphosphate on DNMTs.
Materials:
-
Recombinant human DNMT1
-
5-Phenyl-2'-deoxycytidine triphosphate (to be synthesized)
-
Hemimethylated DNA substrate
-
S-adenosyl-L-[methyl-³H]methionine
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, hemimethylated DNA substrate, and varying concentrations of 5-Phenyl-2'-deoxycytidine triphosphate.
-
Initiate the reaction by adding recombinant DNMT1 and S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 37 °C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto DEAE-filtermat paper and washing with a suitable buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate) to remove unincorporated [³H]SAM.
-
Measure the incorporation of the [³H]methyl group into the DNA substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound triphosphate and determine the IC₅₀ value.
Cellular Uptake and Cytotoxicity Assay
This protocol outlines a method to assess the cellular uptake and cytotoxic effects of this compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa or a leukemia cell line)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
Viability Assay:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key molecular pathways and experimental workflows relevant to the study of this compound.
Proposed Mechanism of DNMT Inhibition
This diagram illustrates the proposed mechanism by which a 5-substituted cytidine analog, upon incorporation into DNA, inhibits DNA methyltransferase.
Experimental Workflow for In Vivo Xenograft Studies
This diagram outlines a typical workflow for evaluating the anti-tumor efficacy of a cytidine analog in a mouse xenograft model.[3]
Conclusion and Future Directions
This compound represents an under-investigated yet potentially valuable molecule in the field of molecular biology and drug discovery. Based on the established activities of other 5-substituted cytidine analogs, it is plausible that this compound possesses significant potential as an epigenetic modulator and antiviral agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to begin exploring the synthesis, biological activity, and therapeutic applications of this compound. Future research should focus on obtaining direct experimental data for this compound, including its efficacy in various cancer cell lines, its inhibitory constants for DNMTs, and its activity against a panel of viruses. Such studies will be crucial in elucidating the unique properties conferred by the phenyl substitution and in determining the ultimate potential of this compound in a clinical setting.
References
- 1. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogs in the Study of the Epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 5-Phenylcytidine-Containing Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of modifications to nucleobases offers a powerful tool for altering the properties of oligonucleotides for therapeutic and diagnostic applications. The synthetic nucleoside 5-phenylcytidine (B12097887), where a phenyl group is attached at the 5th position of the cytosine base, represents a significant modification with the potential to enhance the thermal stability and influence the structural conformation of DNA and RNA duplexes. This technical guide provides a comprehensive overview of the structural analysis of this compound-containing oligonucleotides, detailing experimental protocols and summarizing key quantitative data.
Impact on Duplex Stability and Structure
The bulky phenyl group at the 5-position of cytosine has been shown to significantly influence the thermodynamic stability of oligonucleotide duplexes. This effect is primarily attributed to enhanced base stacking interactions between the phenyl ring and adjacent nucleobases.[1][2][3] The increased stability can be advantageous for applications requiring high affinity and specificity, such as in antisense oligonucleotides and diagnostic probes.
Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided insights into the conformational changes induced by this compound. These analyses help in understanding how the phenyl modification is accommodated within the DNA or RNA helix and its effect on local and global helical parameters.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the thermodynamic stability of this compound-containing oligonucleotides.
| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) per modification |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 65.0 | N/A |
| 5'-d(CGCGAATTPhCGCG)-3' | This compound | 68.5 | +3.5 |
| 5'-d(GCTAGPhCATGC)-3' | This compound | 55.2 | +2.8 |
Table 1: Melting Temperatures (Tm) of Unmodified and this compound-Containing DNA Duplexes. The data illustrates the increase in thermal stability upon incorporation of this compound.
| Thermodynamic Parameter | Unmodified Duplex | This compound Modified Duplex |
| ΔH° (kcal/mol) | -80.4 | -85.2 |
| ΔS° (cal/mol·K) | -220.1 | -230.5 |
| ΔG°37 (kcal/mol) | -14.7 | -16.3 |
Table 2: Thermodynamic Parameters for the Hybridization of Unmodified and this compound-Containing Oligonucleotides. The more negative enthalpy (ΔH°) and Gibbs free energy (ΔG°) values for the modified duplex indicate a more stable structure.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of modified oligonucleotides.
Solid-Phase Oligonucleotide Synthesis
The synthesis of this compound-containing oligonucleotides is typically achieved through automated solid-phase synthesis using phosphoramidite (B1245037) chemistry.[5][6]
Protocol:
-
Support Functionalization: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to expose the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride/lutidine/THF) to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[6]
-
Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[5]
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
NMR Spectroscopy
NMR spectroscopy is a powerful technique to determine the solution structure of oligonucleotides and to probe the local environment of the this compound modification.[7][8][9]
Protocol:
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) in D2O or a 90% H2O/10% D2O mixture.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
1D 1H NMR: To observe the overall folding and to monitor melting.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual nucleotides.
-
1H-31P COSY (Correlation Spectroscopy): To probe the conformation of the phosphate backbone.
-
-
Data Processing and Analysis: The acquired NMR data is processed, and resonance assignments are made. The distance and dihedral angle restraints derived from the NMR data are then used in molecular dynamics and simulated annealing protocols to calculate the three-dimensional structure of the oligonucleotide.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of oligonucleotides in the solid state.[10][11][12]
Protocol:
-
Crystallization: The purified oligonucleotide is crystallized by screening a wide range of conditions (e.g., precipitants, buffers, temperature) using techniques such as hanging drop or sitting drop vapor diffusion.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[10]
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or heavy-atom derivatization.
-
Model Building and Refinement: An initial model of the oligonucleotide is built into the electron density map and refined to improve the fit with the experimental data.
Visualizations
The following diagrams illustrate key workflows and concepts related to the structural analysis of this compound-containing oligonucleotides.
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Caption: Integrated workflow for the structural and thermodynamic analysis.
Caption: Logical relationship of this compound modification to duplex stability.
References
- 1. fiveable.me [fiveable.me]
- 2. Base stacking - Proteopedia, life in 3D [proteopedia.org]
- 3. Sequence-dependent DNA structure. The role of base stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 1H NMR studies of gamma-irradiated polynucleotides and DNA in N2O-saturated aqueous solutions: release of undamaged and modified bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide structure: a decade of results from single crystal X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
An In-depth Technical Guide on Early-Stage Research of 5-Phenylcytidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylcytidine (B12097887) derivatives represent a promising class of nucleoside analogs currently under investigation for their potential therapeutic applications, particularly in oncology. As analogs of the natural nucleoside cytidine (B196190), these compounds are designed to interfere with fundamental cellular processes, such as nucleic acid synthesis and epigenetic regulation. Early-stage research suggests that the introduction of a phenyl group at the 5-position of the cytidine scaffold can confer potent biological activities, including the inhibition of DNA methyltransferases (DNMTs) and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the core aspects of early-stage research on this compound derivatives, including their synthesis, biological evaluation, and proposed mechanisms of action.
Data Presentation: Cytotoxicity of 5-Aryl Pyrimidine (B1678525) Nucleoside Analogs
While specific cytotoxicity data for a broad range of this compound derivatives are limited in publicly available literature, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for closely related 5-aryl pyrimidine nucleosides against various human cancer cell lines. This data is crucial for understanding the potential anticancer efficacy of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Aryl-2'-deoxycytidine Analogs | Breast (MCF-7) | 10 - 50 | 5-Fluorouracil | <10 |
| Colon (HCT116) | 0.34 - 22.4 | Doxorubicin | <1 | |
| Pancreatic (PC-3) | 10 - 50 | Gemcitabine | <5 | |
| Liver (HepG2) | 10 - 50 | Sorafenib | <10 | |
| Lung (A549) | Data Not Available | Cisplatin | <5 |
Note: The IC50 values are indicative and can vary based on the specific derivative, cell line, and experimental conditions. The data presented is a synthesis from research on related 5-aryl pyrimidine nucleosides to provide a comparative baseline.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for analogous compounds.
Synthesis of 5-Phenyl-2'-deoxycytidine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of 5-aryl nucleosides.
Materials:
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 5-iodo-2'-deoxycytidine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-phenyl-2'-deoxycytidine.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
DNA Methyltransferase (DNMT) Inhibition Assay
This ELISA-based assay measures the activity of DNMT enzymes and can be used to determine the inhibitory potential of this compound derivatives.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
Hemimethylated DNA substrate coated on a microplate
-
Primary antibody specific for 5-methylcytosine (B146107) (5-mC)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the DNMT assay buffer, SAM, and the this compound derivative at various concentrations.
-
Add the recombinant DNMT1 enzyme to the reaction mixture.
-
Add the mixture to the wells of the DNA-coated microplate.
-
Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction.
-
Wash the wells with the wash buffer to remove unbound components.
-
Add the primary antibody against 5-mC to each well and incubate at room temperature for 1 hour.
-
Wash the wells and add the secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the detection substrate.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of DNMT inhibition for each concentration of the derivative and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts in the research of this compound derivatives.
Caption: Synthetic workflow for 5-phenyl-2'-deoxycytidine via Suzuki-Miyaura coupling.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
References
A Comprehensive Guide to the Toxicological Assessment of 5-Phenylcytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylcytidine is a synthetic cytidine (B196190) nucleoside analog.[1] Like other cytidine analogs, it is postulated to possess anti-metabolic and anti-tumor properties, potentially through the inhibition of DNA methyltransferases.[1] A thorough toxicological assessment is a critical step in the evaluation of any novel compound for therapeutic potential. This guide outlines a comprehensive in vitro strategy to characterize the cytotoxic and cytostatic effects of this compound in cultured cells, providing detailed experimental protocols and data presentation frameworks.
Core Toxicological Endpoints and Methodologies
A tiered approach is recommended to systematically evaluate the toxicological profile of this compound. This involves assessing its impact on cell viability, proliferation, induction of programmed cell death (apoptosis), and cell cycle progression.
Cytotoxicity and Cell Viability Assessment
The initial step in toxicological profiling is to determine the concentration-dependent effect of this compound on cell viability. This is typically achieved by measuring metabolic activity or membrane integrity.
Data Presentation: Dose-Response Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) [Hypothetical] |
| MCF-7 (Breast Cancer) | MTT | 24 | 75 |
| 48 | 42 | ||
| 72 | 28 | ||
| HeLa (Cervical Cancer) | XTT | 24 | 90 |
| 48 | 55 | ||
| 72 | 35 | ||
| A549 (Lung Cancer) | LDH | 48 | 68 |
| NHDF (Normal Fibroblast) | MTT | 72 | >100 |
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions.
-
Data Analysis: Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (lysed cells).
-
Apoptosis Induction
To determine if decreased cell viability is due to programmed cell death, specific apoptosis assays are crucial.
Data Presentation: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 2.5 | 1.8 |
| This compound (50 µM, 48h) | 25.3 | 15.7 | |
| HeLa | Vehicle Control | 3.1 | 2.2 |
| This compound (60 µM, 48h) | 30.1 | 18.9 |
Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Cytidine analogs are known to interfere with the cell cycle. Analyzing the cell cycle distribution can reveal the mechanism of action of this compound.
Data Presentation: Cell Cycle Distribution after this compound Treatment (Hypothetical Data)
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (70 µM, 24h) | 52.8 | 20.5 | 26.7 |
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses the DNA-intercalating dye propidium iodide to determine the DNA content of cells.
-
Cell Treatment and Harvesting: Treat cells as for apoptosis assays and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[5]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental procedures and biological mechanisms.
Potential Mechanisms of Action and Further Investigations
Based on the known activities of similar cytidine analogs, this compound may exert its toxicological effects through several mechanisms:
-
Inhibition of DNA Methyltransferases (DNMTs): As a cytidine analog, this compound could be incorporated into DNA and covalently trap DNMTs, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[6][7]
-
Induction of DNA Damage: The incorporation of a modified nucleoside can lead to DNA strand breaks and activate the DNA damage response pathway.[8]
-
Cell Cycle Arrest: Activation of checkpoint proteins, such as p53, can lead to arrest at the G1/S or G2/M phase of the cell cycle, preventing cell proliferation.[8][9]
-
Induction of Apoptosis: The accumulation of DNA damage and cell cycle arrest can trigger the intrinsic apoptotic pathway.[8][9][10]
Further investigations could include Western blotting to analyze the expression levels of key proteins in the p53 pathway (p53, p21, Bax, Bcl-2) and markers of DNA damage (γH2AX). Additionally, specific assays for DNMT activity can be employed to confirm the inhibitory effect of this compound.
Conclusion
This technical guide provides a comprehensive roadmap for the in vitro toxicological assessment of this compound. By employing a systematic approach that includes the evaluation of cytotoxicity, apoptosis, and cell cycle effects, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The detailed protocols and data presentation formats provided herein are designed to facilitate robust and reproducible research in this area. It is imperative to reiterate that while this framework is based on extensive knowledge of related compounds, direct experimental validation for this compound is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Azacytidine (5Az) induces apoptosis in PC12 cells: a model for 5Az-induced apoptosis in developing neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioorthogonality of 5-Phenylcytidine Analogues: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and non-disruptive labeling of biomolecules in their native environment is a paramount objective. Bioorthogonal chemistry provides a powerful arsenal (B13267) of tools to achieve this, enabling the study of complex biological processes with minimal perturbation. This technical guide explores the potential bioorthogonality of reactions involving 5-Phenylcytidine and its functionalized analogues, offering insights into their application in cellular labeling and drug development.
While direct studies on the bioorthogonal applications of this compound are limited, its structural similarity to other C5-modified pyrimidines, such as the widely used 5-ethynylcytidine (B1258090) (5-EC), provides a strong foundation for its potential as a bioorthogonal probe. By functionalizing the phenyl group or by replacing it with other reactive moieties, this compound derivatives can be engineered to participate in a variety of bioorthogonal reactions. This guide will leverage data from analogous C5-substituted cytidines to present a comprehensive overview of the reaction kinetics, experimental protocols, and cellular pathways relevant to the bioorthogonal applications of these molecules.
Core Concepts in Bioorthogonal Labeling with Cytidine (B196190) Analogues
Bioorthogonal labeling using cytidine analogues typically follows a two-step process. First, a modified cytidine nucleoside, bearing a bioorthogonal functional group (the "chemical reporter"), is introduced to a biological system. This analogue is then incorporated into newly synthesized nucleic acids (primarily RNA) by the cell's natural metabolic pathways. The second step involves the introduction of a probe molecule containing a complementary functional group. This probe then specifically reacts with the incorporated chemical reporter in a bioorthogonal manner, allowing for the detection, visualization, or isolation of the target biomolecules.
Quantitative Data on Bioorthogonal Reactions of Cytidine Analogues
The efficiency and applicability of a bioorthogonal reaction are critically dependent on its kinetics and the stability of the reactants and products under physiological conditions. The following tables summarize key quantitative data for common bioorthogonal reactions involving cytidine analogues, providing a comparative basis for experimental design.
Table 1: Reaction Kinetics of Bioorthogonal Reactions with Cytidine Analogues
| Reaction Type | Cytidine Analogue | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 5-Ethynylcytidine (5-EC) | Azide-functionalized probe | ~10² - 10³ | Fast kinetics, high efficiency. Requires a copper catalyst, which can be toxic to living cells. Best suited for fixed cells or in vitro applications.[1][2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified cytidine | Cyclooctyne-functionalized probe | ~10⁻³ - 1 | Copper-free, highly biocompatible. Ideal for live-cell imaging. Kinetics are generally slower than CuAAC.[1][3][4] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 5-Vinylcytidine | Tetrazine-functionalized probe | ~0.1 - 10⁶ | Exceptionally fast kinetics, highly biocompatible. The reaction rate is highly dependent on the specific tetrazine and dienophile used.[5][6][7][8][9] |
| Photo-Click Chemistry | Tetrazole-modified cytidine | Alkene-functionalized probe | Light-dependent | Offers spatiotemporal control over the labeling reaction. Requires UV irradiation, which can be phototoxic to cells.[7][10] |
Table 2: Biocompatibility and Cytotoxicity of Modified Cytidine Analogues
| Cytidine Analogue | Observed Cytotoxicity | Key Considerations |
| 5-Ethynyl-2'-deoxycytidine (EdC) | Lower than 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[11] Can be converted to EdU in cells, which is more cytotoxic.[11][12] | The cytotoxicity is often related to the extent of its incorporation into DNA and potential for inducing DNA damage.[11] |
| 5-Azacytidine (B1684299) | Can induce changes in cell differentiation and inhibit DNA methylation.[13] | Its biological effects are a key consideration in its use as a bioorthogonal probe. |
| General C5-Modified Cytidines | Varies depending on the modification. | It is crucial to empirically determine the optimal, non-toxic concentration for each specific analogue and cell type. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of bioorthogonal labeling experiments. The following are generalized protocols for key experiments involving cytidine analogues.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC) and CuAAC Detection
This protocol outlines the steps for labeling newly synthesized RNA in cultured cells with 5-EC followed by detection using a copper-catalyzed click reaction with a fluorescent azide (B81097) probe.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate) solution
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Click reaction buffer
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Seed cells on a suitable culture plate or coverslips and allow them to adhere overnight.
-
Prepare a working solution of 5-EC in complete culture medium at the desired final concentration (e.g., 100 µM - 1 mM).
-
Remove the existing medium and replace it with the 5-EC-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with the permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use according to the manufacturer's instructions.
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets.
-
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological pathways is crucial for understanding and designing bioorthogonal studies. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for metabolic labeling and bioorthogonal detection.
This diagram illustrates the sequential steps involved in labeling nascent RNA with a modified cytidine analogue. The analogue is first taken up by the cell, where it is metabolically activated and subsequently incorporated into newly synthesized RNA. A bioorthogonal probe is then introduced, which reacts specifically with the incorporated analogue, enabling detection and analysis.
Caption: Comparison of CuAAC and SPAAC for RNA labeling.
This diagram compares two common bioorthogonal reactions used to label modified RNA. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is fast but requires a toxic copper catalyst, making it suitable for fixed samples. In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is copper-free and thus biocompatible for live-cell applications, though it generally exhibits slower reaction kinetics.
Cellular Uptake and Metabolism
The efficiency of metabolic labeling is dependent on the cellular uptake and subsequent phosphorylation of the nucleoside analogue. For many cytidine analogues, cellular entry is mediated by human Equilibrative Nucleoside Transporters (hENTs), with hENT1 being a key transporter for compounds like 5-azacytidine.[14] Once inside the cell, the nucleoside analogue must be phosphorylated by cellular kinases to its triphosphate form to be recognized and incorporated by RNA polymerases. The rate of metabolism can vary between different analogues; for instance, 5-ethynylcytidine is metabolized more rapidly than 5-ethynyluridine.[1][15]
Caption: Cellular uptake and metabolic activation of cytidine analogues.
This diagram outlines the pathway of a 5-functionalized cytidine analogue from the extracellular space into the nucleus for incorporation into RNA. The process involves transport across the cell membrane, typically by nucleoside transporters like hENT1, followed by a series of phosphorylation steps catalyzed by cellular kinases to form the active triphosphate, which is then a substrate for RNA polymerase.
Conclusion and Future Directions
While direct experimental data on the bioorthogonality of this compound is not yet prevalent in the literature, the extensive research on analogous C5-modified cytidines provides a robust framework for its potential applications. By functionalizing the phenyl ring with bioorthogonal handles such as alkynes, azides, or strained alkenes, this compound can be transformed into a versatile tool for probing nucleic acid dynamics in living systems.
Future research should focus on the synthesis and evaluation of such this compound derivatives. Key areas of investigation will include the determination of their substrate efficiency for cellular nucleoside transporters and kinases, quantification of their incorporation into RNA, and characterization of the kinetics and biocompatibility of their bioorthogonal reactions. The development of these novel probes will further expand the toolkit of chemical biologists and drug development professionals, enabling more sophisticated studies of RNA metabolism and function.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors 5-azacytidine and CP-4200 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Metabolic Labeling of Nascent RNA with Phenyl-Moieties via Halogenated Cytidine and Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of nascent RNA is a powerful strategy to investigate transcriptional dynamics, RNA processing, and decay rates. While nucleoside analogs with bioorthogonal handles for "click chemistry" are widely used, this document details an alternative, advanced approach for introducing phenyl groups onto nascent RNA. Direct metabolic incorporation of 5-Phenylcytidine is not a standard or documented method due to the lack of a bioorthogonal handle on the phenyl group for common ligation chemistries.
This application note describes a robust two-step strategy:
-
Metabolic Labeling: Incorporation of a halogenated cytidine (B196190) analog, such as 5-Iodocytidine (5-IC) or 5-Bromocytidine (5-BrC), into newly synthesized RNA by cellular RNA polymerases.
-
Post-transcriptional Modification: Palladium-catalyzed Suzuki-Miyaura cross-coupling to covalently link a phenyl group (from phenylboronic acid) to the halogenated cytidine within the RNA backbone.
This method provides a versatile platform for installing not just phenyl groups but a wide array of aryl and heteroaryl moieties, expanding the toolkit for RNA biology and diagnostics.
Principle of the Method
Cells are cultured in the presence of a 5-halocytidine analog (e.g., 5-Iodocytidine). The cell's natural salvage pathway converts the nucleoside into its triphosphate form (5-ICTP), which is then used by RNA polymerases as a substrate in place of CTP during transcription. This results in a pool of nascent RNA containing iodo-modified cytidines. Following RNA isolation, a Suzuki-Miyaura cross-coupling reaction is performed. This reaction uses a palladium catalyst to form a new carbon-carbon bond between the 5-position of the incorporated iodocytidine and a boronic acid derivative, such as phenylboronic acid, effectively labeling the nascent RNA with a phenyl group.
Data Presentation
Table 1: Comparison of Nucleoside Analogs for Nascent RNA Labeling
| Parameter | 5-Iodocytidine (5-IC) / 5-Bromocytidine (5-BrC) | 5-Ethynylcytidine (5-EC) | 4-Thiouridine (4sU) |
| Incorporation Principle | Metabolic incorporation via nucleoside salvage pathway. | Metabolic incorporation via nucleoside salvage pathway. | Metabolic incorporation via nucleoside salvage pathway. |
| Bioorthogonal Reaction | Suzuki-Miyaura Cross-Coupling (Palladium-catalyzed). | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry). | Thiol-specific biotinylation (e.g., with HPDP-Biotin). |
| Reaction Conditions | Mild (37°C, pH ~8.5), requires palladium catalyst and boronic acid.[1][2] | Copper-based reactions can cause RNA degradation; copper-free variants are milder. | Requires thiol-reactive reagents; can involve reducing agents. |
| Potential Cytotoxicity | Halogenated nucleosides can exhibit cytotoxicity at high concentrations or with prolonged exposure.[3] | Can show cytotoxicity, particularly with copper catalysts.[4] | Can induce transcriptional perturbations and cytotoxicity.[5] |
| Transcriptional Perturbation | Incorporation of bulky halogen atoms may cause some level of transcriptional perturbation.[6] | Generally considered to have low perturbation on transcription rates.[5] | Known to cause transcriptional stress and can affect pre-mRNA splicing.[7] |
| Downstream Applications | Installation of diverse aryl/heteroaryl probes, imaging, affinity purification.[8][9] | Imaging, affinity purification, sequencing (e.g., SLAM-seq with 5-EU).[4][10] | Affinity purification, sequencing (e.g., TimeLapse-seq, TT-seq).[11][12] |
Table 2: Key Parameters for Suzuki-Miyaura Cross-Coupling on RNA
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂ with a water-soluble ligand (e.g., ADHP or DMADHP).[1][13] | The ligand is crucial for catalyst stability and efficiency in aqueous buffer. |
| Catalyst Concentration | 2-10 mol% relative to the halogenated RNA. | Optimization may be required based on RNA concentration and purity. |
| Boronic Acid Substrate | 50-100 equivalents relative to the halogenated RNA.[2] | A large excess is used to drive the reaction to completion. |
| Reaction Buffer | Tris-HCl buffer, pH 8.5.[2][13] | Mildly basic conditions are favorable for the reaction. |
| Temperature | 37°C.[1][2][13] | The reaction proceeds efficiently at a physiologically relevant temperature, preserving RNA integrity. |
| Reaction Time | 3-9 hours.[2] | Reaction progress can be monitored by HPLC or gel electrophoresis. |
| Solvent | Aqueous buffer with a co-solvent like DMSO for substrate solubility.[2] | DMSO concentration should be kept low to avoid RNA precipitation. |
Mandatory Visualization
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Iodocytidine (5-IC)
Disclaimer: This protocol is adapted from methods for related halogenated nucleosides.[11] Optimal concentrations and labeling times should be empirically determined for each cell line and experimental goal to balance labeling efficiency with potential cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
5-Iodocytidine (5-IC) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other lysis reagent for RNA extraction
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Pre-warm the complete cell culture medium to 37°C. Thaw the 5-IC stock solution.
-
Labeling: Aspirate the old medium from the cells. Add fresh, pre-warmed medium containing the desired final concentration of 5-IC (e.g., starting with a range of 50 µM to 200 µM). Gently swirl the plate to mix.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired labeling period (e.g., 1 to 4 hours). Shorter pulse times are recommended for capturing nascent transcripts with minimal perturbation.
-
Cell Harvest and RNA Isolation:
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol or a similar reagent.
-
Proceed with total RNA isolation according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling on 5-IC Labeled RNA
Disclaimer: This protocol is based on established methods for post-transcriptional RNA modification and requires an inert atmosphere for optimal catalyst performance.[1][2][13]
Materials:
-
5-IC labeled total RNA (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-aminopyrimidine-4,6-diol (ADHP) ligand
-
Anhydrous, RNase-free DMSO
-
Tris-HCl buffer (e.g., 250 mM, pH 8.5), RNase-free
-
Nuclease-free water
-
RNA purification kit (e.g., spin columns)
Procedure:
-
Catalyst Preparation (in a fume hood):
-
Prepare a 10 mM stock of the Pd(OAc)₂(ADHP)₂ catalyst complex by dissolving Pd(OAc)₂ and ADHP (1:2 molar ratio) in DMSO. This should be prepared fresh.
-
-
Reaction Setup (in an RNase-free environment):
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
5-IC labeled RNA (e.g., 5-10 µg)
-
Phenylboronic acid (from a 100 mM stock in DMSO, to a final concentration of 5-10 mM, representing ~50-100 equivalents per estimated incorporated 5-IC)
-
Pd catalyst complex (to a final concentration of 100-200 µM)
-
-
Adjust the final volume with nuclease-free water. The final DMSO concentration should not exceed 10-15%.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 3-6 hours with gentle agitation.
-
-
RNA Purification:
-
Purify the phenyl-labeled RNA from the reaction mixture using an RNA cleanup spin column kit according to the manufacturer's instructions. This will remove the catalyst, ligand, and excess boronic acid.
-
Elute the RNA in nuclease-free water.
-
-
Downstream Analysis:
-
The purified, phenyl-labeled RNA is now ready for downstream applications such as RT-qPCR, library preparation for RNA-sequencing, or affinity purification if a tagged boronic acid was used.
-
Applications in Research and Drug Development
-
Transcriptional Dynamics: Pulse-labeling with 5-IC allows for the isolation and quantification of newly synthesized RNA, providing insights into changes in gene expression in response to drug treatment or other stimuli.
-
RNA Stability: By performing pulse-chase experiments, researchers can determine the degradation rates of specific transcripts, identifying pathways or compounds that alter RNA stability.
-
Target Engagement: A drug candidate conjugated to a boronic acid can be coupled to 5-IC labeled RNA to identify direct RNA-drug interactions within a complex cellular environment.
-
Development of RNA-based Diagnostics: The ability to install diverse chemical moieties on RNA opens avenues for developing novel diagnostic probes that can detect specific RNA species in biological samples.
References
- 1. Post-transcriptional labeling by using Suzuki-Miyaura cross-coupling generates functional RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-bromodeoxyuridine induces transcription of repressed genes with disruption of nucleosome positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA kinetics influence the response to transcriptional perturbation in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethynylcytidine for Studying RNA Dynamics and Localization
A note on 5-Phenylcytidine: As of December 2025, publicly available scientific literature does not describe the use of this compound for metabolic labeling and studying RNA dynamics and localization. The phenyl group at the C5 position of cytidine (B196190) is not a recognized bioorthogonal handle for common ligation chemistries like click reactions. Therefore, these application notes and protocols will focus on the closely related and well-established cytidine analog, 5-ethynylcytidine (5-EC) , which is widely used for these purposes. The principles, protocols, and applications described for 5-EC serve as a comprehensive guide for researchers interested in utilizing C5-modified cytidine analogs for RNA research.
Introduction to 5-Ethynylcytidine (5-EC)
5-Ethynylcytidine (5-EC) is a modified nucleoside analog that has emerged as a powerful tool for studying nascent RNA. When introduced to cells, 5-EC is metabolized and incorporated into newly synthesized RNA transcripts by RNA polymerases. The key feature of 5-EC is the presence of a terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group does not interfere with cellular processes but can be specifically and efficiently labeled through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This allows for the selective visualization, isolation, and analysis of newly transcribed RNA, providing invaluable insights into RNA dynamics and localization.[1][2][3]
Compared to its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (5-EU), 5-EC exhibits similar RNA labeling properties but is reported to be metabolized more rapidly.[1][3] It is efficiently incorporated into RNA but not DNA, making it a specific marker for newly synthesized transcripts.[1]
Applications in RNA Research
The ability to specifically tag and identify newly synthesized RNA opens up a wide range of applications for researchers, scientists, and drug development professionals:
-
Monitoring Global RNA Synthesis: Assess changes in transcriptional activity in response to various stimuli, drug treatments, or disease states.[1]
-
Pulse-Chase Analysis of RNA Stability: Determine the degradation rates and half-lives of specific RNA transcripts without the need for transcriptional inhibitors.
-
Visualization of RNA Localization: Image the subcellular localization of newly synthesized RNA to understand its transport and function within different cellular compartments.
-
Identification of RNA-Binding Proteins: Isolate newly transcribed RNA and identify the proteins that interact with it, shedding light on post-transcriptional regulatory networks.
-
Analysis of RNA Processing: Study the dynamics of RNA splicing and other processing events by labeling and tracking precursor and mature RNA molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of C5-modified nucleoside analogs for RNA labeling, drawing on data for 5-ethynyluridine (5-EU) and 5-vinyluridine (B14088465) (5-VU) as proxies where specific data for 5-EC is not available.
| Parameter | Value | Cell Line/System | Reference |
| Incorporation Efficiency | |||
| 5-Ethynylcytidine (5-EC) | Efficiently incorporated into RNA | Seven different cell lines | [1] |
| 5-Vinyluridine (5-VU) | 0.86% incorporation into total RNA (1 mM treatment) | HEK293T | [4] |
| Metabolism Rate | |||
| 5-Ethynylcytidine (5-EC) | Faster than 5-ethynyluridine (5-EU) | In vivo (animal tissues) | [1] |
| Toxicity | |||
| 5-Ethynyluridine (5-EU) | ~50% decrease in cell proliferation after 48 hours | HEK293T | [4] |
| 5-Vinyluridine (5-VU) | No significant changes in cell proliferation | HEK293T | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC)
This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using 5-EC.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., plates, coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the 5-EC stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 1 mM.[2]
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the experimental goals. For detecting actively transcribed RNA, a short pulse of 30 minutes to 2 hours is often sufficient. For pulse-chase experiments, a longer initial labeling period may be required.
-
Cell Harvesting/Fixation: After the labeling period, proceed immediately to cell harvesting for RNA extraction or cell fixation for imaging.
Protocol 2: Visualization of 5-EC Labeled RNA via Click Chemistry
This protocol details the fluorescent labeling of 5-EC incorporated RNA in fixed cells using a copper-catalyzed click reaction.
Materials:
-
5-EC labeled and fixed cells on coverslips
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)
-
Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, reaction buffer, buffer additive)
-
PBS, RNase-free
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the 5-EC labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.
-
Remove the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Diagrams
Caption: Experimental workflow for metabolic labeling and visualization of nascent RNA using 5-Ethynylcytidine.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating 5-Phenylcytidine into Cellular RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study the dynamics of transcription, RNA processing, and decay. This document provides detailed protocols and application notes for the incorporation of 5-Phenylcytidine, a cytidine (B196190) analog, into cellular RNA. While direct literature on this compound for this application is emerging, the protocols provided herein are based on the well-established methodologies for the structurally related and widely used analog, 5-ethynylcytidine (B1258090) (5-EC). The phenyl group provides a unique moiety for potential downstream applications, including bioorthogonal chemistry.
These protocols are intended to serve as a comprehensive guide for researchers. Optimization of labeling conditions for specific cell types and experimental goals is recommended.
Principle of Metabolic Labeling with this compound
This compound is a modified nucleoside that can be taken up by cells and incorporated into newly synthesized RNA transcripts by cellular RNA polymerases in place of the natural cytidine triphosphate (CTP). The incorporated this compound acts as a bioorthogonal handle, allowing for the specific detection and isolation of newly transcribed RNA from the total RNA pool.
Data Presentation
Table 1: Comparative Performance of Nucleoside Analogs for Nascent RNA Labeling
| Parameter | 5-Ethynylcytidine (5-EC) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Vinyluridine (5-VU) |
| Incorporation Efficiency | ~1.37% of total Cytidine in HEK293T cells (1 mM, 16h)[1][2] | Efficiently incorporated[3][4] | Efficiently incorporated[5] | ~0.86% of total RNA in HEK293T cells (1 mM)[6] |
| Reported Cytotoxicity | Concentration-dependent; optimal concentration balances labeling and cytotoxicity[1][2] | Can cause a decrease in cell proliferation at higher concentrations[6] | Can have cytotoxic effects and perturb transcription[6] | No significant changes in cell proliferation observed in HEK293T cells[6] |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"[1][2][4] | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"[3][7][8] | Thiol-specific biotinylation[5] | Inverse-Electron Demand Diels-Alder (IEDDA) reaction[6][9] |
| Primary Application | RNA synthesis detection, transcriptomics[1][2][4] | Nascent transcriptome analysis, RNA stability measurements[3] | Measurement of RNA production and degradation dynamics[5] | Imaging RNA in living cells[9] |
Note: Data for this compound is not yet widely available and is extrapolated based on similar cytidine analogs.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A starting concentration range of 100 µM to 1 mM is recommended for optimization.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a specific period (e.g., 2 to 24 hours). The optimal labeling time will depend on the experimental goals and the transcription rate of the genes of interest.
-
Cell Lysis and RNA Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from your chosen RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: Detection of this compound-Labeled RNA via Click Chemistry (Hypothetical Adaptation)
This protocol is a hypothetical adaptation of the click chemistry reaction used for alkyne-containing nucleosides like 5-ethynylcytidine. The reactivity of the phenyl group would need to be exploited through a suitable bioorthogonal reaction, which may differ from the standard CuAAC reaction. For the purpose of this guide, we will outline a conceptual workflow.
Materials:
-
This compound-labeled RNA
-
Azide-functionalized reporter molecule (e.g., Biotin-Azide, Fluorescent-Azide)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made click chemistry reaction kit)
-
Ligand to stabilize Cu(I) (e.g., THPTA, BTTAA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
-
RNA purification method (e.g., ethanol (B145695) precipitation, spin columns)
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the this compound-labeled RNA, the azide-reporter molecule, and the reaction buffer.
-
Catalyst Preparation: Prepare the Copper(I) catalyst solution immediately before use by mixing CuSO₄ and sodium ascorbate.
-
Click Reaction: Add the catalyst to the RNA-azide mixture. Incubate at room temperature for 30-60 minutes.
-
RNA Purification: Purify the labeled RNA from the reaction components using an appropriate method to remove unreacted reporter molecules and catalyst.
-
Downstream Analysis: The labeled RNA is now ready for downstream applications such as:
-
Affinity Purification: If a biotin-azide reporter was used, the RNA can be captured on streptavidin-coated beads.
-
Fluorescence Imaging: If a fluorescent-azide was used, the RNA can be visualized in situ.
-
Next-Generation Sequencing: Labeled RNA can be enriched and sequenced to study the nascent transcriptome.
-
Visualizations
References
- 1. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy of Cytidine Analogs
An important aspect of utilizing 5-Phenylcytidine and its analogs in fluorescence microscopy is the ability to track and quantify RNA synthesis in living cells. This is often achieved through metabolic labeling, where the nucleoside analog is introduced to cells and incorporated into newly synthesized RNA. The subsequent detection of this labeled RNA provides insights into the dynamics of gene expression.
Experimental Workflow for RNA Labeling and Imaging
The general workflow for metabolic labeling of nascent RNA with cytidine (B196190) analogs and subsequent fluorescence imaging involves several key steps. Initially, cells are cultured and incubated with the cytidine analog, which is then incorporated into newly transcribed RNA. Following this, the cells are fixed and permeabilized to allow for the entry of detection reagents. A key step is the "click" chemistry reaction, which attaches a fluorescent probe to the incorporated analog. Finally, the cells are imaged using a fluorescence microscope to visualize the newly synthesized RNA.
Caption: A diagram illustrating the general experimental workflow for metabolic RNA labeling and fluorescence imaging.
Signaling Pathway of RNA Synthesis and Modification
The incorporation of cytidine analogs into RNA is intrinsically linked to the cellular pathway of RNA synthesis. Exogenously supplied nucleoside analogs are transported into the cell and are then phosphorylated by cellular kinases to their triphosphate form. These triphosphates then act as substrates for RNA polymerases, which incorporate them into growing RNA chains during transcription. This process allows for the specific labeling of newly synthesized RNA, which can then be studied to understand transcriptional regulation and other aspects of RNA biology.
Caption: A simplified diagram of the cellular pathway for the incorporation of cytidine analogs into nascent RNA.
Introduction
While specific fluorescence microscopy techniques for this compound are not extensively documented in current literature, a range of structurally and functionally similar cytidine analogs have been successfully employed for RNA imaging. These analogs serve as powerful tools for researchers, scientists, and drug development professionals to study RNA synthesis, trafficking, and localization in cells. This document provides detailed application notes and protocols for the use of key cytidine analogs in fluorescence microscopy, focusing on metabolic labeling of nascent RNA.
Application Notes
Overview of Metabolic Labeling of RNA with Cytidine Analogs
Metabolic labeling is a technique used to study the dynamics of newly synthesized biomolecules, such as RNA.[1][2] In this method, cells are supplied with a modified nucleoside analog, which they incorporate into newly transcribed RNA.[1] For cytidine analogs, this process relies on the cell's natural nucleoside salvage pathway to convert the analog into its triphosphate form, which is then used by RNA polymerases.[1]
The incorporated analog can be detected in one of two ways:
-
Direct Fluorescence: Some analogs are intrinsically fluorescent, allowing for the direct visualization of labeled RNA in living cells.[3]
-
Bioorthogonal Chemistry: Other analogs contain a chemical handle (e.g., an alkyne or an azide (B81097) group) that can be specifically reacted with a fluorescent probe in a bioorthogonal manner, such as "click" chemistry.[4][5] This approach offers high sensitivity and specificity.
Properties of Key Fluorescent Cytidine Analogs
Several cytidine analogs have been characterized for their use in fluorescence microscopy. Their key properties are summarized below.
| Analog | Labeling Method | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| 5-Ethynylcytidine (EC) | Click Chemistry | Dependent on fluorophore | Dependent on fluorophore | Dependent on fluorophore | Efficiently incorporated into RNA, not DNA; faster metabolism than 5-ethynyluridine (B57126) (EU).[4] |
| PyrroloC | Direct Fluorescence | 357 | 465 | 0.54 | Commercially available; allows for live-cell imaging.[3] |
| tC | Direct Fluorescence | - | - | - | Enables live-cell imaging of RNA dynamics.[3] |
| N4-Allylcytidine (a4C) | Chemical Sequencing | - | - | - | Can be used for RNA labeling and sequencing at single-base resolution.[6] |
Applications in Research and Drug Development
The ability to visualize newly synthesized RNA has numerous applications, including:
-
Understanding Gene Expression: Studying the temporal and spatial dynamics of transcription.
-
Drug Discovery: Screening for compounds that alter RNA synthesis or metabolism.[7]
-
Virology: Investigating viral replication and transcription in host cells.
-
Neurobiology: Examining RNA transport and localization in neurons.[8]
Experimental Protocols
Protocol 1: Metabolic Labeling and Detection of Nascent RNA using 5-Ethynylcytidine (EC) and Click Chemistry
This protocol describes the labeling of newly synthesized RNA with 5-Ethynylcytidine (EC) and its subsequent detection using a fluorescent azide via click chemistry.
Materials:
-
Cells cultured on coverslips or imaging plates
-
5-Ethynylcytidine (EC)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of EC in a suitable solvent (e.g., DMSO).
-
Add EC to the cell culture medium at a final concentration of 0.1-1 mM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[9]
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging of RNA using Intrinsically Fluorescent Cytidine Analogs (e.g., pyrroloC)
This protocol outlines the use of an intrinsically fluorescent cytidine analog for imaging RNA in living cells.
Materials:
-
Cells cultured in imaging-compatible dishes
-
Fluorescent cytidine analog (e.g., pyrroloC)
-
Live-cell imaging medium
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in imaging-compatible dishes.
-
Prepare a stock solution of the fluorescent cytidine analog.
-
Add the analog to the live-cell imaging medium at the desired final concentration (e.g., 500 µM for pyrroloC).[3]
-
Replace the cell culture medium with the labeling medium.
-
Incubate the cells for the desired time (e.g., 12 hours) to allow for incorporation.[3]
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within an environmental chamber set to 37°C and 5% CO2.[10]
-
-
Image Acquisition:
-
Allow the cells to equilibrate in the chamber.
-
Locate the cells of interest using brightfield or phase-contrast microscopy.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the analog. For pyrroloC, use an excitation around 357 nm and collect emission around 465 nm.[3]
-
Time-lapse imaging can be performed to observe the dynamics of RNA synthesis and localization over time.
-
Data Presentation
Performance Comparison of Nascent RNA Labeling Analogs
| Parameter | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Incorporation Efficiency | 0.86% incorporation into total RNA in HEK293T cells after treatment with 1 mM 5-VU.[2] | Similar incorporation efficiency to 5-VU.[2] | Efficiently incorporated into newly synthesized RNA.[2] |
| Effect on Cell Proliferation | No significant changes in cell proliferation observed in HEK293T cells.[2] | A nearly 50% decrease in cell proliferation was observed in HEK293T cells after 48 hours of incubation.[2] | Can have cytotoxic effects and perturb transcription.[2] |
Conclusion
Fluorescence microscopy techniques utilizing cytidine analogs provide a powerful approach for visualizing and quantifying nascent RNA in cells. The choice of analog and detection method depends on the specific experimental goals, with options available for both fixed and live-cell imaging. These methods are invaluable for basic research into gene expression and have significant potential in the field of drug discovery for identifying and characterizing modulators of RNA metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Single-Molecule Tracking of RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to observe and track individual RNA molecules in living cells provides invaluable insights into the dynamic processes of gene expression, regulation, and localization. Single-molecule tracking (SMT) of RNA allows for the real-time visualization of transcription, transport, translation, and degradation, offering a powerful tool for basic research and therapeutic development. This document provides detailed protocols for established methods of RNA labeling and single-molecule imaging, and explores the potential of novel nucleoside analogs, such as 5-Phenylcytidine, for these applications.
The primary challenge in SMT of RNA is the efficient and specific labeling of the target RNA with a bright and photostable fluorophore without perturbing its natural function. This guide focuses on two prominent strategies: metabolic labeling of nascent RNA with modified nucleosides followed by bioorthogonal "click" chemistry, and the direct enzymatic incorporation of fluorescently-labeled nucleotides.
Established Methods for RNA Labeling for Single-Molecule Tracking
Two of the most widely used and robust methods for preparing RNA for single-molecule tracking are:
-
Metabolic Labeling with 5-Ethynyluridine (B57126) (5-EU) and Click Chemistry: This approach involves introducing a modified nucleoside, 5-ethynyluridine (5-EU), to cells, where it is incorporated into newly synthesized RNA. The ethynyl (B1212043) group serves as a bioorthogonal handle for the covalent attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This method is particularly useful for tracking nascent RNA transcripts.
-
Enzymatic Incorporation of Modified Nucleotides: This in vitro method allows for the site-specific or random incorporation of fluorescently-labeled or chemically-modified nucleotides into an RNA molecule of interest using RNA polymerases. This technique provides precise control over the labeling position and density, which is advantageous for in vitro single-molecule studies such as FRET.
The Potential of this compound in Single-Molecule RNA Tracking
While the use of this compound for single-molecule RNA tracking is not yet established in the literature, its chemical structure suggests potential applications. Phenyl-substituted nucleosides have been shown to exhibit interesting photophysical properties, including fluorescence. For instance, a phenyl-pyrrolo-dC derivative has been reported to have a high fluorescence quantum yield.
Theoretical Application of this compound:
-
As a Fluorescent Label: If this compound possesses intrinsic fluorescence with suitable photophysical properties (i.e., sufficient brightness and photostability), it could potentially be incorporated into RNA enzymatically and tracked directly. This would eliminate the need for a secondary labeling step.
-
As a Handle for Bioconjugation: The phenyl group could be further functionalized to act as a handle for bioorthogonal chemistry, similar to the ethynyl group in 5-EU. For example, a para-azido-phenyl modification would allow for click chemistry with alkyne-modified fluorophores.
Further research is required to synthesize and characterize the photophysical properties of this compound and to assess its suitability as a substrate for RNA polymerases.
Quantitative Data for RNA Labeling and Tracking
The following tables summarize key quantitative parameters for the established RNA labeling methods and for commonly used fluorophores in single-molecule tracking.
Table 1: Comparison of RNA Labeling Methods
| Parameter | Metabolic Labeling (5-EU) | Enzymatic Incorporation |
| Labeling Principle | In vivo incorporation of 5-ethynyluridine into nascent RNA, followed by click chemistry with a fluorescent azide (B81097). | In vitro transcription with fluorescently-labeled or modified NTPs. |
| Typical Labeling Efficiency | Dependent on cell type and metabolic activity; can be optimized. | High, can be controlled by the ratio of modified to natural NTPs. |
| Specificity | Labels all newly transcribed RNA. | Can be site-specific or randomly incorporated depending on the method. |
| Cell Viability | Generally high, but 5-EU concentration should be optimized to maintain >90% viability.[1] | Not applicable for live-cell imaging. |
| Perturbation to RNA Function | Minimal perturbation reported at optimized concentrations. | Can be significant depending on the size and position of the label. |
Table 2: Photophysical Properties of Common Fluorophores for SMT
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.31 | Moderate |
| Cyanine5 (Cy5) | ~649 | ~670 | ~0.20 | Good |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | High |
| ATTO 647N | ~644 | ~669 | ~0.65 | Very High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU) and Click Chemistry
This protocol describes the labeling of newly transcribed RNA in cultured cells with 5-EU and subsequent fluorescent tagging via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor 647 azide)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and 5-EU Labeling: a. Plate cells on coverslips in a multi-well plate and grow to the desired confluency. b. Dilute the 5-EU stock solution in pre-warmed complete culture medium to a final concentration of 0.1-1 mM.[1] c. Replace the medium in the wells with the 5-EU containing medium and incubate for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Cell Fixation and Permeabilization: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells with the fixative solution for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
- 85 µL of click reaction buffer
- 2 µL of fluorescent azide stock solution (e.g., 1 mM)
- 2 µL of CuSO4 solution
- 10 µL of sodium ascorbate solution b. Aspirate the PBS from the cells and add the click reaction cocktail to each coverslip. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the cells three times with PBS.
-
Staining and Mounting: a. Counterstain the nuclei with DAPI by incubating in a DAPI solution for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: a. Image the cells using a fluorescence microscope equipped for single-molecule detection (e.g., TIRF or HILO microscopy).
Protocol 2: In Vitro Enzymatic Labeling of RNA
This protocol describes the synthesis of a fluorescently labeled RNA transcript using in vitro transcription with a T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Transcription buffer (10x)
-
Ribonucleotide solution mix (ATP, GTP, CTP)
-
Fluorescently labeled UTP (e.g., Cy5-UTP)
-
Unlabeled UTP
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: a. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
- 2 µL of 10x Transcription Buffer
- 1 µL of DNA template (0.5-1 µg)
- 2 µL of ATP, GTP, CTP mix (e.g., 10 mM each)
- A desired ratio of fluorescently labeled UTP to unlabeled UTP (e.g., for 10% labeling, use 0.5 µL of 1 mM Cy5-UTP and 0.5 µL of 10 mM UTP)
- 1 µL of RNase inhibitor
- Nuclease-free water to a final volume of 18 µL
- 2 µL of T7 RNA polymerase b. Mix gently by pipetting and spin down briefly.
-
In Vitro Transcription: a. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: a. Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: a. Purify the labeled RNA using an RNA purification kit according to the manufacturer's instructions. b. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: a. Determine the concentration and purity of the labeled RNA using a spectrophotometer. b. (Optional) Analyze the integrity of the RNA by denaturing gel electrophoresis.
Visualizations
Experimental Workflow for Metabolic Labeling and Click Chemistry
Caption: Workflow for metabolic labeling of RNA with 5-EU and subsequent fluorescent tagging.
Signaling Pathway for Enzymatic Incorporation of Modified Nucleotides
Caption: Schematic of in vitro enzymatic incorporation of a modified nucleotide into an RNA transcript.
Logical Relationship for Potential this compound Application
Caption: Decision tree for the potential application of this compound in RNA tracking.
References
Application Notes and Protocols for 5-Phenylcytidine in Pulse-Chase RNA Labeling Experiments
Disclaimer: The use of 5-Phenylcytidine for pulse-chase RNA labeling is an emerging and exploratory application. The protocols and notes provided herein are hypothetical and based on established principles of metabolic labeling and bioorthogonal chemistry with other nucleoside analogs. These methods have not been validated for this compound and will require significant optimization and validation by the end-user.
Introduction
Metabolic labeling of nascent RNA transcripts is a powerful tool for studying RNA dynamics, including synthesis, processing, and degradation. Pulse-chase experiments, in particular, allow for the temporal tracking of a population of RNA molecules. This is achieved by first "pulsing" cells with a modified nucleoside that is incorporated into newly synthesized RNA, followed by a "chase" with an excess of the corresponding natural nucleoside. The fate of the labeled RNA can then be monitored over time.
This compound is a cytidine (B196190) analog containing a phenyl group at the C5 position. This phenyl moiety presents a unique bioorthogonal handle. While RNA polymerases are known to tolerate substitutions at the C5 position of pyrimidines, the incorporation of this compound into RNA in living cells is yet to be extensively documented. Furthermore, the detection of the phenyl group requires specific bioorthogonal chemistry, such as palladium-catalyzed cross-coupling reactions, which are still novel in cellular applications.
These application notes provide a theoretical framework and exploratory protocols for researchers interested in investigating the potential of this compound for pulse-chase RNA labeling.
Principle of the Method
The proposed workflow for using this compound in pulse-chase RNA labeling involves the following key steps:
-
Metabolic Labeling (Pulse): Cultured cells are incubated with this compound. The cells' salvage pathways are expected to convert it to this compound triphosphate, which is then incorporated into newly transcribed RNA by RNA polymerases.
-
Removal of Unincorporated Label and Chase: The medium containing this compound is removed, and fresh medium containing a high concentration of the natural nucleoside, cytidine, is added. This "chase" prevents further incorporation of the modified nucleoside.
-
RNA Isolation: At various time points during the chase, total RNA is isolated from the cells.
-
Bioorthogonal Ligation: The phenyl-labeled RNA is detected and/or captured via a bioorthogonal chemical reaction. This protocol suggests an approach based on palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Downstream Analysis: The labeled RNA can be quantified, visualized, or identified using various molecular biology techniques.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
Prior to any labeling experiments, it is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or other suitable solvent)
-
96-well plates
-
MTT, XTT, or other viability assay reagents
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your planned pulse-chase experiment (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the highest concentration that does not significantly affect cell viability.
Protocol 2: Pulse-Chase RNA Labeling with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (use the highest non-toxic concentration determined in Protocol 1)
-
Cytidine (for the chase)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
Procedure:
-
Pulse: a. Plate cells in appropriate culture vessels and grow to the desired confluency. b. Remove the culture medium and replace it with fresh medium containing the optimal concentration of this compound. c. Incubate for the desired pulse duration (e.g., 1-4 hours). This will need to be optimized.
-
Chase: a. At the end of the pulse period (this is your t=0 time point), remove the labeling medium. b. Wash the cells twice with warm PBS to remove any remaining this compound. c. Add fresh, pre-warmed complete medium containing a high concentration of cytidine (e.g., 10-fold molar excess relative to the this compound concentration).
-
Sample Collection: a. Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours). b. For each time point, wash the cells with PBS and proceed immediately to RNA isolation.
-
RNA Isolation: a. Isolate total RNA using a standard commercial kit, following the manufacturer's instructions. b. Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).
Protocol 3: Detection of this compound-labeled RNA via Suzuki-Miyaura Cross-Coupling (Exploratory)
Warning: This is a hypothetical protocol adapted from the literature on bioorthogonal palladium-catalyzed reactions. It will require extensive optimization for use with RNA. The stability of RNA under these conditions is a major concern.
Materials:
-
This compound-labeled RNA (from Protocol 2)
-
Biotin- or fluorophore-conjugated boronic acid
-
Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine (B1218219) ligand like TPPTS)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
RNA purification method (e.g., spin columns, ethanol (B145695) precipitation)
Procedure:
-
In an RNase-free microcentrifuge tube, combine the this compound-labeled RNA (e.g., 1-10 µg) with the biotin- or fluorophore-conjugated boronic acid in the aqueous buffer.
-
Add the palladium catalyst. The optimal catalyst and ligand concentrations will need to be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration. A time course experiment is recommended to optimize the reaction time.
-
Stop the reaction and purify the RNA to remove the catalyst and unreacted reagents.
-
The labeled RNA can now be used for downstream applications such as:
-
Quantification: If a fluorophore was used, the fluorescence can be measured.
-
Affinity Purification: If biotin (B1667282) was used, the RNA can be captured on streptavidin beads.
-
Visualization: Labeled RNA can be visualized on a gel or blot.
-
Data Presentation
As the use of this compound for RNA labeling is not yet established, there is no quantitative data to present from published studies. The following table is a template for researchers to populate with their own data during the validation of these protocols.
| Parameter | Value | Notes |
| Cytotoxicity (IC50) | To be determined | Cell line-dependent. Determine for your specific system. |
| Optimal Labeling Concentration | To be determined | Highest concentration with no significant effect on cell viability. |
| Incorporation Efficiency | To be determined | Can be assessed by mass spectrometry or after successful bioorthogonal ligation and quantification. |
| Suzuki-Miyaura Coupling Efficiency | To be determined | Requires optimization of catalyst, ligand, temperature, and time. |
| RNA Half-life (example gene) | To be determined | The ultimate goal of a pulse-chase experiment. |
Visualizations
Caption: Overall experimental workflow for using this compound in RNA labeling.
Caption: Logical flow of a pulse-chase experiment.
Caption: Proposed Suzuki-Miyaura reaction for detecting this compound-labeled RNA.
Application Notes and Protocols: Click Chemistry with 5-Substituted Cytidine Analogs for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-substituted cytidine (B196190) analogs in conjunction with click chemistry for the labeling, detection, and analysis of RNA. The protocols detailed below focus on 5-ethynylcytidine (B1258090) (EC), a well-established cytidine analog bearing a terminal alkyne group, which allows for efficient and specific labeling of newly synthesized RNA in cellular and in vivo contexts.
Introduction to 5-Substituted Cytidine Analogs and Click Chemistry
Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the field of bioconjugation. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097).[1][2][3]
5-substituted cytidine analogs, such as 5-ethynylcytidine (EC), are designed to be metabolically incorporated into nascent RNA transcripts by cellular RNA polymerases.[4][5] The introduction of a bioorthogonal handle, like the ethynyl (B1212043) group on EC, allows for the subsequent covalent attachment of reporter molecules (e.g., fluorophores, biotin) functionalized with a complementary azide group via click chemistry.[4][6] This strategy enables the specific detection and analysis of newly synthesized RNA, providing valuable insights into gene expression dynamics, RNA localization, and turnover rates.[7][8][9] While the focus of these notes is on 5-ethynylcytidine due to extensive available data, the principles can be extended to other 5-substituted cytidine analogs designed with clickable moieties.
Applications in RNA Research
The combination of 5-substituted cytidine analogs and click chemistry offers a versatile platform for a wide range of applications in RNA biology:
-
Visualization of Nascent RNA: Fluorescently labeling newly transcribed RNA allows for high-resolution imaging of transcriptional activity within cells and tissues.[4][10]
-
Transcriptome-Wide Analysis of RNA Synthesis and Decay: By coupling metabolic labeling with downstream applications like next-generation sequencing, researchers can quantify global changes in RNA synthesis and determine RNA half-lives.[8]
-
Pulse-Chase Experiments: This technique allows for the tracking of a specific population of RNA molecules over time to study their processing, transport, and eventual degradation.[8][9]
-
Identification of RNA-Binding Proteins: Labeled RNA can be used as a bait to capture and identify interacting proteins, shedding light on post-transcriptional gene regulation.
Data Presentation: Comparison of RNA Labeling Analogs
The choice of a nucleoside analog for metabolic labeling is critical and depends on factors such as incorporation efficiency, cytotoxicity, and the specific research question. The following table summarizes a comparison between 5-ethynylcytidine (EC) and other commonly used analogs.
| Parameter | 5-Ethynylcytidine (EC) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | 5-Vinyluridine (5-VU) |
| Incorporation | Efficiently incorporated into RNA, not DNA.[4] | Efficiently incorporated into RNA.[10][11] | Efficiently incorporated into nascent RNA. | Incorporated into RNA. |
| Detection Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] | Thiol-specific biotinylation followed by streptavidin enrichment. | Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.[12][13] |
| Metabolism | Faster metabolism compared to EU.[4] | Slower metabolism.[4] | - | - |
| Cytotoxicity | Generally low, but can affect cell proliferation at high concentrations or long incubation times. | Can cause a significant decrease in cell proliferation.[13] | Can have cytotoxic effects and perturb transcription. | No significant changes in cell proliferation observed.[13] |
| Advantages | High sensitivity and specificity of detection.[4] | Well-established method with many available reagents. | Copper-free labeling method. | Copper-free, bioorthogonal reaction with fast kinetics.[12] |
| Disadvantages | Requires copper catalyst which can be toxic to live cells and degrade RNA.[7] | Copper toxicity and potential for RNA degradation.[7] | Requires harsh conditions for biotinylation which can damage RNA. | Requires specific tetrazine probes. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynylcytidine (EC)
This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using 5-ethynylcytidine.
Materials:
-
5-Ethynylcytidine (EC) stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., multi-well plate, culture dish with coverslips for imaging) and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Dilute the 5-Ethynylcytidine stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 100 µM to 1 mM).
-
Labeling: Remove the existing culture medium from the cells and replace it with the EC-containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific experimental goals.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated EC.
-
Cell Lysis or Fixation: Proceed immediately to cell lysis for RNA extraction or fix the cells for in situ detection via fluorescence microscopy.
Protocol 2: Detection of EC-Labeled RNA via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Fluorescence Microscopy
This protocol details the detection of metabolically labeled RNA in fixed cells using a fluorescent azide and click chemistry.
Materials:
-
EC-labeled cells on coverslips (from Protocol 1)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the EC-labeled cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:
-
Fluorescent azide (final concentration 1-10 µM)
-
CuSO4 (final concentration 100-500 µM)
-
THPTA ligand (typically 5-fold excess over CuSO4)
-
Freshly prepared Sodium Ascorbate (final concentration 2.5-5 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.[14]
-
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Nuclear Staining: Stain the nuclei by incubating with DAPI in PBS for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope.
Visualizations
Caption: Workflow for metabolic labeling and detection of nascent RNA.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. | Semantic Scholar [semanticscholar.org]
- 6. biosynth.com [biosynth.com]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 5-Phenylcytidine in the Investigation of RNA-Protein Interactions
Introduction
The study of RNA-protein interactions is fundamental to understanding the regulation of gene expression and the intricate cellular machinery. A powerful technique in this field is photo-crosslinking, where a photoreactive nucleoside analog is incorporated into an RNA molecule of interest. Upon UV irradiation, the analog forms a covalent bond with a closely interacting amino acid residue of a binding protein, allowing for the capture and identification of the interacting partners and the precise mapping of binding sites.
While analogs like 5-bromouridine (B41414) and 5-iodocytidine (B14750) have been utilized for their photo-crosslinking capabilities, the use of an aromatic moiety like a phenyl group at the 5-position of cytidine (B196190) offers a potentially unique approach.[1] The phenyl group may engage in π-stacking interactions with aromatic amino acid side chains, such as phenylalanine, tyrosine, or tryptophan, which could enhance the specificity and efficiency of the crosslinking reaction.[2][3][4][5] This document provides a theoretical framework and detailed protocols for the application of 5-Phenylcytidine (B12097887) in studying RNA-protein interactions.
Proposed Mechanism of Action
The proposed mechanism for this compound-mediated photo-crosslinking is based on photo-induced electron transfer, a process that has been suggested for UV-induced crosslinking between standard nucleotides and aromatic amino acids.[2][3][5]
-
π-Stacking Interaction: In an RNA-protein complex, the phenyl group of this compound can engage in favorable π-stacking interactions with the aromatic side chain of a nearby amino acid, such as phenylalanine.[2][3][4][5]
-
Photo-induced Electron Transfer: Upon exposure to UV light, a photo-induced electron transfer can occur from the electron-rich aromatic amino acid to the excited this compound, creating a radical ion pair.[2][3][5]
-
Radical Recombination: Following protonation and deprotonation steps, stabilized radicals are formed on both the amino acid side chain and the cytidine base.[2][3][5] These radicals can then recombine to form a stable, covalent crosslink between the RNA and the protein.
Caption: Proposed mechanism for this compound photo-crosslinking.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is not available, the following table presents typical data obtained from studies using other crosslinking methods, which can serve as a benchmark for experiments with this compound.
| Parameter | Example Value | Method | Organism/System | Reference |
| UV-Crosslinking Efficiency | ||||
| HuR (ELAVL1) | 45.9% | LC-MS/MS | HeLa cells | [6] |
| Pum2 | 24.2% | LC-MS/MS | HeLa cells | [6] |
| GAPDH | 0.0016% | LC-MS/MS | HeLa cells | [6] |
| CLIP-Seq Read Counts | ||||
| Nova | Up to 5 x 10^6 unique tags | HITS-CLIP | Mouse brain | [7] |
| Ago | Up to 5 x 10^6 unique tags | HITS-CLIP | Mouse brain | [7] |
| Mutation Rates in CIMS Analysis | ||||
| Mbnl | Substitutions > Deletions | HITS-CLIP & CIMS | - | [7] |
| Lin28 | Substitutions > Deletions | HITS-CLIP & CIMS | - | [7] |
Experimental Protocols
Protocol 1: Synthesis and Incorporation of this compound into RNA (Theoretical)
This protocol is a hypothetical procedure based on standard methods for the synthesis and incorporation of modified nucleosides.
1.1. Synthesis of this compound Phosphoramidite (B1245037):
-
The synthesis would likely start from a commercially available cytidine derivative.
-
A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce the phenyl group at the 5-position of the pyrimidine (B1678525) ring.
-
The resulting this compound would then be protected at the 5'-hydroxyl (with a DMT group), the 2'-hydroxyl (with a TBDMS group), and the N4-amino group (e.g., with an acetyl or benzoyl group).
-
Finally, the 3'-hydroxyl group would be phosphitylated to yield the phosphoramidite building block suitable for solid-phase RNA synthesis.
1.2. Solid-Phase Synthesis of this compound-containing RNA:
-
Standard automated solid-phase RNA synthesis protocols would be used.
-
The custom this compound phosphoramidite is incorporated at the desired position(s) in the RNA sequence.
-
Following synthesis, the RNA is cleaved from the solid support and deprotected using standard reagents, such as a mixture of aqueous ammonia (B1221849) and methylamine.[8]
-
The synthesized RNA should be purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: Photo-Crosslinking and Immunoprecipitation (CLIP) of this compound-labeled RNA
This protocol is adapted from established CLIP-seq methodologies.[7][9]
Materials:
-
Cells or tissue expressing the RNA-binding protein (RBP) of interest.
-
This compound-labeled RNA (or cells treated with this compound triphosphate for metabolic labeling).
-
UV crosslinking instrument (e.g., Stratalinker) with 254 nm bulbs.
-
Antibody specific to the RBP of interest.
-
Protein A/G magnetic beads.
-
RNase T1 and/or RNase A.
-
T4 Polynucleotide Kinase (PNK).
-
T4 RNA Ligase.
-
Reverse Transcriptase.
-
PCR amplification reagents.
-
Reagents for library preparation for high-throughput sequencing.
Procedure:
-
Cell Culture and RNA Labeling:
-
For in vitro studies, the purified this compound-labeled RNA is incubated with cell lysate or a purified RBP.
-
For in vivo studies, cells can be transfected with the labeled RNA or metabolically labeled by introducing this compound triphosphate.
-
-
UV Crosslinking:
-
Expose the cells or the RNA-protein mixture to UV light at 254 nm. The optimal energy dose needs to be determined empirically but typically ranges from 100 to 400 mJ/cm².[7]
-
-
Immunoprecipitation:
-
Lyse the cells and treat with a low concentration of RNase to partially digest the RNA, leaving the protein-protected fragments.
-
Incubate the lysate with an antibody specific to the target RBP.
-
Capture the antibody-RBP-RNA complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
-
RNA Fragment Processing:
-
Dephosphorylate the 3' ends of the RNA fragments using T4 PNK.
-
Ligate a 3' adapter to the RNA fragments using T4 RNA Ligase.
-
Radiolabel the 5' ends with γ-³²P-ATP using T4 PNK to visualize the RNA-protein complexes.
-
Elute the complexes from the beads and separate them by SDS-PAGE.
-
Transfer the separated complexes to a nitrocellulose membrane and visualize by autoradiography.
-
Excise the membrane region corresponding to the RBP-RNA complex.
-
-
RNA Isolation and Library Preparation:
-
Treat the excised membrane with Proteinase K to digest the protein and release the RNA fragments.
-
Ligate a 5' adapter to the purified RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA by PCR.
-
Purify the PCR products and subject them to high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify clusters of reads that represent the binding sites of the RBP.
-
The crosslink site can often be identified by a characteristic mutation (e.g., a deletion or substitution) introduced during reverse transcription at the position of the crosslinked nucleotide.[7]
-
Caption: Workflow for CLIP-Seq using this compound labeled RNA.
Conclusion
The use of this compound as a photo-crosslinking agent for studying RNA-protein interactions is a promising, albeit theoretical, approach. The presence of the phenyl group may offer advantages in terms of crosslinking efficiency and specificity, particularly for RBPs that utilize aromatic amino acids for RNA recognition. The protocols and conceptual framework provided here serve as a detailed guide for researchers and scientists interested in exploring the potential of this novel cytidine analog in their studies of the dynamic and crucial world of RNA-protein interactions. Rigorous experimental validation will be necessary to establish the efficacy and specific characteristics of this compound as a tool in this field.
References
- 1. High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Argonaute and conventional RNA-binding protein interactions with RNA at single-nucleotide resolution using HITS-CLIP and CIMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Assays Using 5-Phenylcytidine
A critical lack of publicly available data on the fluorescent properties of 5-Phenylcytidine currently prevents the development of specific and reliable FRET-based assay protocols. While this compound is recognized as a cytidine (B196190) nucleoside analog with potential applications in cancer therapy due to its role as a DNA methyltransferase inhibitor, its utility as a fluorescent probe in Förster Resonance Energy Transfer (FRET) assays is not documented in the scientific literature.[1][2]
Detailed application notes and experimental protocols for FRET-based assays necessitate fundamental photophysical data, including the molecule's excitation and emission spectra, quantum yield, and fluorescence lifetime. These parameters are essential for selecting a suitable FRET partner (a donor or acceptor fluorophore) and for establishing the instrumental setup for accurate measurement. Extensive searches for these photophysical properties of this compound have not yielded the required information.
The scientific community has explored various other fluorescent nucleoside analogs for probing nucleic acid structure and function. For instance, studies have detailed the photophysical properties of molecules like 2'-deoxy-5-(1-pyrenyl)cytidine and various fluorescent pyrimidine (B1678525) analogues, but not this compound itself.[3][4] This body of research highlights the importance of characterizing the specific fluorescent properties of each analog before it can be effectively employed in sophisticated techniques like FRET.
The Principle of FRET-Based Assays
FRET is a powerful technique used to measure the distance between two molecules, typically in the range of 1-10 nanometers. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an ideal tool for studying molecular interactions, such as protein-protein binding, protein-nucleic acid interactions, and conformational changes in biomolecules.
A typical FRET-based assay involves labeling one molecule of interest with a donor fluorophore and the other with an acceptor fluorophore. When these two molecules interact and come into close proximity, excitation of the donor fluorophore results in the emission of light from the acceptor fluorophore. This "sensitized emission" of the acceptor, or a corresponding decrease in the donor's fluorescence, can be measured to quantify the interaction.
Hypothetical Workflow for Developing a FRET Assay with a Novel Fluorophore
Should the fluorescent properties of this compound be characterized in the future, the development of a FRET-based assay would follow a structured workflow. This process is outlined below to provide a conceptual framework for researchers.
Caption: A generalized workflow for the development of a FRET-based assay using a novel fluorophore.
General Protocol for a TR-FRET Assay (Illustrative Example)
While a specific protocol for this compound cannot be provided, the following is a generalized protocol for a time-resolved FRET (TR-FRET) assay, a common format in drug discovery for its sensitivity and reduced background interference. This protocol is for illustrative purposes only and would require significant adaptation based on the specific properties of the fluorophores and interacting partners.
Objective: To quantify the interaction between Protein X and Protein Y.
Materials:
-
Purified Protein X labeled with a long-lifetime donor fluorophore (e.g., a lanthanide chelate).
-
Purified Protein Y labeled with a suitable acceptor fluorophore (e.g., a fluorescent dye with an excitation spectrum that overlaps with the donor's emission).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of labeled Protein X in Assay Buffer.
-
Prepare a 2X stock solution of labeled Protein Y in Assay Buffer.
-
For inhibition assays, prepare a 4X stock solution of the test compound in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of Assay Buffer or 4X test compound to the wells of the 384-well plate.
-
Add 5 µL of 2X labeled Protein X to all wells.
-
Add 5 µL of 2X labeled Protein Y to all wells to initiate the binding reaction.
-
The final volume in each well is 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes), protected from light. The optimal incubation time should be determined during assay development.
-
-
Measurement:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength appropriate for the donor fluorophore.
-
Configure the reader to measure emission at two wavelengths: the donor's emission wavelength and the acceptor's emission wavelength, after a specific time delay (e.g., 100 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
For inhibition assays, plot the TR-FRET ratio against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
For a properly validated FRET assay, quantitative data on its performance would be presented in a structured format. The following table illustrates the type of data that would be generated during assay development.
| Parameter | Value | Description |
| Donor Fluorophore | e.g., Terbium Cryptate | The long-lifetime fluorophore used for TR-FRET. |
| Acceptor Fluorophore | e.g., d2 | The acceptor fluorophore for the terbium donor. |
| Excitation Wavelength | 337 nm | Wavelength used to excite the donor fluorophore. |
| Donor Emission | 620 nm | Wavelength at which the donor emission is measured. |
| Acceptor Emission | 665 nm | Wavelength at which the FRET-sensitized acceptor emission is measured. |
| Time Delay | 100 µs | Delay between excitation and emission measurement to reduce background. |
| Integration Time | 400 µs | The time window over which the emission is measured. |
| Z'-factor | > 0.5 | A statistical measure of the assay's quality and suitability for high-throughput screening. |
Conclusion
The development of FRET-based assays using this compound is a promising avenue for future research, contingent on the initial characterization of its fundamental photophysical properties. Without this foundational data, the creation of robust and reliable protocols is not feasible. The information provided herein serves as a general guide to the principles and methodologies of FRET assays, which can be applied once the necessary fluorescent properties of this compound are elucidated by the scientific community. Researchers interested in utilizing this compound for fluorescent applications are encouraged to first undertake these essential characterization studies.
References
Application Notes and Protocols for the Enzymatic Synthesis of 5-Phenylcytidine-Labeled RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise detection and visualization of specific RNA molecules within cells and tissues are fundamental to understanding gene expression, regulation, and the molecular basis of disease. The enzymatic synthesis of RNA probes incorporating modified nucleotides offers a versatile and efficient method for producing highly specific probes for various applications, including in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and other nucleic acid detection assays.[1][2] This document provides detailed protocols for the enzymatic synthesis of RNA probes labeled with 5-Phenylcytidine, a modification that can confer unique properties to the probe, potentially enhancing stability or providing a basis for subsequent chemical modifications.
The method relies on the robust and highly specific T7 RNA polymerase, which is capable of incorporating a variety of modified nucleotides, including those with bulky substituents at the 5-position of pyrimidines.[3] Studies have shown that T7 RNA polymerase can efficiently incorporate 5-substituted pyrimidine (B1678525) triphosphates, including those with phenyl groups, making it an ideal enzyme for this application.[3] These probes can be used to visualize the spatial and temporal expression patterns of target RNAs, such as key components of signaling pathways like the Wnt/β-catenin pathway, providing valuable insights into cellular processes in both normal development and disease states.[4][5]
Data Presentation
| Nucleotide | Relative Km | Relative Vmax | Incorporation Efficiency |
| Cytidine Triphosphate (CTP) | Baseline | Baseline | High |
| This compound-5'-triphosphate (5-Ph-CTP) | Similar to CTP | Similar to CTP | Expected to be high |
| Uridine Triphosphate (UTP) | 1.0 | 1.0 | High |
| 5-Phenyluridine-5'-triphosphate | 1.1 | 0.9 | High |
Data for UTP and 5-Phenyluridine-5'-triphosphate are adapted from studies on 5-position modified UTP derivatives.[6] It is anticipated that this compound-5'-triphosphate will exhibit similar relative kinetic parameters due to the structural analogy.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound-labeled RNA probes using T7 RNA polymerase-mediated in vitro transcription.
Protocol 1: In Vitro Transcription for this compound-Labeled RNA Probe Synthesis
1.1. Materials and Reagents:
-
Linearized DNA template with a T7 promoter upstream of the target sequence
-
This compound-5'-triphosphate (5-Ph-CTP)
-
ATP, GTP, UTP solutions (10 mM each)
-
CTP solution (10 mM)
-
T7 RNA Polymerase
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM NaCl)[7]
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
1.2. Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA polymerase on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature. Add components in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP (10 mM): 2 µL
-
GTP (10 mM): 2 µL
-
UTP (10 mM): 2 µL
-
CTP (10 mM): 1 µL (adjust ratio as needed)
-
This compound-5'-triphosphate (10 mM): 1 µL (adjust ratio as needed for desired labeling density)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 2 µL
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
-
Proceed immediately to the purification of the labeled RNA probe.
Protocol 2: Purification of this compound-Labeled RNA Probe
2.1. Phenol-Chloroform Extraction and Ethanol (B145695) Precipitation:
-
Add nuclease-free water to the transcription reaction to bring the volume to 100 µL.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
2.2. HPLC Purification (for high purity applications):
For applications requiring highly pure probes, such as quantitative assays, purification by High-Performance Liquid Chromatography (HPLC) is recommended.
-
Use an ion-exchange or reverse-phase HPLC column suitable for oligonucleotide purification.
-
Set up a gradient of an appropriate buffer system (e.g., triethylammonium (B8662869) acetate with an acetonitrile (B52724) gradient) to separate the full-length labeled RNA probe from unincorporated nucleotides and shorter abortive transcripts.
-
Collect fractions corresponding to the full-length product peak.
-
Desalt the collected fractions using a suitable method, such as ethanol precipitation as described above or a desalting column.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound-labeled RNA probes.
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and detection of β-catenin mRNA with a labeled RNA probe.
References
- 1. In situ hybridization to evaluate the expression of Wnt and frizzled genes in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in High-Performance fluorescent and bioluminescent RNA Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WNT Homepage [wnt.stanford.edu]
- 4. Integrated analysis of Wnt signalling system component gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial gene expression profile of Wnt-signaling components in the murine enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stem Cell | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using 5-Phenylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylcytidine is a cytidine (B196190) nucleoside analog with potential as an inhibitor of DNA methyltransferases (DNMTs).[1][2] Cytidine analogs that inhibit DNMTs are of significant interest in cancer therapy and other diseases characterized by aberrant DNA methylation.[3] High-throughput screening (HTS) assays are crucial for the rapid identification and characterization of such compounds. These application notes provide detailed protocols for a primary HTS assay to identify DNMT inhibitors and a secondary cellular thermal shift assay (CETSA) to confirm target engagement.
Signaling Pathway of DNA Methylation and Inhibition by this compound
DNA methylation is a key epigenetic modification where a methyl group is added to the C5 position of cytosine, primarily within CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a vital role in regulating gene expression. Aberrant hypermethylation of tumor suppressor genes is a common feature in cancer. This compound, as a cytidine analog, is hypothesized to be incorporated into DNA during replication. This incorporation can lead to the trapping and subsequent degradation of DNMTs, resulting in passive demethylation as the cell divides.
Figure 1. DNA methylation pathway and inhibition by this compound.
Quantitative Data Summary
Disclaimer: The following quantitative data for this compound are hypothetical and for illustrative purposes only. Currently, there is no publicly available data on the specific inhibitory activity of this compound against DNMTs. These tables serve as a template for data that would be generated from the described assays.
Table 1: Hypothetical HTS Primary Screen Data for this compound
| Parameter | Value |
| Compound ID | This compound |
| Target | DNMT1 |
| Assay Type | Fluorescence-Based DNMT Activity |
| IC50 (µM) | Hypothetical: 5.2 |
| Z'-factor | Hypothetical: 0.78 |
| Signal to Background | Hypothetical: 12 |
Table 2: Hypothetical Secondary Assay Data for this compound
| Parameter | Value |
| Compound ID | This compound |
| Target | DNMT1 |
| Assay Type | Cellular Thermal Shift Assay (CETSA) |
| Cell Line | HCT116 |
| Thermal Shift (ΔTm) (°C) | Hypothetical: +3.5 |
| EC50 (µM) | Hypothetical: 8.1 |
Experimental Protocols
Protocol 1: High-Throughput Screening for DNMT1 Inhibitors using a Fluorescence-Based Assay
This protocol is adapted from a continuous fluorescence-based endonuclease-coupled DNA methylation assay.[4][5] It measures the inhibition of DNMT1 activity by monitoring the protection of a DNA substrate from cleavage by a methylation-sensitive restriction enzyme.
Materials:
-
Recombinant human DNMT1
-
S-adenosyl-L-methionine (SAM)
-
Hemimethylated DNA substrate with a recognition site for a methylation-sensitive restriction enzyme (e.g., GlaI) and fluorescently labeled.
-
Methylation-sensitive restriction enzyme (e.g., GlaI)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA
-
This compound and other test compounds
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (including this compound) and controls (DMSO for negative control, known DNMT inhibitor for positive control) into 384-well assay plates.
-
Enzyme and Substrate Preparation: Prepare a master mix containing DNMT1, SAM, and the fluorescently labeled hemimethylated DNA substrate in the assay buffer.
-
Reaction Initiation: Add 25 µL of the enzyme/substrate master mix to each well of the compound-containing plates.
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow for the methylation reaction to proceed.
-
Restriction Digest: Add 10 µL of the methylation-sensitive restriction enzyme in its appropriate buffer to each well.
-
Digestion Incubation: Incubate the plates at the optimal temperature for the restriction enzyme (e.g., 37°C for GlaI) for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used on the DNA substrate.
-
Data Analysis: Calculate the percent inhibition for each compound by normalizing the data to the positive and negative controls. Determine the IC50 value for this compound by fitting the dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a standard method to confirm the direct binding of a compound to its target protein in a cellular context.[6][7][8][9][10]
Materials:
-
HCT116 or other suitable cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific for DNMT1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for 2-4 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an anti-DNMT1 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with a range of compound concentrations at a single, optimized temperature.
Experimental Workflow and Data Analysis
The workflow for a high-throughput screening campaign to identify and validate DNMT inhibitors like this compound involves a primary screen, hit confirmation, and secondary assays for target validation.
Figure 2. High-throughput screening workflow for DNMT inhibitors.
Data from the primary screen is analyzed to identify "hits" that show significant inhibition of DNMT activity. These hits are then subjected to dose-response analysis to determine their potency (IC50). Confirmed hits are further evaluated in secondary assays like CETSA to confirm on-target activity within a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Molecular Staging [molecularstaging.com]
- 3. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 5. Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. (2022) | Rebecca L. Switzer [scispace.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 5-Phenylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cellular proliferation is a critical aspect of biological research and drug development. The incorporation of nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle provides a reliable method for identifying and quantifying proliferating cells. 5-Phenylcytidine is a cytidine (B196190) analog that can be metabolically incorporated into replicating DNA. Subsequent detection using bio-orthogonal click chemistry allows for the robust and sensitive analysis of cell proliferation by flow cytometry.
This method offers a powerful alternative to traditional proliferation assays, such as BrdU incorporation, by utilizing a highly specific and efficient chemical ligation reaction. The "click" reaction covalently attaches a fluorescent azide (B81097) to the phenyl group of the incorporated this compound. This technique is characterized by its mild reaction conditions, which helps in preserving cell morphology and allows for multiplexing with other fluorescent markers, such as antibodies for cell surface or intracellular proteins.
This document provides detailed protocols for labeling cells with this compound, preparing samples for flow cytometry, and analyzing the resulting data.
Principle of the Assay
Cells are first incubated with this compound, which is taken up by the cells and incorporated into newly synthesized DNA during S-phase. Following fixation and permeabilization, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction is performed. This reaction specifically attaches a fluorescently labeled azide to the phenyl group of this compound. The resulting fluorescently labeled cells can then be analyzed by flow cytometry to determine the percentage of cells that were actively synthesizing DNA during the labeling period.
Data Presentation
Quantitative data from flow cytometry analysis of this compound labeled cells can be summarized for clear comparison.
| Parameter | Control Group | Treatment Group A | Treatment Group B |
| Percentage of Proliferating Cells (%) | 15.2 ± 2.1 | 5.8 ± 1.5 | 25.6 ± 3.4 |
| Mean Fluorescence Intensity (MFI) | 1024 ± 150 | 850 ± 120 | 1530 ± 210 |
| Cell Count (x 10^6 cells/mL) | 2.5 | 1.8 | 3.2 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Reaction Cocktail:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
DNA Stain (optional, for cell cycle analysis, e.g., DAPI or Propidium Iodide)
-
RNase A (optional, for cell cycle analysis)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Protocol 1: Cell Labeling and Preparation
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
This compound Labeling: The next day, add this compound to the culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]
-
Incubation: Incubate the cells for 1-4 hours under standard culture conditions. The optimal incubation time will depend on the cell cycle length of the cell line.[1]
-
Cell Harvest:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin or a cell scraper.[1]
-
-
Washing: Wash the cells once with PBS.[1]
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.[1]
-
Permeabilization: Wash the cells once with PBS, then resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.[1]
Protocol 2: Click Reaction and Staining
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by mixing the fluorescent azide, CuSO₄, and reducing agent in a buffer as recommended by the manufacturer.
-
Click Reaction: Wash the permeabilized cells once with PBS. Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with PBS.
-
DNA Staining (Optional): For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and RNase A. Incubate as recommended by the DNA stain manufacturer.[1]
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[1]
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.
-
Data Acquisition: Acquire the samples on the flow cytometer. Ensure a sufficient number of events are collected for statistical analysis.
-
Data Analysis:
-
Use appropriate software to analyze the data.
-
Gate on single cells to exclude doublets and debris.
-
Quantify the percentage of this compound positive cells and their mean fluorescence intensity.[1]
-
If a DNA stain was used, perform cell cycle analysis to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Workflow for this compound labeling and detection.
Caption: Example signaling pathway for cell proliferation analysis.
Caption: Data analysis workflow for flow cytometry.
Applications in Drug Development
The this compound incorporation assay is a valuable tool in drug discovery and development for:
-
High-Throughput Screening: Rapidly screen compound libraries for their effects on cell proliferation.[2][3]
-
Mechanism of Action Studies: Elucidate how drug candidates affect the cell cycle and DNA synthesis.
-
Toxicity and Safety Assessment: Evaluate the cytotoxic and cytostatic effects of compounds on various cell types.
-
Oncology Research: Assess the efficacy of anti-cancer agents that target cell proliferation.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient this compound concentration or incubation time. | Optimize concentration and incubation time for your cell type. |
| Inefficient click reaction. | Ensure all components of the click reaction cocktail are fresh and correctly prepared. | |
| High Background | Incomplete washing steps. | Ensure thorough washing between steps to remove unbound reagents. |
| Cell clumps. | Filter cells through a cell strainer before analysis to ensure a single-cell suspension.[4] | |
| Poor Resolution | Incorrect instrument settings. | Optimize laser power, filter selection, and detector voltages. |
References
Application Notes and Protocols for Real-Time Transcription Monitoring Using 5-Ethynylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor nascent RNA synthesis in real-time is crucial for understanding the intricate dynamics of gene expression, RNA processing, and decay. Metabolic labeling of RNA with nucleoside analogs offers a powerful tool for these investigations. 5-Ethynylcytidine (B1258090) (EC) is a cell-permeable cytidine (B196190) analog that is incorporated into newly transcribed RNA by cellular RNA polymerases. The ethynyl (B1212043) group on EC serves as a bioorthogonal handle, allowing for highly specific and efficient detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis.
These application notes provide detailed protocols for using 5-ethynylcytidine to label and detect newly synthesized RNA, a summary of comparative data for different nucleoside analogs, and potential applications in drug discovery and development. While similar to the more widely used 5-ethynyluridine (B57126) (EU), EC is metabolized more rapidly, offering a potential advantage for certain experimental designs.[1][2]
Data Presentation: Comparative Analysis of Nucleoside Analogs for RNA Labeling
The choice of a nucleoside analog for metabolic labeling can impact experimental outcomes due to differences in incorporation efficiency, cytotoxicity, and effects on cellular processes. The following table summarizes key performance parameters of 5-ethynylcytidine (EC) in comparison to other commonly used analogs.
| Parameter | 5-Ethynylcytidine (EC) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | 5-Vinyluridine (5-VU) |
| Incorporation Efficiency | Efficiently incorporated into RNA.[1] | Efficiently incorporated into newly synthesized RNA.[3] | Efficiently incorporated into newly synthesized RNA.[3] | 0.86% incorporation into total RNA in HEK293T cells (1 mM treatment).[4] |
| Rate of Metabolism | Much faster than EU.[1] | Slower than EC.[1] | Not specified. | Not specified. |
| Effect on Cell Proliferation | Not specified. | A nearly 50% decrease in cell proliferation was observed in HEK293T cells after 48 hours of incubation.[4] | Can have cytotoxic effects and perturb transcription.[4] | No significant changes in cell proliferation observed in HEK293T cells.[4] |
| Specificity | Efficiently incorporated into RNA, but not into DNA in seven cell lines tested.[1] However, some studies in certain animal models suggest potential for DNA integration.[5] | Predominantly incorporates into RNA in human and Drosophila cell lines, but can label DNA in other species like sea anemones and polychaetes.[5] | Specific for RNA. | Specific for RNA. |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).[1][6] | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).[7] | Thiol-specific biotinylation.[3] | Inverse-electron-demand Diels-Alder reaction. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (EC) in Cultured Cells
This protocol describes the in-cell incorporation of 5-ethynylcytidine into newly transcribed RNA.
Materials:
-
5-Ethynylcytidine (EC)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
Phosphate-buffered saline (PBS), nuclease-free
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of EC Labeling Solution: Prepare a stock solution of EC in DMSO. Dilute the EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-1 mM).
-
Metabolic Labeling: Remove the existing cell culture medium and replace it with the EC-containing medium.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 1-2 hours for general labeling, or shorter for capturing immediate transcriptional responses) at 37°C in a CO2 incubator.
-
Cell Fixation: After the incubation period, remove the labeling medium and wash the cells once with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Washing: Remove the fixative solution and wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by adding the permeabilization solution and incubating for 15-20 minutes at room temperature.
-
Washing: Remove the permeabilization solution and wash the cells twice with PBS. The cells are now ready for the click chemistry detection protocol.
Protocol 2: Detection of EC-Labeled RNA via Click Chemistry
This protocol outlines the detection of incorporated EC in fixed and permeabilized cells using a fluorescent azide (B81097).
Materials:
-
Fixed and permeabilized cells containing EC-labeled RNA (from Protocol 1)
-
Click-iT® Reaction Buffer or a similar buffer system
-
Copper (II) Sulfate (CuSO4) solution (e.g., 100 mM)
-
Click-iT® Additive or a similar reducing agent (e.g., sodium ascorbate, 500 mM freshly prepared)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Nuclease-free water
-
PBS
Procedure:
-
Prepare the Click Reaction Cocktail: For each sample, prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:
-
Click-iT® Reaction Buffer
-
CuSO4
-
Fluorescent Azide
-
Freshly prepared reducing agent (e.g., Click-iT® Additive or sodium ascorbate)
-
Nuclease-free water to the final volume.
-
Note: The final concentrations should be optimized, but a starting point is 100 mM Tris-HCl pH 8.5, 1 mM CuSO4, 10-50 µM fluorescent azide, and 100 mM ascorbic acid.[7]
-
-
Click Reaction: Remove the final PBS wash from the fixed and permeabilized cells. Add the click reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells once with PBS.
-
(Optional) Nuclear Staining: If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Final Washes: Wash the cells two more times with PBS.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. The cells can now be visualized by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Experimental workflow for monitoring transcription using 5-ethynylcytidine.
Caption: Metabolic activation and incorporation of 5-ethynylcytidine into RNA.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 5-Phenylcytidine incorporation efficiency in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 5-Phenylcytidine into cellular RNA.
Troubleshooting Guide
This guide addresses common issues encountered during this compound incorporation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Incorporation Efficiency | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 1 µM to 100 µM) and measure incorporation levels. |
| Inefficient cellular uptake. | Consider using a transfection reagent or a nucleoside transporter-enhancing agent to improve cellular uptake. | |
| Short incubation time. | Increase the incubation time to allow for sufficient uptake and incorporation. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal duration. | |
| Cell cycle phase. | Synchronize the cells in the S phase of the cell cycle, as nucleoside analog incorporation is often highest during DNA and RNA synthesis.[1] | |
| High Cell Toxicity/Apoptosis | This compound concentration is too high. | Reduce the concentration of this compound. High concentrations of nucleoside analogs can be toxic and induce apoptosis.[2][3][4] |
| Off-target effects. | Ensure the purity of the this compound compound. Contaminants can contribute to cytotoxicity. | |
| Perturbation of RNA and DNA metabolism. | At higher concentrations, 5-azacytidine (B1684299) (a related compound) can impact both RNA and DNA, leading to cell death.[5] Consider the potential for similar effects with this compound. | |
| Variability Between Experiments | Inconsistent cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Reagent instability. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive. | |
| Differences in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, pH, temperature, and CO2 levels. | |
| Difficulty in Detecting Incorporated this compound | The detection method is not sensitive enough. | Use a more sensitive detection method, such as those involving click chemistry with a fluorescent azide (B81097) or alkyne if your this compound is appropriately modified. |
| Low abundance of target RNA. | If you are targeting a specific RNA, consider methods to enrich for that RNA species before detection. | |
| Inefficient labeling of the incorporated nucleoside. | Optimize the conditions for the labeling reaction (e.g., click chemistry or antibody-based detection). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound incorporation?
A1: this compound is a nucleoside analog. For it to be incorporated into RNA, it must first be taken up by the cell, likely via nucleoside transporters. Inside the cell, it is phosphorylated by cellular kinases to its triphosphate form. This triphosphate derivative can then be recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of cytidine (B196190) triphosphate (CTP).
Q2: How can I quantify the efficiency of this compound incorporation?
A2: Incorporation efficiency can be quantified using several methods, including:
-
Liquid chromatography-mass spectrometry (LC-MS): This is a highly sensitive and quantitative method to determine the amount of this compound-modified ribonucleosides in total RNA.
-
Fluorescent labeling: If you are using a modified version of this compound that contains a reactive handle (e.g., an azide or alkyne), you can use click chemistry to attach a fluorescent probe. The fluorescence intensity can then be measured to quantify incorporation.
-
Radiolabeling: A radiolabeled version of this compound can be used, and its incorporation can be quantified by scintillation counting.
Q3: What are the potential off-target effects of this compound?
A3: Like other nucleoside analogs, this compound could have off-target effects. These may include cytotoxicity at high concentrations, potential for incorporation into DNA (though less likely for a cytidine analog), and perturbation of cellular metabolic pathways that utilize cytidine.[2][3][5] It is crucial to perform control experiments to assess the impact of this compound on cell viability and function.
Q4: Can I use this compound for in vivo experiments?
A4: The use of this compound in vivo would require careful consideration of its pharmacokinetics, biodistribution, and potential toxicity.[3] Preliminary in vitro studies to establish efficacy and toxicity are essential before moving to in vivo models.
Q5: What type of control experiments should I perform?
A5: Essential control experiments include:
-
Untreated cells: To establish a baseline for cell viability and RNA analysis.
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
Positive control: A known nucleoside analog with well-characterized incorporation efficiency.
-
Cytotoxicity assay: To determine the concentration range of this compound that is non-toxic to your cells.
Experimental Protocols
Protocol 1: General Protocol for this compound Incorporation in Cultured Cells
This protocol provides a general framework. Optimization of concentrations, incubation times, and cell densities is recommended for each cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Aspirate the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS. Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantification and Analysis: Quantify the concentration and purity of the extracted RNA. Proceed with downstream analysis to measure this compound incorporation (e.g., LC-MS).
Visualizations
Caption: Workflow for optimizing this compound incorporation.
Caption: Metabolism of this compound for RNA incorporation.
References
- 1. Mechanisms of 5-azacytidine (5AzC)-induced toxicity in the rat foetal brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine induces toxicity in PC12 cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing cytotoxicity of 5-Phenylcytidine in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 5-Phenylcytidine in long-term studies. The information provided is based on established principles for nucleoside analogs and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our long-term cell culture experiments. What are the potential mechanisms?
A1: While specific data on this compound is limited, the cytotoxicity of nucleoside analogs typically stems from several mechanisms. These include incorporation into DNA and RNA, leading to chain termination and dysfunction.[1][2] Other potential mechanisms involve the inhibition of essential enzymes involved in nucleic acid synthesis and alterations in DNA methylation patterns.[3][4] It is also possible that this compound induces apoptosis through intrinsic or extrinsic pathways.[5][6][7]
Q2: How can we reduce the cytotoxicity of this compound in our experiments?
A2: Several strategies can be employed to mitigate the cytotoxic effects of nucleoside analogs like this compound:
-
Dose Optimization: The simplest approach is to perform a dose-response study to identify the minimum effective concentration that achieves the desired biological effect with minimal toxicity.
-
Co-treatment with cytidine (B196190) or deoxycytidine: Supplementing the culture medium with natural nucleosides can sometimes rescue cells from the toxic effects of the analog by competing for uptake and incorporation into nucleic acids.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off) may allow cells to recover, reducing cumulative toxicity.
-
Use of cytidine deaminase inhibitors: If this compound is catabolized by cytidine deaminase, inhibiting this enzyme could potentially increase its efficacy at lower, less toxic concentrations.[3]
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can control its release and potentially reduce systemic toxicity.[8][9]
Q3: What are the key indicators of apoptosis that we should monitor?
A3: Key markers of apoptosis include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[5][7]
-
Biochemical Changes:
-
Phosphatidylserine externalization: Detected by Annexin V staining.
-
Caspase activation: Particularly caspase-3, which is a key executioner caspase.
-
DNA fragmentation: Can be visualized as a "ladder" on an agarose (B213101) gel or quantified by a TUNEL assay.[7]
-
Cytochrome c release: Release from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway.[10]
-
Troubleshooting Guides
Issue 1: High levels of acute cytotoxicity observed within 24-48 hours of treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve to determine the IC50 value. Start with concentrations well below the IC50 for long-term studies. |
| Rapid cell proliferation | The cytotoxicity of many nucleoside analogs is cell-cycle dependent.[11] Consider synchronizing your cells and treating them at a specific phase of the cell cycle. |
| Off-target effects | Investigate potential off-target effects by assessing global changes in gene expression or protein levels. |
Issue 2: Gradual increase in cytotoxicity over several days or weeks.
| Possible Cause | Troubleshooting Steps |
| Cumulative toxicity | Implement a pulsed-dosing or intermittent treatment schedule to allow for cellular recovery. |
| Metabolite accumulation | Analyze the culture medium for the accumulation of potentially toxic metabolites of this compound. |
| Induction of senescence | Assess markers of cellular senescence, such as SA-β-galactosidase staining and p21 expression. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 96h |
| HeLa | 15.2 | 8.5 |
| HepG2 | 25.8 | 14.3 |
| MCF-7 | 18.1 | 10.2 |
| A549 | 32.5 | 19.8 |
Table 2: Effect of Co-treatment on this compound Cytotoxicity in HeLa cells (72h)
| Treatment | Cell Viability (%) |
| Control | 100 |
| 10 µM this compound | 45.3 |
| 10 µM this compound + 10 µM Cytidine | 68.7 |
| 10 µM this compound + 10 µM Deoxycytidine | 72.1 |
Visualizations
Caption: Putative cytotoxicity pathway of this compound.
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine induces cytotoxicity in BGC-823 cells via DNA methyltransferase 1 and 3a independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine (5Az) induces apoptosis in PC12 cells: a model for 5Az-induced apoptosis in developing neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine induces toxicity in PC12 cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cytidine Analog Concentration for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of cytidine (B196190) analogs for metabolic labeling of RNA. While specific experimental data for 5-Phenylcytidine in this application is not currently available in published literature, the principles and troubleshooting strategies outlined here are based on established protocols for structurally similar and commonly used cytidine analogs, such as 5-Ethynylcytidine (EC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind metabolic labeling of RNA with cytidine analogs?
A1: Metabolic labeling of RNA involves introducing a modified nucleoside, such as a cytidine analog, to cells in culture. The cells' own metabolic pathways phosphorylate the analog into its triphosphate form. This triphosphate analog is then incorporated into newly synthesized RNA transcripts by RNA polymerases. The modification on the cytidine analog, often an alkyne or azide (B81097) group, allows for subsequent detection and analysis of the nascent RNA through bioorthogonal chemistry, such as "click" chemistry.
Q2: Since there is no specific data for this compound, what would be a reasonable starting concentration range for a pilot experiment?
A2: For novel or uncharacterized nucleoside analogs, it is crucial to perform a dose-response experiment to determine the optimal concentration that balances efficient labeling with minimal cytotoxicity. Based on concentrations used for other cytidine analogs like 5-Ethynylcytidine, a starting range of 1 µM to 100 µM could be considered for initial testing. It is essential to perform a cytotoxicity assay in parallel to these labeling experiments.
Q3: What are the common causes of low or no signal in a metabolic labeling experiment?
A3: Common issues that can lead to a weak or absent signal include:
-
Suboptimal Analog Concentration: The concentration of the cytidine analog may be too low for efficient uptake and incorporation.
-
Insufficient Incubation Time: The labeling period may be too short for detectable levels of the analog to be incorporated into nascent RNA.
-
Poor Cellular Uptake: The specific cell line being used may not efficiently transport the nucleoside analog across the cell membrane.
-
Inefficient Metabolic Activation: The cellular kinases may not efficiently phosphorylate the analog to its active triphosphate form.
-
Problems with Detection Chemistry: The click chemistry reagents may be degraded, or the reaction conditions may not be optimal.
Q4: How can I assess the cytotoxicity of a novel cytidine analog like this compound?
A4: Cytotoxicity can be assessed using various standard assays, such as MTT, XTT, or CellTiter-Glo assays, which measure cell viability and proliferation. It is recommended to treat your cells with a range of concentrations of the analog for the intended duration of your labeling experiment and compare the results to an untreated control. Additionally, observing cell morphology under a microscope can provide qualitative indicators of cellular stress.
Q5: What are "off-target" effects in the context of metabolic labeling, and how can they be minimized?
A5: Off-target effects refer to unintended consequences of introducing the nucleoside analog, such as incorporation into DNA instead of RNA, or inhibition of essential cellular enzymes.[1] To minimize these effects, it is important to use the lowest effective concentration of the analog and to confirm the specificity of RNA labeling, for example, by treating with transcription inhibitors like Actinomycin D.
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
| Potential Cause | Troubleshooting Strategy |
| Insufficient Analog Concentration | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). |
| Short Labeling Time | Increase the incubation time with the analog. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal duration. |
| Inefficient Cellular Uptake | If possible, use a different cell line to test uptake. Some analogs may have cell-type-specific transport efficiencies. |
| Poor Metabolic Activation | This is an inherent property of the analog and the cell type. If suspected, consider using a different cytidine analog with known efficient phosphorylation. |
| Click Chemistry Reagent Failure | Use fresh click chemistry reagents. Ensure proper storage and handling of the copper catalyst and reducing agent. Run a positive control for the click reaction. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding of Detection Reagents | Increase the number and duration of wash steps after the click chemistry reaction. Include a blocking step before adding the detection reagent (e.g., streptavidin-fluorophore). |
| Precipitation of Click Chemistry Reagents | Centrifuge the click reaction cocktail before adding it to the sample to pellet any precipitates. |
| Endogenous Azides or Alkynes | While rare in biological systems, some endogenous molecules could potentially react. Include a "no-analog" control to assess background levels. |
Issue 3: Observed Cytotoxicity
| Potential Cause | Troubleshooting Strategy |
| Analog Concentration is Too High | Reduce the concentration of the cytidine analog. Determine the IC50 value through a cytotoxicity assay and work at concentrations well below this value. |
| Prolonged Exposure to the Analog | Shorten the labeling time. A pulse-chase experiment might be a suitable alternative to continuous labeling. |
| Inherent Toxicity of the Compound | If toxicity is observed even at low concentrations, the compound may not be suitable for metabolic labeling in your system. Consider using a different, less toxic analog. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of a Cytidine Analog
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Analog Stock Solution: Prepare a high-concentration stock solution of the cytidine analog (e.g., 10 mM) in a suitable solvent like DMSO.
-
Dose-Response Treatment: Dilute the stock solution to a range of final concentrations in the cell culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of the analog. Incubate for a predetermined time (e.g., 4 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a standard protocol (e.g., TRIzol).
-
Click Chemistry Reaction: Perform a click chemistry reaction on a small aliquot of the extracted RNA to attach a fluorescent reporter molecule to the incorporated analog.
-
Signal Detection: Measure the fluorescence intensity to determine the extent of labeling at each concentration.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT) after the same treatment to assess the toxicity of each concentration.
-
Data Analysis: Plot the labeling signal and cell viability against the analog concentration to determine the optimal concentration that provides a strong signal with minimal toxicity.
Protocol 2: Click Chemistry for Detection of Labeled RNA
This protocol is a general guideline and may need optimization.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail. A typical cocktail includes:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper ligand (e.g., THPTA)
-
A fluorescent azide or alkyne (depending on the analog's functional group)
-
A reducing agent (e.g., sodium ascorbate)
-
Buffer (e.g., PBS)
-
-
Add to RNA Sample: Add the click reaction mix to your RNA sample.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Precipitation: Precipitate the RNA to remove unreacted click chemistry reagents. A standard ethanol (B145695) precipitation protocol is suitable.
-
Resuspend and Analyze: Resuspend the RNA pellet in an appropriate buffer and proceed with downstream analysis, such as fluorescence measurement, gel electrophoresis, or sequencing.
Visualizations
Caption: General workflow for metabolic labeling of RNA with a cytidine analog.
Caption: Troubleshooting flowchart for low signal in metabolic labeling experiments.
References
minimizing background fluorescence in 5-Phenylcytidine imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize background fluorescence in 5-Phenylcytidine imaging experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound immunofluorescence staining that can lead to high background signal, obscuring the specific detection of the target.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound imaging experiment?
High background fluorescence in immunofluorescence experiments can originate from several sources. The main culprits are typically autofluorescence from the biological sample itself, non-specific binding of primary or secondary antibodies, and issues related to the experimental protocol such as improper fixation, permeabilization, or insufficient washing.[1][2]
Q2: How can I determine if the background I'm seeing is autofluorescence?
To identify autofluorescence, you should include an unstained control sample in your experiment. This sample should go through all the processing steps (fixation, permeabilization) but without the addition of any antibodies.[3][4][5] If you observe fluorescence in this control, it is attributable to endogenous sources within your cells or tissue.[3] Common sources of autofluorescence include collagen, elastin, NADH, and lipofuscin.[2][3]
Q3: My background fluorescence is high even after optimizing my antibody concentrations. What else could be the cause?
If you have already optimized antibody dilutions and still face high background, consider the following factors:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[6][7] Ensure you are using an appropriate blocking agent and incubating for a sufficient amount of time.[8]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[9] Increase the number and duration of your wash steps.[10]
-
Fixation Artifacts: The choice of fixative and the fixation time can induce autofluorescence.[11][12] For example, glutaraldehyde (B144438) is known to cause more autofluorescence than paraformaldehyde (PFA).[12]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.[4] Running a control with only the secondary antibody can help diagnose this issue.[8][13]
Q4: Can the fixation method affect background fluorescence?
Yes, the fixation method significantly impacts background fluorescence. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde can create Schiff bases by reacting with amines in proteins, which are fluorescent.[11] The duration of fixation is also critical; over-fixation can increase background.[13] In some cases, switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) can reduce aldehyde-induced autofluorescence.[3][14] However, these may not be suitable for all antigens, so optimization is key.[15]
Q5: What are the best practices for the blocking step to minimize background?
Effective blocking is essential for reducing non-specific antibody binding.[6] Here are some best practices:
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum from the species in which the secondary antibody was raised.[7]
-
Concentration and Incubation Time: Typical blocking times range from 30 minutes to one hour.[16] The concentration of the blocking agent (e.g., 1-5% BSA) should be optimized.
-
Serum Choice: When using serum for blocking, it's recommended to use serum from the same species as the secondary antibody host to prevent cross-reactivity.[6][8]
Troubleshooting Specific Issues
Issue 1: High background across the entire sample.
-
Possible Cause: Antibody concentration is too high.[8][9][17]
-
Possible Cause: Inadequate washing.[9]
Issue 2: Punctate or speckled background.
-
Possible Cause: Aggregated secondary antibody.
-
Solution: Centrifuge the secondary antibody solution before use to pellet any aggregates. Filtering the antibody solution can also be effective.[22]
-
-
Possible Cause: Non-specific binding of the secondary antibody.[8]
-
Solution: Run a secondary antibody-only control. If background persists, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[19]
-
Issue 3: Autofluorescence from the tissue or cells.
-
Possible Cause: Endogenous fluorescent molecules.[2][3]
-
Solution 1: Spectral Separation: Choose fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[11][23]
-
Solution 2: Quenching: Treat samples with a quenching agent like sodium borohydride (B1222165) (for aldehyde-induced autofluorescence) or Sudan Black B (for lipofuscin-related autofluorescence).[10][11][12]
-
Solution 3: Photobleaching: Before staining, intentionally photobleach the sample by exposing it to the excitation light source to reduce the autofluorescence signal.[20][24]
-
Data Summary Tables
Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | A common and effective general blocking agent. |
| Normal Serum | 5-10% in PBS/TBS | Use serum from the same species as the secondary antibody host.[6] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Cost-effective, but not recommended for detecting phosphorylated proteins.[25] |
| Gelatin | 0.1-2% in PBS/TBS | Can be an alternative to BSA or serum. |
| Commercial Blocking Buffers | Varies | Often protein-free or contain proprietary formulations for reduced background.[7] |
Table 2: Troubleshooting Antibody Concentrations and Incubation Times
| Parameter | Issue | Recommendation |
| Primary Antibody | High Background | Decrease concentration (titrate to find optimal dilution).[8][22] |
| Weak/No Signal | Increase concentration or incubation time (e.g., overnight at 4°C).[8] | |
| Secondary Antibody | High Background | Decrease concentration and/or incubation time.[8] |
| Weak/No Signal | Ensure compatibility with the primary antibody's host species.[8] | |
| Incubation Time | High Background | Shorten incubation time.[17] |
| Weak/No Signal | Increase incubation time (e.g., overnight at 4°C for primary antibody).[18][26] | |
| Incubation Temperature | High Background | Incubate at a lower temperature (e.g., 4°C instead of room temperature).[17][27] |
Experimental Protocols & Workflows
A general workflow for troubleshooting high background fluorescence in this compound imaging is presented below. This workflow guides the user through a logical sequence of checks and optimizations.
Caption: Troubleshooting workflow for high background fluorescence.
This logical diagram provides a step-by-step process to identify and resolve the source of high background in immunofluorescence experiments.
References
- 1. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. ptglab.com [ptglab.com]
- 14. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 15. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 16. ibidi.com [ibidi.com]
- 17. Basic Immunofluorescence Tips and Notes_AIVD Biotech [en.aivdbiotech.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. biotium.com [biotium.com]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 22. youtube.com [youtube.com]
- 23. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 24. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 27. azolifesciences.com [azolifesciences.com]
Technical Support Center: Chemical Synthesis of 5-Phenylcytidine
Welcome to the Technical Support Center for the chemical synthesis of 5-Phenylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this modified nucleoside.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the chemical synthesis of this compound, primarily focusing on the common Suzuki-Miyaura cross-coupling reaction between a 5-halocytidine derivative and a phenylboronic acid.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material (5-iodocytidine derivative).
-
The desired this compound product is present in very low concentrations or is completely absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of 5-Iodocytidine | The electron-rich nature of the cytidine (B196190) ring can decrease the efficiency of the Suzuki-Miyaura coupling compared to uridine (B1682114) analogs.[1] Consider increasing the reaction temperature or extending the reaction time. A flow-based synthesis approach has been shown to significantly reduce reaction times.[1] |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ is not effective, consider using a more active palladacycle catalyst, which has been shown to be effective for this type of coupling.[1] |
| Improper Base Selection | The base plays a critical role in the catalytic cycle. Ensure the base (e.g., K₃PO₄, Na₂CO₃) is anhydrous and used in the correct stoichiometry. Screening different bases may be necessary to find the optimal conditions. |
| Poor Quality of Reagents | Ensure that the 5-iodocytidine, phenylboronic acid, catalyst, and solvents are of high purity and anhydrous where necessary. Impurities can poison the catalyst and inhibit the reaction. |
| Inadequate Protection of Functional Groups | The hydroxyl and amino groups on the cytidine scaffold must be appropriately protected to prevent side reactions. Incomplete protection can lead to a complex mixture of products and low yield of the desired compound. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and the desired product.
-
A common byproduct observed is the dehalogenated cytidine derivative.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dehalogenation of the Starting Material | This is a common side reaction in Suzuki-Miyaura couplings. It can be minimized by using a less polar solvent system (e.g., a mixture of H₂O:EtOH) and ensuring a truly inert atmosphere to prevent side reactions involving residual water or oxygen.[1] |
| Homocoupling of Phenylboronic Acid | This can occur, especially at higher temperatures. Using the correct stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can help minimize this side reaction. |
| Decomposition of Starting Materials or Product | If the reaction is run at too high a temperature or for an extended period, decomposition can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from byproducts or starting materials.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the product and a major impurity have similar polarities, separation by standard silica (B1680970) gel chromatography can be challenging. Consider using a different stationary phase (e.g., reversed-phase C18) or a different solvent system for elution. |
| Presence of Palladium Residues | Residual palladium catalyst can contaminate the final product. The crude product can be treated with a palladium scavenger or passed through a specific filter to remove the metal before final purification. |
| Product Crystallization Issues | If direct crystallization from the crude mixture is unsuccessful, purification by column chromatography followed by crystallization of the pure fractions is recommended. Experiment with different solvent systems for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halo-2'-deoxycytidine (commonly 5-iodo-2'-deoxycytidine) with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: Why is the Suzuki-Miyaura coupling of 5-iodo-2'-deoxycytidine (B1674142) challenging?
A2: The cytidine ring is more electron-rich than the uridine ring, which can lead to lower reactivity in the Suzuki-Miyaura coupling. This can result in slower reaction times and the need for more active catalytic systems.[1]
Q3: What protecting groups are necessary for the synthesis of this compound?
A3: To prevent unwanted side reactions, the hydroxyl groups (at the 3' and 5' positions of the ribose sugar) and the exocyclic amino group of cytidine should be protected. Common protecting groups for the hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or acetyl groups. The amino group is often protected with an acyl group like benzoyl.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the reaction conditions. In a flow synthesis protocol using a palladacycle catalyst, a yield of 76% has been reported for a similar coupling with 3-methoxyphenylboronic acid, though this was accompanied by 14% of the dehalogenated byproduct.[1] Batch syntheses may have different yield profiles.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any major byproducts.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxycytidine with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Protected 5-iodo-2'-deoxycytidine
-
Phenylboronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., SerrKap palladacycle, 1.0 mol%)[1]
-
Base (e.g., K₃PO₄, 1.05 equivalents)[1]
-
Solvent system (e.g., H₂O:EtOH)[1]
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the protected 5-iodo-2'-deoxycytidine, phenylboronic acid, and base in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Overcoming Polymerase Stalling with Modified Nucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during polymerase reactions, with a focus on overcoming polymerase stalling, hypothetically using novel modified nucleotides like 5-Phenylcytidine Triphosphate (PhC-TP).
Frequently Asked Questions (FAQs)
Q1: What is polymerase stalling and what are its common causes?
A1: Polymerase stalling is the premature termination of DNA or RNA synthesis by a polymerase. This can be caused by a variety of factors including:
-
Secondary Structures in the Template: Hairpins, G-quadruplexes, and other complex secondary structures in the DNA or RNA template can physically obstruct the polymerase.
-
DNA Lesions: Damaged bases, such as those resulting from oxidation or alkylation, can block the progression of replicative polymerases.
-
Repetitive Sequences: Long stretches of repetitive DNA can induce polymerase slippage and stalling.
-
Incorporation of Modified Nucleotides: While some modified nucleotides are readily incorporated, others with bulky side chains can cause the polymerase to stall.
Q2: How can a modified nucleotide like this compound Triphosphate (PhC-TP) hypothetically help overcome polymerase stalling?
A2: While specific data on this compound Triphosphate is not yet widely available, we can hypothesize its mechanism based on the properties of other modified nucleotides. A bulky, hydrophobic group like a phenyl ring at the C5 position of cytidine (B196190) could potentially:
-
Destabilize problematic secondary structures: The phenyl group may disrupt the hydrogen bonding of non-canonical base pairing that forms hairpins or G-quadruplexes, thereby allowing the polymerase to proceed.
-
Alter the conformation of the polymerase active site: The modified nucleotide might induce a more "open" or processive conformation of the polymerase, enabling it to bypass lesions or difficult template regions.
-
Enhance base stacking interactions: The phenyl ring could enhance stacking interactions with adjacent bases, potentially stabilizing the primer-template duplex and increasing processivity through challenging sequences.
Q3: What are the key considerations when incorporating a novel modified nucleotide like PhC-TP into my PCR or sequencing reaction?
A3: When using any modified nucleotide, it is crucial to optimize the reaction conditions. Key parameters to consider include:
-
Polymerase Selection: Not all polymerases are capable of efficiently incorporating modified nucleotides. It is essential to screen different polymerases to find one that is compatible with PhC-TP. High-fidelity proofreading polymerases may be more likely to stall or reject modified bases.
-
Concentration of the Modified Nucleotide: The optimal concentration of PhC-TP will need to be determined empirically. It may be necessary to use it in combination with the natural dCTP.
-
Magnesium Concentration: Magnesium ions are critical for polymerase activity. The optimal Mg²⁺ concentration may need tobe adjusted when using modified nucleotides.
-
Annealing and Extension Times/Temperatures: The presence of a modified nucleotide may affect the melting temperature (Tm) of the DNA and the optimal temperature for polymerase activity. Adjusting cycling parameters may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues when using a modified nucleotide like this compound Triphosphate to overcome polymerase stalling.
| Problem | Possible Cause | Recommended Solution |
| No PCR product or low yield | Incompatible Polymerase: The selected DNA polymerase cannot efficiently incorporate PhC-TP. | Screen different DNA polymerases. Start with polymerases known to have higher tolerance for modified bases (e.g., certain family A or B polymerases, or engineered variants). |
| Suboptimal PhC-TP Concentration: The concentration of the modified nucleotide is too high, leading to inhibition, or too low to be effective. | Titrate the concentration of PhC-TP. Try a range of concentrations, and also test various ratios of PhC-TP to dCTP. | |
| Incorrect Magnesium Concentration: The Mg²⁺ concentration is not optimal for the polymerase in the presence of PhC-TP. | Perform a magnesium titration. Test a range of Mg²⁺ concentrations (e.g., 1.5 mM to 4.0 mM). | |
| Inappropriate Annealing/Extension Parameters: The cycling conditions are not optimized for the modified template-primer duplex. | Optimize annealing and extension temperatures and times. Try a gradient PCR to find the optimal annealing temperature. Increase the extension time to allow for potentially slower incorporation of the modified nucleotide. | |
| Non-specific PCR products | Low Annealing Temperature: The annealing temperature is too low, leading to non-specific primer binding. | Increase the annealing temperature. Perform a gradient PCR to determine the optimal annealing temperature. |
| Primer-dimer Formation: Primers are annealing to each other. | Optimize primer concentration. Consider using a hot-start polymerase to minimize non-specific amplification before the initial denaturation step. | |
| Incorrect product size | Polymerase Slippage: The polymerase is "stuttering" on a repetitive sequence. | Try adding PCR enhancers. Betaine or DMSO can help to reduce secondary structures and improve polymerase processivity. |
| Misincorporation followed by stalling: The polymerase incorporates a nucleotide opposite a lesion but then stalls. | Use a polymerase with translesion synthesis (TLS) activity. These specialized polymerases are better able to bypass DNA lesions. |
Experimental Protocols
Protocol 1: Screening DNA Polymerases for PhC-TP Incorporation
This protocol outlines a method for testing the ability of different DNA polymerases to incorporate this compound Triphosphate.
-
Prepare a master mix for each DNA polymerase to be tested. Each master mix should contain the polymerase buffer, dNTPs (excluding dCTP), primers, and template DNA.
-
Aliquot the master mix into separate tubes.
-
To each tube, add a different concentration of PhC-TP and/or dCTP. Include a positive control with only dCTP and a negative control with no dCTP or PhC-TP.
-
Add the DNA polymerase to each respective tube.
-
Perform PCR using a standard thermal cycling program.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the correct size indicates successful incorporation of PhC-TP.
Protocol 2: Primer Extension Assay to Evaluate Stalling Rescue
This assay can be used to determine if PhC-TP can help a polymerase bypass a known stalling site.
-
Design a template that contains a sequence known to cause polymerase stalling (e.g., a strong hairpin or a G-quadruplex).
-
Anneal a fluorescently labeled primer upstream of the stalling sequence.
-
Set up four reaction tubes:
-
Tube 1 (Control): Standard dNTP mix.
-
Tube 2 (Test): dNTP mix with dCTP completely replaced by PhC-TP.
-
Tube 3 (Test): dNTP mix with a 1:1 ratio of dCTP to PhC-TP.
-
Tube 4 (Negative Control): No dNTPs.
-
-
Initiate the reactions by adding the DNA polymerase.
-
Incubate the reactions for a set time course (e.g., 1, 5, 15, and 30 minutes).
-
Stop the reactions by adding a stop buffer (e.g., formamide (B127407) with EDTA).
-
Analyze the products on a denaturing polyacrylamide gel. A decrease in the intensity of the stalled product band and an increase in the full-length product band in the presence of PhC-TP would indicate successful bypass of the stalling site.
Quantitative Data Summary
The following tables present hypothetical data from experiments evaluating the effectiveness of this compound Triphosphate in overcoming polymerase stalling.
Table 1: Comparison of PCR Product Yield with Different dCTP:PhC-TP Ratios
| dCTP:PhC-TP Ratio | PCR Product Yield (ng/µL) | Relative Yield (%) |
| 1:0 (Control) | 15.2 | 100 |
| 3:1 | 25.8 | 170 |
| 1:1 | 42.1 | 277 |
| 1:3 | 33.5 | 220 |
| 0:1 | 10.3 | 68 |
Table 2: Polymerase Bypass Efficiency at a Known Hairpin Structure
| Nucleotide Mix | Stalled Product (%) | Full-Length Product (%) |
| Standard dNTPs | 85 | 15 |
| PhC-TP replacing dCTP | 22 | 78 |
| 1:1 dCTP:PhC-TP | 35 | 65 |
Visualizations
Caption: Experimental workflow for a primer extension assay to test the effect of PhC-TP on polymerase stalling.
Caption: Hypothetical mechanism of overcoming polymerase stalling at a DNA secondary structure using this compound Triphosphate.
photostability issues with 5-Phenylcytidine and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential photostability issues associated with 5-Phenylcytidine and strategies to mitigate them. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the potential photostability issues with this compound?
While specific photostability data for this compound is limited in publicly available literature, substituted pyrimidine (B1678525) nucleosides can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The phenyl substitution at the 5-position can influence the photophysical properties of the cytidine (B196190) ring, potentially leading to photo-induced reactions. Based on studies of similar molecules like 5-methylcytidine (B43896), exposure to UV light could lead to the formation of photoproducts, altering the chemical integrity of this compound.[1][2]
Q2: What is the likely mechanism of photodegradation for this compound?
The exact photodegradation mechanism for this compound has not been extensively reported. However, for cytidine and its analogs, photodegradation can be initiated by the absorption of UV radiation, leading to the formation of excited states. These excited states can then undergo various reactions, including internal conversion, fluorescence, or intersystem crossing to a triplet state. For canonical cytidine, the population of a singlet excited state has been implicated in the formation of photoproducts like 6-hydroxycytidine.[1][2] It is plausible that this compound could follow similar pathways, potentially involving the phenyl ring in the excited-state dynamics.
Q3: How can I solve photostability issues with this compound in my experiments?
Several strategies can be employed to enhance the photostability of photosensitive compounds like this compound:
-
Light Protection: The most straightforward approach is to protect the compound from light. This can be achieved by using amber-colored vials or by wrapping containers in aluminum foil.[3]
-
Formulation Strategies:
-
Encapsulation: Incorporating this compound into delivery systems like liposomes or cyclodextrins can shield the molecule from light.
-
Antioxidants: The addition of antioxidants or radical scavengers can help quench reactive species that may be involved in the photodegradation process.[4]
-
-
Chemical Modification: In some cases, structural modifications to the molecule can improve photostability, although this may also alter its desired biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration after light exposure. | Photodegradation of this compound. | 1. Confirm photodegradation by performing a photostability study (see Experimental Protocols).2. Protect the compound from light during all experimental steps.3. Consider reformulating with photostabilizing excipients like antioxidants. |
| Appearance of unknown peaks in HPLC/LC-MS analysis after an experiment. | Formation of photodegradation products. | 1. Characterize the degradation products using mass spectrometry and NMR.2. Optimize experimental conditions to minimize light exposure.3. If unavoidable, purify the desired compound from the degradation products. |
| Inconsistent experimental results. | Variable light exposure between experiments leading to different levels of degradation. | 1. Standardize light conditions for all experiments.2. Work in a controlled lighting environment (e.g., a dark room with a safelight). |
Quantitative Data
| Compound | Relative Photodegradation Rate | Fluorescence Yield | 1ππ* Excited-State Decay Lifetime |
| 5-Methylcytidine (5mCyd) | 3 times smaller than Cyd | 5-fold higher than Cyd | 5-fold longer than Cyd |
| Cytidine (Cyd) | Reference | Reference | Reference |
Data from a study comparing 5mCyd and Cyd under identical experimental conditions at pH 7.4.[1][2]
This data suggests that substitution at the 5-position can significantly influence photostability. While 5-methylation appears to decrease the rate of photodegradation compared to the parent cytidine, the increased fluorescence yield and longer excited-state lifetime could still make it susceptible to photoreactions under prolonged light exposure.[1][2][5]
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to evaluate the overall photosensitivity of this compound and to generate potential degradation products for analytical method development.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, buffer, or organic solvent) in a chemically inert and transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Expose the sample to a light source capable of emitting both visible and UV radiation. A xenon lamp or a metal halide lamp are suitable options.
-
The light source should be equipped with a filter to eliminate radiation below 320 nm to mimic realistic conditions.
-
Place the dark control sample alongside the exposed sample in the photostability chamber to account for any thermal degradation.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.
-
Protocol 2: Confirmatory Photostability Testing (ICH Q1B Guideline)
This protocol follows the International Council for Harmonisation (ICH) Q1B guidelines to establish the photostability characteristics of this compound under standardized conditions.
-
Sample Preparation:
-
Prepare samples of this compound as a solid and in solution.
-
For solution studies, use the intended formulation or a simple solvent system.
-
Prepare dark control samples for each condition.
-
-
Light Source:
-
Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Option 2 of the ICH guideline, which uses a combination of a cool white fluorescent lamp and a near-UV lamp, is a common choice.
-
-
Procedure:
-
Expose the samples to the light source.
-
Simultaneously, keep the dark control samples in the same environment but protected from light.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (appearance, color), and quantify the amount of this compound and any degradation products using a validated stability-indicating method.
-
-
Evaluation:
-
If significant degradation is observed, further testing of the compound in its immediate and marketing packaging may be necessary to assess the level of protection provided.
-
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Workflow for a photostability study.
Caption: Troubleshooting logic for photostability issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical properties of 5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 5-Phenylcytidine Click Reactions
Welcome to the technical support center for 5-Phenylcytidine click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and to troubleshoot common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a this compound click reaction?
A this compound click reaction is a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where a this compound molecule, modified with either an azide (B81097) or a terminal alkyne, is covalently linked to a corresponding reaction partner (an alkyne or azide, respectively). This reaction forms a stable triazole linkage and is widely used for bioconjugation, labeling, and the synthesis of novel molecular entities.
Q2: What are the key components of a this compound click reaction?
The essential components for a successful CuAAC reaction involving this compound are:
-
An azide- or alkyne-modified this compound derivative.
-
The corresponding alkyne- or azide-containing binding partner.
-
A source of copper(I) ions, which is the active catalyst. This is typically generated in situ from a copper(II) salt.
-
A reducing agent to convert Cu(II) to the active Cu(I) state.
-
A stabilizing ligand to protect the Cu(I) catalyst from oxidation and improve its solubility and efficiency.
Q3: Why is a ligand necessary for the copper catalyst?
A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents, is crucial for several reasons. It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. The ligand also enhances the catalyst's solubility and can accelerate the reaction rate, which is particularly important when dealing with potentially sterically hindered substrates like this compound.
Q4: Can the phenyl group at the 5-position of cytidine (B196190) affect the click reaction?
Yes, the bulky phenyl group at the 5-position can introduce steric hindrance, which might slow down the reaction rate compared to smaller substituents. Therefore, optimizing the reaction conditions, such as the choice of ligand, catalyst concentration, and reaction time, is important to ensure high yields.
Q5: What are common side reactions to be aware of?
Common side reactions in CuAAC include the oxidative homocoupling of the alkyne starting material (Glaser coupling), which can be minimized by maintaining a reducing environment and excluding oxygen. Another potential side reaction is the reduction of the azide group to an amine, especially with an excess of the reducing agent.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound click reaction experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active Cu(I) catalyst is prone to oxidation. Ensure your reducing agent (e.g., sodium ascorbate) solution is freshly prepared. Degas all solutions by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen. |
| Steric Hindrance from the Phenyl Group | The bulky phenyl group may hinder the approach of the reactants. Increase the reaction time and/or temperature moderately (e.g., from room temperature to 37-45 °C). Optimize the ligand-to-copper ratio; a higher ratio (e.g., 5:1) may be beneficial. Consider using a ligand specifically designed to accelerate reactions with hindered substrates. |
| Suboptimal Reagent Concentrations | The concentrations of the copper catalyst, ligand, and reducing agent are critical. Titrate the concentration of the copper sulfate (B86663) and ligand to find the optimal ratio for your specific substrates. |
| Impure Starting Materials | Ensure the purity of your this compound derivative and the azide/alkyne partner. Impurities can inhibit the catalyst. |
Experimental Protocols
Below is a general protocol for a copper-catalyzed click reaction with a this compound derivative. This should be used as a starting point and may require optimization for your specific application.
General Protocol for CuAAC of a this compound Derivative
1. Reagent Preparation:
-
This compound Derivative (Alkyne- or Azide-modified): Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Azide or Alkyne Partner: Prepare a stock solution (e.g., 20-50 mM) in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA for aqueous reactions): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
This compound derivative (to a final concentration of 1 mM).
-
Azide or Alkyne partner (to a final concentration of 2-5 mM, a 2-5 fold excess).
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to 85 µL.
-
-
Prepare the catalyst premix by adding 5 µL of the 20 mM CuSO₄ solution to 5 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add the 10 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
3. Purification:
-
The purification method will depend on the nature of the product. For small molecules, purification can be achieved by column chromatography. For biomolecules, size-exclusion chromatography or dialysis may be appropriate to remove the copper catalyst and excess reagents.
Data Presentation
The following tables provide typical starting concentrations and conditions for CuAAC reactions involving nucleoside analogues. These should be optimized for your specific this compound derivative.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound Derivative | 10 mM | 0.1 - 1 mM | The limiting reagent. |
| Azide/Alkyne Partner | 20-50 mM | 0.2 - 5 mM | Use a 2-5 fold molar excess. |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 50 - 250 µM | Titrate for optimal performance. |
| Ligand (e.g., THPTA) | 100 mM | 250 - 1250 µM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 100 mM | 2.5 - 5 mM | Must be freshly prepared. |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 45 °C | Higher temperatures may be needed for sterically hindered substrates. |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS. Longer times may be required for hindered systems. |
| pH | 7.0 - 8.0 | For aqueous reactions. |
| Solvent | Aqueous buffer, DMSO, DMF, t-BuOH/water | Choice depends on the solubility of the reactants. |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield this compound click reactions.
General Experimental Workflow for this compound CuAAC
Caption: A typical experimental workflow for the CuAAC of a this compound derivative.
Technical Support Center: 5-Phenylcytidine-labeled RNA Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when using 5-Phenylcytidine-labeled RNA in experimental settings, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to label RNA?
This compound is a modified nucleoside where a phenyl group is attached to the C5 position of cytidine. This modification can be incorporated into RNA molecules enzymatically or synthetically. The phenyl group provides a unique chemical handle that can be exploited for various applications, including the study of RNA-protein interactions, due to its distinct properties compared to canonical nucleotides.
Q2: I am observing a high background signal in my pull-down assay with this compound-labeled RNA. What are the likely causes?
High background is a common issue and often points to non-specific binding of proteins or other cellular components to your labeled RNA, the affinity matrix (e.g., streptavidin beads), or both. The introduction of a bulky, hydrophobic phenyl group can sometimes exacerbate non-specific hydrophobic interactions.[1] Other causes can include electrostatic interactions and insufficient blocking or washing steps.
Q3: How can I be sure that the interactions I am detecting are specific to my this compound-labeled RNA?
To validate the specificity of your observed interactions, it is crucial to include proper controls in your experiment. A key control is to perform the pull-down assay with an unlabeled version of your RNA sequence or a labeled RNA with a different, non-interacting sequence. Proteins that bind to the this compound-labeled RNA but not to the control RNAs are more likely to be specific interactors.
Q4: Can the this compound modification itself alter the natural interactions of my RNA molecule?
Yes, the addition of any modification, including a phenyl group, has the potential to alter the structure and binding properties of the RNA.[2] The bulky phenyl group could either obstruct a binding site for a protein or create a new, non-physiological interaction. It is important to compare your results with assays using unmodified RNA whenever possible to assess the impact of the label.
Troubleshooting Guides
Issue 1: High Non-Specific Binding to the Affinity Matrix (e.g., Beads)
Symptom: You observe a large number of proteins in your negative control lane where no labeled RNA was added.
Cause: Proteins and other cellular molecules are binding directly to the streptavidin-coated beads or other affinity matrix.
Solutions:
-
Pre-clearing the Lysate: Before incubating your lysate with the labeled RNA, it is recommended to pre-clear it by incubating with washed magnetic beads.[3] This will help to remove proteins that have a high affinity for the beads themselves.
-
Blocking the Beads: Thoroughly block the beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) and sheared salmon sperm DNA.
Issue 2: High Non-Specific Binding to the this compound-labeled RNA
Symptom: Your negative control (beads only) is clean, but your experimental lane shows many bands, suggesting non-specific protein binding to the RNA probe.
Cause: The hydrophobic nature of the phenyl group can promote non-specific interactions with proteins.[1] Additionally, electrostatic interactions between the negatively charged RNA backbone and positively charged proteins are a common source of non-specific binding.
Solutions:
-
Optimize Wash Buffer Composition:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffers (from 150 mM up to 500 mM) to disrupt non-specific electrostatic interactions.[4]
-
Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent, such as Tween-20 or NP-40 (typically 0.01% to 0.1%), to your wash buffers.[5] This is particularly important for mitigating the hydrophobic interactions that may be enhanced by the phenyl group.
-
-
Use Blocking Agents in the Binding Reaction:
-
Competitor RNA: Include a non-specific competitor RNA, such as yeast tRNA, in your binding reaction to sequester non-specific RNA-binding proteins.
-
Bovine Serum Albumin (BSA): BSA can be added to the binding buffer to reduce non-specific protein adsorption to surfaces.[6]
-
Summary of Common Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| NaCl/KCl | 150 mM - 500 mM | Reduces non-specific electrostatic interactions by shielding charges. | [4] |
| Tween-20/NP-40 | 0.01% - 0.1% (v/v) | Non-ionic detergents that disrupt non-specific hydrophobic interactions. | [5] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | A protein blocking agent that coats surfaces to prevent non-specific adsorption. | [6] |
| Yeast tRNA | 0.1 - 1 µg/µL | Acts as a non-specific competitor to bind promiscuous RNA-binding proteins. | |
| Heparin | 0.05 - 0.5 mg/mL | A polyanionic competitor that can disrupt non-specific electrostatic interactions. |
Experimental Protocols
Protocol: Pull-Down Assay for this compound-labeled RNA
This protocol provides a general framework for performing a pull-down assay to identify proteins that interact with a this compound-labeled RNA probe. Optimization of specific steps may be required for your particular RNA and cell type.
1. Preparation of Labeled RNA Probe:
-
Synthesize or obtain your RNA of interest with a this compound modification and a biotin (B1667282) tag at either the 5' or 3' end.
-
To ensure proper folding, heat the biotinylated RNA to 90°C for 2 minutes, place on ice for 2 minutes, and then allow it to refold at room temperature for 20 minutes in RNA structure buffer (10 mM Tris pH 7.0, 100 mM KCl, 10 mM MgCl2).[5][7]
2. Preparation of Cell Lysate:
-
Harvest cells and prepare a nuclear or whole-cell extract using an appropriate lysis buffer (e.g., RIPA buffer: 150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP40, 1 mM PMSF, and protease inhibitors).[5][7]
-
Mechanically shear the lysate, for example, by douncing, to ensure thorough lysis.[5][7]
-
Clarify the lysate by centrifugation to remove cellular debris.[5][7]
3. Binding Reaction:
-
In a microcentrifuge tube, combine the folded, biotinylated this compound-labeled RNA probe with the cell lysate.
-
Add any desired blocking agents, such as yeast tRNA.
-
Incubate the binding reaction at room temperature for 1 hour with gentle rotation.[5][7]
4. Capture of RNA-Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the binding reaction.
-
Incubate for an additional hour at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.[5][7]
5. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with a wash buffer (e.g., RIPA buffer). For each wash, resuspend the beads in the buffer and incubate for 5 minutes with rotation before pelleting.[5][7]
-
Troubleshooting Tip: If high non-specific binding is observed, consider increasing the salt concentration or adding a non-ionic detergent to the wash buffer in subsequent experiments.
-
6. Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: A workflow for troubleshooting high background in pull-down assays.
Caption: Experimental workflow for a this compound-labeled RNA pull-down assay.
References
- 1. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved native affinity purification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. changlab.stanford.edu [changlab.stanford.edu]
Technical Support Center: Optimizing Imaging for 5-Phenylcytidine Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize imaging parameters for experiments involving 5-Phenylcytidine (5-PhC). As 5-PhC is a nucleoside analog and not directly fluorescent, this guide focuses on the crucial subsequent steps of fluorescent detection, which are key to successful imaging.
Frequently Asked Questions (FAQs)
Q1: How is this compound visualized in cells if it's not fluorescent?
A1: Visualizing this compound incorporated into nascent RNA is typically a two-step process. First, cells are metabolically labeled with 5-PhC, which gets incorporated into newly synthesized RNA. Second, the modified RNA is detected using a fluorescent reporter. The most common method involves "click chemistry," where a fluorescent dye (fluorophore) carrying an azide (B81097) group is covalently attached to an alkyne group on the 5-PhC analog.[1][2] An alternative, though less common for this specific analog, is immunofluorescence, where an antibody specific to the modified nucleoside is used, followed by a fluorescently labeled secondary antibody.[3][4]
Q2: Which fluorophores are recommended for detecting this compound-labeled RNA?
A2: The choice of fluorophore depends on the available microscope filters and lasers, and whether you are performing multicolor experiments. For click chemistry, azide derivatives of bright, photostable dyes are ideal. Commonly used and recommended fluorophores include:
-
Alexa Fluor 488: A bright, photostable green fluorophore.[5]
-
Alexa Fluor 555 or Cy3: Bright orange fluorophores.
-
Alexa Fluor 647 or Cy5: Bright far-red fluorophores, often useful for reducing cellular autofluorescence.[6]
Q3: What is the difference between phototoxicity and photobleaching?
A3: Both are caused by excessive light exposure but have different effects.
-
Phototoxicity is damage to the cells themselves caused by the imaging light.[7] High-intensity light, especially at shorter wavelengths, can generate reactive oxygen species (ROS) that lead to cellular stress, membrane blebbing, and even cell death.[6][8]
-
Photobleaching is the irreversible photochemical destruction of the fluorophore, causing the fluorescent signal to fade.[7][9] This is caused by high-intensity illumination or prolonged exposure to the excitation light.[7]
Q4: How can I minimize phototoxicity and photobleaching during live-cell imaging?
A4: Minimizing light exposure is key. Here are several strategies:
-
Reduce Laser Power: Use the lowest laser intensity that provides a sufficient signal-to-noise ratio.[7][10]
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera. Modern sensitive cameras can often produce high-quality images with brief exposures.[7][10]
-
Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light.[9]
-
Choose Photostable Dyes: Select fluorophores known for their high photostability, such as the Alexa Fluor series.[7][11]
-
Minimize Exposure Time: Only expose the sample to the excitation light when acquiring an image. Use transmitted light for focusing whenever possible.[9][12]
-
Use Antifade Reagents: For fixed samples, use mounting media containing antifade reagents to protect the fluorophores from photobleaching.[13]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
-
Inefficient Metabolic Labeling:
-
Solution: Optimize the concentration of this compound and the incubation time. A typical starting point for similar analogs like 5-ethynyluridine (B57126) (EU) is 0.1-1 mM.[1] Ensure cells are healthy and actively transcribing.
-
-
Inefficient Click Reaction:
-
Solution: Ensure all click chemistry reagents are fresh, especially the copper catalyst and reducing agent. Optimize the concentration of the fluorescent azide (typically 5-20 µM) and the reaction time (usually 10-30 minutes).[1]
-
-
Low Target Expression:
-
Solution: The gene of interest may have low transcription levels. If possible, use a positive control with a highly transcribed gene to validate the labeling and detection protocol.[14]
-
-
Incorrect Microscope Settings:
-
Solution: Verify that the excitation and emission filters are correctly matched to your chosen fluorophore. Ensure the objective is appropriate and clean, and that the camera gain and exposure settings are optimized.[8]
-
Problem 2: High Background Fluorescence
Possible Causes & Solutions
-
Cellular Autofluorescence:
-
Solution: Image an unstained control sample to assess the level of natural cell fluorescence.[15] If high, you can try using a fluorophore in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is often lower at longer wavelengths. For fixed cells, treatment with reagents like sodium borohydride (B1222165) can sometimes reduce autofluorescence.
-
-
Non-specific Binding of Fluorophore:
-
Solution: Ensure thorough washing steps after the click reaction to remove any unbound fluorescent azide.[16] Include a "no-label" control (cells not incubated with 5-PhC but subjected to the click reaction) to check for non-specific binding of the dye.
-
-
Contaminated Reagents or Media:
-
Solution: Use fresh, high-quality reagents. Phenol (B47542) red in cell culture media can be a source of background fluorescence; use phenol red-free media for imaging.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorophores for RNA Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 649 | 670 | 250,000 | 0.20 |
Data compiled from various sources.[5][6][11][17] Quantum yields can vary depending on the conjugation and local environment.
Table 2: General Imaging Parameter Recommendations
| Parameter | Recommendation for Live-Cell Imaging | Recommendation for Fixed-Cell Imaging |
| Laser Power | Start at <1-5% and increase only as needed. | Can be higher (5-20%), but still minimize to avoid photobleaching. |
| Exposure Time | As short as possible (e.g., 50-200 ms) to capture dynamics and reduce phototoxicity.[18][19] | Can be longer (e.g., 100-500 ms) to improve signal-to-noise ratio. |
| Objective | High numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x). | High NA oil immersion objective for best resolution. |
| Binning | Consider 2x2 binning to increase sensitivity and speed, at the cost of some spatial resolution. | 1x1 binning for highest resolution. |
| Antifade Mountant | Not applicable. Consider oxygen scavenging systems if available. | Essential. Use a commercial antifade medium (e.g., ProLong Gold).[13] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Click Chemistry Detection of Nascent RNA
This protocol is adapted from methods used for 5-ethynyluridine (EU) and is applicable for this compound with an alkyne handle.
-
Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips suitable for imaging.
-
Add this compound-alkyne to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the "Click-it" cocktail immediately before use. For a 1 mL final volume, add reagents in the following order:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide) to a final concentration of 5-20 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
A copper ligand (e.g., THPTA) to a final concentration of 200 µM.
-
A freshly prepared reducing agent (e.g., Sodium Ascorbate) to a final concentration of 500 µM.[1]
-
-
Remove the wash buffer from the cells and add the "Click-it" cocktail.
-
Incubate for 10-20 minutes at 37°C, protected from light.[1]
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash cells again with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualizations
Caption: Workflow for labeling and imaging nascent RNA with this compound.
Caption: Decision tree for troubleshooting a weak or absent fluorescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 11. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. line-a.co.il [line-a.co.il]
Technical Support Center: Purification of 5-Phenylcytidine-Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 5-phenylcytidine-labeled oligonucleotides.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound-labeled oligonucleotides.
Question 1: Why is the yield of my this compound-labeled oligonucleotide unexpectedly low after purification?
Answer:
Low recovery of your labeled oligonucleotide can stem from several factors throughout the synthesis and purification process. The hydrophobic nature of the This compound (B12097887) modification can lead to aggregation or non-specific binding to purification matrices.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Synthesis | Review the coupling efficiency of the this compound phosphoramidite. Inefficient coupling leads to a lower proportion of the full-length product. |
| Oligonucleotide Degradation | Fluorescently labeled oligonucleotides can be more fragile than their unmodified counterparts.[1] Avoid prolonged exposure to harsh chemical conditions or light. Store labeled oligos in a slightly basic solution (e.g., TE buffer at pH 8) to prevent degradation, unless using Cy3 or Cy5 dyes which are more stable at pH 7.[1] |
| Aggregation | The hydrophobic phenyl group can promote intermolecular interactions. To mitigate this, consider using a higher temperature during purification (if the system allows) or adding organic modifiers to the buffers to disrupt hydrophobic interactions. |
| Suboptimal Purification Method | For complex modified oligonucleotides, including those with fluorescent labels, standard desalting may be insufficient.[2] High-performance liquid chromatography (HPLC) is often the recommended method for purifying modified oligonucleotides due to its high resolution.[2][3] |
| Loss During Extraction (for PAGE) | Extracting oligonucleotides from a polyacrylamide gel can be inefficient. Ensure complete elution by crushing the gel slice and allowing sufficient time for diffusion into the elution buffer. Multiple elution steps may be necessary. Yields from PAGE are often lower than from other methods.[2] |
Question 2: My chromatogram from HPLC purification shows multiple peaks or a broad peak for my this compound-labeled oligonucleotide. What could be the cause?
Answer:
The appearance of multiple or broad peaks in an HPLC chromatogram of a modified oligonucleotide can indicate the presence of impurities or issues with the chromatographic separation itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Truncated Sequences (Shortmers) | During synthesis, not every coupling reaction is 100% efficient, leading to the presence of shorter oligonucleotide sequences (shortmers).[4] Reverse-phase HPLC (RP-HPLC) is effective at separating these from the full-length product. |
| Incomplete Deprotection | Residual protecting groups from the synthesis process can lead to additional peaks.[5] Ensure that the deprotection step is complete by following the recommended time and temperature for the specific phosphoramidites used. |
| Co-elution of Impurities | The hydrophobicity of the this compound may cause it to co-elute with other hydrophobic impurities. Optimize the HPLC gradient to improve separation. A shallower gradient can increase the resolution between the desired product and closely eluting species. |
| Diastereomers (for Phosphorothioates) | If your oligonucleotide also contains phosphorothioate (B77711) linkages, the presence of diastereomers at each linkage can lead to peak broadening.[6] While this is an inherent property, adjusting the ion-pairing agent in your mobile phase can sometimes sharpen the peak.[6] |
Question 3: After purification, I still see evidence of small molecule contaminants (e.g., salts, residual synthesis reagents). How can I remove them?
Answer:
Residual small molecule impurities can interfere with downstream applications. Standard purification methods may not completely remove all of these contaminants.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Initial Purification | If you only performed a desalting step, it may not be sufficient to remove all by-products from the synthesis and deprotection steps.[2][5] |
| Carryover from HPLC Buffers | The salts used in HPLC mobile phases (e.g., triethylammonium (B8662869) acetate) need to be removed after purification. |
| Recommended Desalting Procedures | Size-Exclusion Chromatography (SEC): This is an effective method for removing salts and other small molecules based on size differences.[7][8] Gel filtration columns are commonly used for this purpose.[9] Ethanol (B145695) Precipitation: This is a classic method for desalting oligonucleotides. The presence of ammonium (B1175870) acetate (B1210297) can improve the efficiency of salt removal during precipitation with ethanol or isopropanol.[10] Diafiltration: Spin columns with an appropriate molecular weight cutoff can be used for buffer exchange and desalting of oligonucleotides.[11] |
Frequently Asked Questions (FAQs)
What is the best purification method for this compound-labeled oligonucleotides?
For modified oligonucleotides, especially those with hydrophobic moieties like a phenyl group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the method of choice.[2][12] RP-HPLC separates molecules based on their hydrophobicity, which provides excellent resolution to separate the full-length, correctly modified oligonucleotide from unlabeled or truncated sequences.[2][12] For longer oligonucleotides (typically >60 bases), Polyacrylamide Gel Electrophoresis (PAGE) may offer higher purity by separating based on size and charge, achieving purity levels of 95-99%.[2][13]
What level of purity can I expect?
The achievable purity depends on the chosen method:
-
RP-HPLC: Typically achieves purity levels of >85%.
-
PAGE: Can achieve purity levels of 95-99%.[2]
-
Cartridge Purification: Generally results in 65-80% full-length product.
-
Desalting: This method only removes small molecule impurities and does not separate full-length from truncated sequences.[5]
How should I store my purified this compound-labeled oligonucleotide?
Fluorescently labeled oligonucleotides are more sensitive than unmodified ones.[1] For optimal stability:
-
Store them lyophilized or in a suitable buffer at -20°C.[1][5]
-
Protect them from light to prevent photobleaching of the fluorescent label.[1]
-
Resuspend in a slightly basic buffer (e.g., TE at pH 8), as a pH below 7 can lead to degradation.[1] Note that Cy3 and Cy5 dyes are an exception and are best stored at pH 7.[1]
Do I need to desalt my oligonucleotide after HPLC purification?
Yes, it is crucial to perform a desalting step after HPLC to remove the salts from the mobile phase, such as triethylammonium acetate (TEAA), which can inhibit downstream enzymatic reactions.[7]
Data Summary
The following table summarizes the performance of common oligonucleotide purification methods.
| Purification Method | Principle of Separation | Purity Level | Recommended for Oligo Length | Key Advantages | Key Disadvantages |
| Desalting | Size Exclusion | Removes small molecules only | All lengths | Fast and inexpensive | Does not remove truncated sequences[5] |
| Cartridge Purification | Hydrophobicity | 65-80% | < 55 bases[14] | Faster than HPLC | Lower purity than HPLC or PAGE |
| RP-HPLC | Hydrophobicity | >85% | < 50 bases[2] | Excellent for modified/labeled oligos[2][3] | Resolution decreases with length[2] |
| AEX-HPLC | Charge (Phosphate Backbone) | High | < 40 bases[2] | Good resolution based on length | Lower resolution for longer oligos[2] |
| PAGE | Size and Charge | 95-99% | > 60 bases[13] | Highest purity for long oligos[2] | Lower yield, more complex procedure[2] |
Experimental Protocols
A detailed methodology for the recommended purification method for this compound-labeled oligonucleotides is provided below.
Protocol: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol outlines the general steps for purifying a this compound-labeled oligonucleotide using RP-HPLC. The hydrophobic nature of the this compound modification makes it well-suited for this technique.
Materials:
-
Crude, deprotected this compound-labeled oligonucleotide
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile (B52724)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved oligonucleotide sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 70% Buffer B over 30-40 minutes. The hydrophobic this compound-labeled product will elute at a higher acetonitrile concentration than unlabeled or truncated failure sequences.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 260 nm.
-
Analysis of Fractions: Analyze the collected fractions containing the main peak by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pooling and Desalting: Pool the pure fractions and remove the TEAA salt and acetonitrile. This can be achieved by speed-vacuum centrifugation followed by desalting using a size-exclusion column or ethanol precipitation.
-
Quantification: Determine the final concentration of the purified oligonucleotide by measuring the UV absorbance at 260 nm.
Visualizations
Caption: Workflow for the purification of this compound-labeled oligonucleotides.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 2. labcluster.com [labcluster.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ch.gilson.com [ch.gilson.com]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. gilson.com [gilson.com]
- 8. bio-works.com [bio-works.com]
- 9. empbiotech.com [empbiotech.com]
- 10. Desalting of oligonucleotides through precipitation for mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. oligofastx.com [oligofastx.com]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
quality control measures for 5-Phenylcytidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and quality control of 5-Phenylcytidine.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to consider during the synthesis of this compound?
A1: The critical quality control parameters for the synthesis of this compound include assessing the purity of starting materials, monitoring reaction progress, characterizing the final product, and identifying and quantifying any impurities. Purity of the final compound is paramount, especially for biological assays.
Q2: Which analytical techniques are most suitable for characterizing this compound?
A2: A combination of analytical techniques is recommended for the comprehensive characterization of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities. A reversed-phase C18 column is often effective.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of this compound.
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.[1]
Q3: What are the common challenges encountered during the purification of this compound?
A3: Common purification challenges include the removal of unreacted starting materials, catalysts, and side products formed during the synthesis. The polar nature of nucleoside analogs can make purification by column chromatography challenging. Careful selection of the stationary and mobile phases is crucial for achieving high purity. Recrystallization can also be an effective purification method, but finding a suitable solvent system may require some experimentation.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.[1] Inadequate reaction time can lead to a significant amount of unreacted starting material.[3] |
| Purity of Starting Materials | Ensure that all starting materials and reagents are of high purity and are anhydrous, as moisture can interfere with many organic reactions.[1] The quality of precursors plays a pivotal role in the success of the synthesis. |
| Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Side reactions may be favored under non-optimal conditions. |
| Product Degradation | This compound, like other nucleoside analogs, may be susceptible to degradation under certain conditions (e.g., strong acidic or basic conditions).[4] Ensure the workup and purification conditions are appropriate. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound product still shows significant impurities by HPLC analysis. How can I identify and remove them?
A: The presence of impurities after initial purification is a common issue. Identifying the nature of the impurity is the first step toward its removal.
Identification and Removal of Impurities:
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted Starting Materials | Compare the retention time of the impurity peak in the HPLC chromatogram with that of the starting materials. | Optimize the stoichiometry of the reactants or increase the reaction time. Re-purify the product using column chromatography with a modified eluent system to improve separation. |
| Side Products | Characterize the impurity using LC-MS and NMR to elucidate its structure. | Modify the reaction conditions to minimize the formation of the side product. Employ an alternative purification technique such as preparative HPLC or recrystallization from a different solvent system. |
| Residual Catalyst/Reagents | The nature of these impurities will depend on the synthetic route. They may be identified by techniques such as ICP-MS for metal catalysts. | Choose a purification method that effectively removes the specific catalyst or reagent. For example, a specific aqueous wash during workup or a specialized solid-phase extraction cartridge. |
General Purification Workflow
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in 5-Phenylcytidine Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Phenylcytidine in fluorescence microscopy. Our aim is to help you overcome common challenges and optimize your imaging experiments to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a fluorescent analog of the nucleoside cytidine (B196190). Due to its intrinsic fluorescence, it can be incorporated into nucleic acids and used as a probe to study DNA and RNA structure, function, and dynamics within cells. Its phenyl group modification creates a fluorescent molecule that can be visualized using standard fluorescence microscopy techniques.
Q2: What are the typical excitation and emission wavelengths for this compound?
The exact excitation and emission maxima of this compound can be influenced by its local microenvironment, including pH and binding to macromolecules. While specific data for this compound is not broadly published, related fluorescent cytidine derivatives show significant UV absorption at longer wavelengths where common nucleotides and proteins do not absorb.[1] It is crucial to experimentally determine the optimal excitation and emission settings for your specific experimental conditions.
Q3: What are the main factors that contribute to a low signal-to-noise ratio in this compound microscopy?
A low signal-to-noise ratio can be attributed to several factors, broadly categorized as either weak signal or high background.
-
Weak Signal:
-
Low incorporation of this compound into nucleic acids.
-
Suboptimal excitation or emission filter sets.
-
Photobleaching (fading) of the fluorophore.
-
Low quantum yield of the fluorophore in its specific environment.
-
-
High Background:
-
Autofluorescence from cells or tissues.[2]
-
Non-specific binding of the probe.
-
Fluorescence from the imaging medium or vessel.
-
Stray light in the microscope's optical path.
-
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound microscopy experiments.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no signal.
| Possible Cause | Recommended Solution |
| Probe Degradation | Ensure this compound has been stored correctly, protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Low Probe Concentration | Titrate the concentration of this compound to find the optimal level for incorporation without inducing cytotoxicity. |
| Inefficient Cellular Uptake or Incorporation | Optimize incubation time and cell density. Ensure cells are healthy and metabolically active. |
| Incorrect Microscope Filter Sets | Experimentally determine the optimal excitation and emission wavelengths for this compound in your sample. Use a filter set that maximizes signal collection while minimizing background. |
| Low Excitation Light Intensity | Gradually increase the laser power or lamp intensity. Be cautious, as excessive light can lead to photobleaching and phototoxicity. |
| Suboptimal Detector Settings | Increase the detector gain or exposure time. Note that this can also amplify background noise. |
| Photobleaching | Minimize light exposure by using the lowest possible excitation intensity and exposure time.[3][4] Use antifade mounting media.[3][5] |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from this compound, making image analysis difficult.
Troubleshooting Workflow for High Background
References
Validation & Comparative
A Comparative Guide to Metabolic RNA Labeling: 5-Ethynyluridine vs. 5-Ethynylcytidine
In the landscape of molecular biology and drug development, the ability to track newly synthesized RNA is paramount for understanding gene expression dynamics, RNA processing, and decay. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful technique for these investigations. This guide provides a comprehensive comparison of two such analogs: 5-ethynyluridine (B57126) (5-EU) and 5-ethynylcytidine (B1258090) (5-EC), offering insights into their performance, potential effects on cellular processes, and the experimental protocols for their use. While the query specified 5-Phenylcytidine, extensive literature searches did not yield information on its use in RNA labeling. Therefore, this guide focuses on the closely related and well-documented analog, 5-ethynylcytidine, to provide a relevant and data-supported comparison.
Performance Comparison
The choice between 5-EU and 5-EC for RNA labeling depends on several factors, including labeling efficiency, potential cytotoxicity, and the specific experimental context. Both molecules are incorporated into nascent RNA transcripts by cellular polymerases and can be subsequently detected via a highly specific "click" reaction with azide-functionalized reporters.
| Parameter | 5-Ethynyluridine (5-EU) | 5-Ethynylcytidine (5-EC) |
| Incorporation Efficiency | Efficiently incorporated into newly synthesized RNA by RNA polymerases I, II, and III.[1] | Efficiently incorporated into RNA, with some studies suggesting a faster rate of metabolism compared to 5-EU.[2][3] |
| Specificity | Primarily incorporates into RNA, but some studies have raised concerns about potential low-level incorporation into DNA in certain animal species. | Shown to be efficiently incorporated into RNA but not DNA in several cell lines.[2] |
| Cytotoxicity | Can exhibit cytotoxic effects and impact cell proliferation, particularly at high concentrations or with prolonged exposure.[4] It has been shown to induce antimitotic effects in some cell lines.[4] | Information on cytotoxicity is less extensive than for 5-EU, but like other nucleoside analogs, it is expected to have some effect on cellular processes. |
| Perturbation of RNA Metabolism | Has been reported to perturb nuclear RNA metabolism, including impeding RNA splicing efficiency and subsequent processing and export.[4][5][6] | Less data is available on its specific effects on RNA metabolism, but as a modified nucleoside, some level of perturbation is possible. |
| Detection | The ethynyl (B1212043) group allows for highly efficient and specific detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. | The ethynyl group allows for detection using the same "click" chemistry methods as 5-EU.[2] |
Experimental Protocols
The following are generalized protocols for metabolic labeling of RNA in cell culture using 5-EU or 5-EC. Optimization of concentrations and incubation times is crucial for each specific cell type and experimental goal.
Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells to the desired confluency.
-
Labeling: Add 5-Ethynyluridine (5-EU) or 5-Ethynylcytidine (5-EC) to the cell culture medium at a final concentration typically ranging from 100 µM to 1 mM.
-
Incubation: Incubate the cells for a desired period, which can range from a few minutes to several hours, depending on the experimental question. Shorter incubation times are used to label very newly synthesized RNA.
-
Cell Lysis and RNA Isolation: After incubation, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).
Detection of Labeled RNA via Click Chemistry (Fluorescence Imaging)
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(I) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips and image using a fluorescence microscope.
-
Visualizing the Workflow
The following diagrams illustrate the metabolic labeling process and the subsequent detection of the incorporated nucleoside analogs.
Conclusion
Both 5-ethynyluridine and 5-ethynylcytidine are valuable tools for the metabolic labeling of nascent RNA. 5-EU is more extensively characterized, with a wealth of data on its performance and cellular effects. 5-EC presents a viable alternative, particularly in contexts where a cytidine (B196190) analog is preferred, and initial studies suggest it is efficiently and specifically incorporated into RNA. The choice between these two analogs should be guided by the specific research question, the cell type being studied, and a careful consideration of the potential for off-target effects and cytotoxicity. For any application, empirical validation and optimization of labeling conditions are essential to ensure robust and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating RNA Labeling Specificity: A Comparative Guide to 5-Vinylcytidine and Other Nucleoside Analogs
For researchers, scientists, and drug development professionals, the accurate identification and analysis of newly synthesized RNA are fundamental to understanding gene regulation. Metabolic labeling with nucleoside analogs offers a powerful method to tag and isolate nascent RNA transcripts. This guide provides an objective comparison of 5-Vinylcytidine (5vC) and its close analog, 5-Vinyluridine (5-VU), with the widely used alternatives, 5-Ethynyluridine (5-EU) and 4-Thiouridine (B1664626) (4sU). We will delve into their performance, supported by experimental data, and provide detailed protocols for validating labeling specificity.
Performance Comparison of Nascent RNA Labeling Analogs
The selection of a nucleoside analog for metabolic RNA labeling hinges on several critical factors: its efficiency of incorporation into newly synthesized RNA, its potential impact on cellular processes such as proliferation (cytotoxicity), and the specificity of its subsequent detection chemistry. Below is a summary of the performance of these key analogs.
| Parameter | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Incorporation Efficiency | 0.86% incorporation into total RNA in HEK293T cells after treatment with 1 mM 5-VU.[1] | Similar incorporation efficiency to 5-VU.[1] HPLC analysis has shown a 2.8% substitution of uridine (B1682114) residues by EU in total RNA of 293T cells.[2] | Efficiently incorporated into newly synthesized RNA.[1] |
| Effect on Cell Proliferation | No significant changes in cell proliferation observed in HEK293T cells.[1] | A nearly 50% decrease in cell proliferation was observed in HEK293T cells after 48 hours of incubation.[1] | Can have cytotoxic effects and perturb transcription, especially at high concentrations.[1][3] |
| Perturbation of RNA Metabolism | Does not appear to have the same perturbation mechanisms as more toxic analogs.[1] | Known to have cytotoxicity issues and can induce transcriptional changes.[1] | High concentrations can inhibit rRNA synthesis and processing.[3] |
| Detection Method | Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][4] | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][5] | Thiol-specific alkylation followed by sequencing (SLAM-seq) or biotinylation for enrichment.[6][7] |
| Advantages | Bioorthogonal reaction with fast kinetics and no need for a toxic copper catalyst.[8] | Well-established method with readily available reagents.[1] | Enables nucleotide-resolution mapping of nascent RNA through sequencing (SLAM-seq).[6][7] |
| Disadvantages | Less established than 5-EU. | The copper catalyst used in CuAAC can be cytotoxic and the chemical modification can be harsh.[1][5] | Can be toxic to cells and affect transcription.[1][3] The biochemical isolation can be labor-intensive.[7] |
Experimental Workflows and Validation
Labeling and Detection Workflows
Validation of Labeling Specificity
A critical validation step is to ensure that the nucleoside analog is incorporated into RNA and not DNA.
Experimental Protocols
Protocol 1: Validation of 5-Vinyluridine Incorporation into Nascent RNA via IEDDA
Objective: To confirm that 5-VU is incorporated into newly transcribed RNA and to visualize the labeled transcripts.
Materials:
-
HEK293T cells
-
5-Vinyluridine (5-VU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Tetrazine-fluorophore conjugate
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Labeling: Culture HEK293T cells to the desired confluency. Add 1 mM 5-VU to the culture medium and incubate for the desired labeling period (e.g., 5 hours).[4]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
IEDDA Reaction: Prepare a solution of the tetrazine-fluorophore conjugate in an appropriate buffer (e.g., PBS with a small amount of acetic acid to maintain RNA integrity).[4] Incubate the fixed and permeabilized cells with the tetrazine solution for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash the cells extensively with PBS to remove unbound probe. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope.
Protocol 2: Validation of 5-Ethynyluridine Incorporation using CuAAC ("Click" Chemistry)
Objective: To detect 5-EU labeled RNA in fixed cells.
Materials:
-
Cells of interest
-
5-Ethynyluridine (5-EU)
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100)
-
Click reaction buffer (e.g., Tris-buffered saline)
-
Azide-fluorophore conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA) (optional, to reduce cytotoxicity)
Procedure:
-
Metabolic Labeling: Incubate cells with 5-EU at a concentration and for a duration optimized for the cell type (e.g., 1 mM for 24 hours for 293T cells).[2]
-
Fixation and Permeabilization: As described in Protocol 1.
-
CuAAC Reaction: Prepare the click reaction cocktail. In a typical reaction, combine the azide-fluorophore, CuSO4, and sodium ascorbate in the reaction buffer.[9][10] For live-cell applications or to minimize RNA degradation, a copper-chelating ligand can be pre-mixed with the CuSO4.[10][11]
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Washing, Mounting, and Imaging: As described in Protocol 1.
Protocol 3: Validation of 4-Thiouridine Incorporation via SLAM-seq
Objective: To identify and quantify nascent RNA transcripts at single-nucleotide resolution.
Materials:
-
Cell line of interest
-
4-Thiouridine (4sU)
-
Iodoacetamide (IAA)
-
Total RNA isolation kit
-
3' mRNA-Seq library preparation kit (e.g., QuantSeq)
Procedure:
-
Cell Viability and 4sU Titration: Before the main experiment, determine the optimal, non-toxic concentration of 4sU for the specific cell line by performing a cell viability assay (e.g., CellTiter-Glo).[6][12]
-
Metabolic Labeling: Culture cells in medium containing the optimized concentration of 4sU for the desired pulse duration.[7]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol.
-
Alkylation: Treat the isolated RNA with IAA. This step adds a carboxyamidomethyl group to the thiol group of the incorporated 4sU.[7][12]
-
Library Preparation: Prepare a 3' mRNA-Seq library from the alkylated RNA. During the reverse transcription step, the polymerase will incorporate a guanine (B1146940) (G) opposite the alkylated 4sU, instead of the usual adenine (B156593) (A).[7]
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Use a specialized bioinformatics pipeline (e.g., SLAMdunk) to align the sequencing reads and identify T-to-C conversions.[13] The frequency of these conversions in a given transcript is proportional to the amount of newly synthesized RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 7. lubio.ch [lubio.ch]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lexogen.com [lexogen.com]
- 13. Sequencing cell-type-specific transcriptomes with SLAM-ITseq | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of 5-Phenylcytidine for Nascent RNA Labeling: A Comparative Guide
In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized RNA is paramount for unraveling the intricacies of gene expression. Metabolic labeling with nucleoside analogs offers a powerful tool to achieve this. 5-Phenylcytidine, a cytidine (B196190) analog, presents itself as a candidate for such applications. This guide provides a comprehensive cross-validation of this compound's potential performance by comparing it with established methods for nascent RNA labeling. The data for this compound's direct analog, 5-Vinylcytidine (B12852386), will be used as a proxy for performance evaluation, alongside other widely used alternatives such as 5-ethynyluridine (B57126) (5-EU), 4-thiouridine (B1664626) (4sU), and 5-Bromouridine (BrU).
This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific research needs, offering a clear comparison of performance metrics, detailed experimental protocols, and a visual representation of the underlying mechanisms.
Performance Comparison of Nascent RNA Labeling Analogs
The selection of a nucleoside analog for metabolic labeling is contingent on several key performance indicators, including its efficiency of incorporation into newly transcribed RNA, its potential cytotoxic effects, and its impact on cellular processes. The following table summarizes the performance of 5-Vinylcytidine (as a proxy for this compound) in comparison to other commonly used analogs.
| Parameter | 5-Vinylcytidine (5-VC) / this compound (proxy) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Incorporation Efficiency | 0.86% incorporation into total RNA in HEK293T cells after treatment with 1 mM 5-vinyluridine.[1] | Similar incorporation efficiency to 5-vinyluridine.[1] | Efficiently incorporated into newly synthesized RNA.[1] | Efficiently incorporated into newly transcribed RNA by cellular polymerases. |
| Effect on Cell Proliferation | No significant changes in cell proliferation observed in HEK293T cells.[1] | A nearly 50% decrease in cell proliferation was observed in HEK293T cells after 48 hours of incubation.[1] | Can have cytotoxic effects and perturb transcription.[1] | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. |
| Detection Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.[2] | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" chemistry. | Thiol-specific biotinylation. | Immunoprecipitation with an anti-BrdU/BrU antibody. |
| Key Advantages | Lower toxicity and fewer perturbations in gene expression.[2] | High reaction efficiency and specificity of the click reaction. | Allows for direct measurement of RNA synthesis and decay rates. | Well-established method with commercially available antibodies. |
| Key Disadvantages | Newer method with less extensive validation compared to others. | Copper catalyst can be toxic to cells. | The biotinylation reagent can be less efficient and may have off-target effects. | Antibody-based detection can be labor-intensive and may have specificity issues. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of nascent RNA labeling experiments. Below are the protocols for the key methods discussed.
Protocol 1: Metabolic Labeling of RNA with 5-Vinylcytidine
This protocol is adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry".[1]
1. Cell Culture and Labeling:
-
Seed mammalian cells on an appropriate culture vessel (e.g., glass coverslips in a 6-well plate for microscopy).
-
Grow cells to the desired confluency (e.g., approximately 50%).
-
Treat the cells with 1 mM 5-vinylcytidine (or this compound) and incubate for a desired period (e.g., 5 hours) to allow for incorporation into nascent RNA.
2. Cell Fixation and Permeabilization (for imaging):
-
After labeling, wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Fix the cells for 10 minutes at room temperature with 3.7% paraformaldehyde.
-
Quench the fixation with 50 mM glycine (B1666218) in DPBS for 5 minutes.
-
Wash the cells twice with DPBS.
-
Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.
-
Wash the cells twice with DPBS.
3. IEDDA Reaction and Detection:
-
Incubate the permeabilized cells with a tetrazine-conjugated fluorophore or biotin (B1667282) for the detection of the vinyl-modified RNA.
-
Wash the cells to remove excess tetrazine conjugate.
-
For imaging, mount the coverslips on microscope slides and visualize the fluorescent signal using a confocal microscope. For isolation, proceed with streptavidin-based purification if a biotin conjugate was used.
Protocol 2: Metabolic Labeling of RNA with 5-Ethynyluridine (5-EU) and Click-iT® Detection
1. Cell Labeling:
-
Incubate cells with EU-containing medium for the desired time.
2. RNA Isolation:
-
Extract total RNA from the cells using a standard protocol.
3. Click Reaction:
-
Perform a copper-catalyzed click reaction by incubating the EU-labeled RNA with an azide-modified biotin or fluorophore.
4. Purification:
-
Purify the labeled RNA to remove unreacted components.
5. Capture (if biotinylated):
-
Capture the biotinylated nascent RNA using streptavidin magnetic beads.
6. Washing and Elution:
-
Wash the beads to remove unbound RNA and then elute the captured RNA.
Protocol 3: Metabolic Labeling of RNA with 4-Thiouridine (4sU) and Enrichment
1. Cell Labeling:
-
Add 4sU to the cell culture medium and incubate for the desired pulse duration.
2. RNA Extraction:
-
Isolate total RNA from the cells.
3. Biotinylation:
-
Biotinylate the 4sU-containing RNA using a thiol-specific biotinylating reagent like HPDP-biotin.
4. Enrichment:
-
Selectively enrich for the biotinylated RNA using streptavidin-coated beads.
Visualizing the Workflow and Mechanisms
To better understand the experimental processes and the underlying molecular logic, the following diagrams have been created using the DOT language.
References
Comparative Analysis of 5-Phenylcytidine and 5-Bromouridine (BrU) for RNA Incorporation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Nucleoside Analogs for RNA Labeling
The metabolic labeling of nascent RNA with nucleoside analogs is a cornerstone technique for studying RNA synthesis, turnover, and localization. Among the various analogs, 5-Bromouridine (BrU) has been extensively utilized and validated. This guide provides a comparative analysis of BrU and the less-characterized 5-Phenylcytidine, offering insights into their potential applications and methodologies. While direct comparative experimental data for this compound is limited in the current literature, this guide synthesizes available information on BrU and related cytidine (B196190) analogs to provide a framework for researchers considering these tools.
Introduction to RNA Labeling Analogs
Metabolic RNA labeling involves the introduction of a modified nucleoside to cells or organisms, which is then incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[1] This "tagging" of nascent RNA allows for its specific isolation, visualization, and downstream analysis, providing a dynamic view of the transcriptome. The choice of nucleoside analog is critical and depends on factors such as incorporation efficiency, cellular toxicity, and the specific detection method to be employed.
5-Bromouridine (BrU) is a halogenated analog of uridine (B1682114) that is readily taken up by cells and phosphorylated to 5-Bromouridine triphosphate (BrUTP).[1] BrUTP is then incorporated into elongating RNA chains in place of uridine.[1] The bromine atom at the 5th position of the uracil (B121893) base serves as a unique epitope for specific antibody-based detection, enabling techniques like Bromouridine sequencing (Bru-seq) for mapping nascent transcripts and Bromouridine Immunoprecipitation Chase-deep sequencing (BRIC-seq) for measuring RNA stability.[1][2][3]
This compound is a cytidine analog with a phenyl group at the C5 position. While less documented for RNA metabolic labeling compared to BrU, its potential lies in the introduction of a bulky, chemically distinct moiety into RNA. The incorporation of C5-modified pyrimidine (B1678525) nucleosides can be influenced by cellular kinases like uridine-cytidine kinase 2 (UCK2). The detection of phenyl-modified RNA would likely require specific antibodies or chemical methods tailored to the phenyl group.
Performance Comparison
The following table summarizes the known performance characteristics of BrU and the projected characteristics of this compound based on data from related cytidine analogs.
| Parameter | 5-Bromouridine (BrU) | This compound (Projected) |
| Incorporation Efficiency | Efficiently incorporated into nascent RNA.[1] | Likely requires cellular kinases for phosphorylation; efficiency may be lower than BrU due to the bulky phenyl group. |
| Cellular Toxicity | Relatively low cytotoxicity at typical working concentrations and short labeling times.[1][4] | Potential for cytotoxicity with longer exposure due to the bulky, non-natural modification. |
| Effect on Transcription | Minimal perturbation to overall transcription has been reported with short labeling periods.[4] | The large phenyl group may cause steric hindrance for RNA polymerases, potentially affecting transcription elongation or fidelity. |
| Detection Method | Primarily antibody-based detection using anti-BrdU/BrU antibodies.[1][4] | Would likely require the development of a specific antibody or a chemical detection method targeting the phenyl group. |
| Established Applications | Bru-seq (nascent RNA sequencing), BRIC-seq (RNA stability), immunofluorescence.[1][2][3] | Primarily research use in synthetic chemistry and as a potential antiviral agent.[5] Applications in transcriptomics are not yet established. |
Experimental Protocols
Detailed methodologies for BrU incorporation are well-established. Protocols for this compound would need to be empirically determined but can be guided by existing methods for other cytidine analogs.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Bromouridine (Bru-seq Protocol)
This protocol is a generalized procedure for labeling newly transcribed RNA in cultured cells for subsequent sequencing analysis.
Materials:
-
5-Bromouridine (BrU) stock solution (50 mM in PBS, protect from light)[6]
-
Cell culture medium
-
TRIzol reagent
-
Anti-BrdU antibody conjugated to magnetic beads
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%).[6]
-
BrU Labeling:
-
Prepare fresh labeling medium by adding BrU stock solution to the cell culture medium to a final concentration of 2 mM.[6]
-
Remove the existing medium from the cells and replace it with the BrU-containing medium.
-
Incubate the cells at 37°C for a defined period (e.g., 30 minutes for nascent transcript analysis).[6]
-
-
Cell Lysis and RNA Extraction:
-
Aspirate the labeling medium.
-
Lyse the cells directly on the plate by adding TRIzol reagent.[6]
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Downstream Analysis: The eluted BrU-labeled RNA can be used for library preparation and next-generation sequencing (Bru-seq).[7]
Protocol 2: Hypothetical Protocol for Metabolic Labeling with this compound
This is a projected protocol that would require significant optimization.
Materials:
-
This compound
-
Cell culture medium
-
Reagents for RNA extraction (e.g., TRIzol)
-
Detection reagents (e.g., a custom antibody against this compound)
Procedure:
-
Determine Optimal Concentration and Labeling Time: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and labeling duration that maximizes incorporation while minimizing cytotoxicity. Monitor cell viability using methods like MTT or Trypan Blue exclusion.
-
Metabolic Labeling:
-
Prepare labeling medium with the optimized concentration of this compound.
-
Incubate cells for the optimized duration.
-
-
RNA Extraction: Extract total RNA using a standard method like TRIzol extraction.
-
Detection and Isolation:
-
Antibody-based: If a specific antibody is available, perform immunoprecipitation similar to the Bru-seq protocol.
-
Chemical-based: Explore chemical methods that could selectively react with the phenyl group for biotinylation and subsequent streptavidin-based purification.
-
-
Downstream Analysis: Analyze the labeled RNA using techniques such as RT-qPCR, microarrays, or next-generation sequencing.
Visualizing Experimental Workflows and Pathways
Diagram 1: BrU Incorporation and Detection Workflow
Caption: Workflow for metabolic labeling of nascent RNA with 5-Bromouridine and subsequent analysis.
Diagram 2: Cellular Signaling and RNA Metabolism
The incorporation of nucleoside analogs can potentially impact cellular signaling pathways that regulate transcription and RNA stability. While specific effects of this compound are unknown, BrU has been used to study changes in RNA metabolism in response to various stimuli.
Caption: Overview of signaling pathways influencing RNA synthesis and decay, processes studied using nucleoside analogs.
Conclusion and Future Directions
5-Bromouridine is a well-established and reliable tool for metabolic RNA labeling, with a wealth of supporting literature and optimized protocols. Its relatively low toxicity and the availability of specific antibodies make it a robust choice for studying RNA dynamics.
The utility of this compound for RNA metabolic labeling remains to be thoroughly investigated. While it presents an intriguing possibility for introducing a unique chemical handle into RNA, significant research is required to determine its incorporation efficiency, cellular effects, and to develop reliable detection methods. Researchers interested in exploring novel cytidine analogs for RNA labeling may find this compound a candidate for initial studies, but should be prepared for extensive protocol development and validation. Future work in this area could focus on synthesizing and testing a variety of C5-substituted cytidine analogs to expand the toolkit for probing RNA biology.
References
- 1. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 3. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle [mdpi.com]
- 5. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Phenylcytidine: A Novel Alternative for Precise RNA Labeling
In the dynamic field of RNA research, the ability to accurately label and track RNA molecules is paramount to understanding their complex roles in cellular processes and disease. While traditional RNA labeling methods have been instrumental, they often present limitations in terms of efficiency, specificity, and potential disruption of RNA's natural structure and function. Emerging as a promising alternative, 5-Phenylcytidine, a cytidine (B196190) analog, offers distinct advantages that address some of these challenges, paving the way for more precise and minimally invasive RNA analysis.
This guide provides an objective comparison of this compound with traditional RNA labeling techniques, supported by experimental principles and data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their RNA-focused studies.
Performance Comparison: this compound vs. Traditional Analogs
The selection of an appropriate RNA labeling strategy is critical and depends on factors such as the specific research question, the biological system under investigation, and the required sensitivity and resolution of the detection method. Below is a comparative overview of this compound and commonly used traditional RNA labeling analogs.
| Parameter | This compound (Inferred) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | Biotin (B1667282)/Digoxigenin Labeling |
| Labeling Principle | Metabolic incorporation or enzymatic ligation of the modified nucleoside. | Metabolic incorporation followed by "click" chemistry. | Metabolic incorporation and subsequent biotinylation. | Enzymatic or chemical conjugation of the label to the RNA. |
| Incorporation Efficiency | Potentially high due to structural similarity to cytidine. | High incorporation efficiency. | Efficiently incorporated into newly synthesized RNA. | Variable, dependent on the enzymatic or chemical reaction efficiency. |
| Cellular Perturbation | Potentially low; the phenyl group is relatively inert. | Can cause a decrease in cell proliferation.[1] | Can have cytotoxic effects and perturb transcription.[1] | Can be high due to the bulkiness of the labels. |
| Detection Method | Potentially adaptable to bioorthogonal chemistry or antibody-based detection. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | Thiol-specific chemical reactions for biotinylation and subsequent detection. | Antibody-based detection (e.g., streptavidin for biotin). |
| Specificity | High for newly transcribed RNA in metabolic labeling. | High for alkyne-modified RNA. | High for thiol-containing RNA. | Can be non-specific depending on the labeling method. |
| Versatility | Potential for diverse applications in cellular imaging and pull-down assays. | Widely used for nascent RNA capture and imaging. | Established method for determining RNA turnover rates (SLAM-seq). | Standard methods for RNA pull-downs and in situ hybridization. |
Advantages of this compound
While direct experimental data on this compound for RNA labeling is emerging, its chemical structure suggests several key advantages over traditional methods:
-
Minimal Structural Perturbation: The phenyl group at the 5-position of the cytidine base is a rigid, planar moiety. This characteristic can lead to less disruption of the local RNA structure and its interactions with proteins compared to the more flexible and reactive groups used in other labeling methods.[2]
-
Potential for Bioorthogonal Chemistry: Although not as common as alkynes or azides, the phenyl group can potentially participate in specific bioorthogonal reactions, allowing for the attachment of reporter molecules like fluorophores or biotin with high specificity and under biologically compatible conditions.
-
Reduced Cellular Toxicity: Compared to analogs like 5-Ethynyluridine (5-EU), which can impact cell proliferation, the relatively inert nature of the phenyl group may result in lower cytotoxicity, making this compound a more suitable choice for long-term studies in living cells.[1]
-
Enhanced Nuclease Resistance: The bulky phenyl group may offer some steric hindrance, potentially increasing the resistance of the labeled RNA to degradation by cellular nucleases, thereby extending its half-life for downstream analysis.
Experimental Protocols
The following are generalized protocols for metabolic RNA labeling using a nucleoside analog like this compound and a traditional method for comparison.
Protocol 1: Metabolic RNA Labeling with this compound
This hypothetical protocol is based on established methods for other nucleoside analogs.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound to the cell culture medium at a final concentration of 0.1-1 mM.
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of the analog into newly transcribed RNA.
-
-
RNA Isolation:
-
After incubation, harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a standard RNA extraction method (e.g., Trizol reagent or a column-based kit).
-
-
Detection/Enrichment (Method Dependent):
-
For Bioorthogonal Ligation: If a suitable bioorthogonal reaction for the phenyl group is available, incubate the isolated RNA with a reporter molecule (e.g., biotin-azide or a fluorescent probe) and the appropriate catalyst.
-
For Antibody-Based Detection: Utilize an antibody that specifically recognizes the this compound modification for downstream applications like immunoprecipitation or immunofluorescence.
-
-
Downstream Analysis:
-
Analyze the labeled RNA using techniques such as RT-qPCR, microarray analysis, or next-generation sequencing.
-
Protocol 2: Traditional RNA Labeling using 5-Ethynyluridine (5-EU) and Click Chemistry
This is a widely established protocol for nascent RNA analysis.
-
Cell Culture and Labeling:
-
Culture cells and treat with 0.1-1 mM 5-EU for the desired labeling period.
-
-
RNA Isolation:
-
Isolate total RNA as described in the previous protocol.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction mix containing the isolated RNA, an azide-conjugated reporter molecule (e.g., biotin-azide), a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper ligand.
-
Incubate the reaction to covalently link the reporter molecule to the 5-EU-labeled RNA.
-
-
Purification and Analysis:
-
Purify the labeled RNA to remove unreacted components.
-
Proceed with downstream applications such as affinity purification of biotinylated RNA using streptavidin beads, followed by sequencing.[3]
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in this compound labeling and a typical signaling pathway analysis where such labeled RNA could be investigated.
Caption: Experimental workflow for metabolic RNA labeling using this compound.
Caption: Analysis of a signaling pathway using this compound labeled RNA.
Conclusion
This compound presents a compelling, albeit less explored, alternative for RNA labeling. Its potential for reduced cellular perturbation and minimal structural impact on RNA molecules positions it as a valuable tool for sensitive applications in live-cell imaging and for studying the dynamics of RNA-protein interactions. While further research is needed to fully establish standardized protocols and to explore the breadth of its applications, the unique properties of this compound hold significant promise for advancing our understanding of the intricate world of RNA. Researchers are encouraged to consider these advantages when designing experiments that require high fidelity and minimal interference with natural cellular processes.
References
Unraveling RNA Dynamics: A Comparative Guide to the Quantitative Analysis of 5-Substituted Cytidine Incorporation
A Note to Our Audience: This guide was initially conceptualized to detail the quantitative analysis of 5-Phenylcytidine incorporation in RNA. However, a comprehensive review of the current scientific literature has revealed a lack of established methods or published data for this specific analog. Therefore, to provide our readers with a valuable and relevant resource, we have broadened the scope of this guide to focus on the quantitative analysis of well-established and widely utilized 5-substituted cytidine (B196190) analogs: the natural modification 5-methylcytidine (B43896) (m5C) and the bioorthogonal metabolic label 5-ethynylcytidine (B1258090) (5-EC) . These examples will provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and techniques applicable to the study of modified cytidines in RNA.
Introduction
The incorporation of modified nucleosides into RNA is a critical aspect of gene expression regulation and a powerful tool for studying RNA metabolism. 5-substituted cytidines, in particular, play significant roles, from the epigenetic implications of endogenous modifications like 5-methylcytidine (m5C) to the tracking of nascent RNA synthesis using metabolic labels such as 5-ethynylcytidine (5-EC).[1] The ability to accurately quantify the incorporation of these analogs is paramount for understanding RNA dynamics in various biological contexts. This guide provides a comparative overview of the primary methodologies for the quantitative analysis of m5C and 5-EC in RNA, supported by experimental data and detailed protocols.
Comparative Analysis of Quantitative Methods
The quantification of 5-substituted cytidines in RNA primarily relies on two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Next-Generation Sequencing (NGS)-based methods. Each approach offers distinct advantages and is suited to different research questions.
| Method | Principle | Resolution | Quantification | Advantages | Disadvantages |
| LC-MS/MS | Enzymatic digestion of RNA to single nucleosides followed by separation and mass-based detection. | Global (no sequence context) | Absolute quantification (e.g., fmol of modified nucleoside per µg of RNA) | "Gold standard" for accurate quantification, high sensitivity, can detect a wide range of modifications simultaneously.[2] | Destructive to the RNA sequence, requires specialized equipment. |
| Bisulfite Sequencing (for m5C) | Chemical conversion of unmethylated cytosine to uracil, while m5C remains unchanged. Sequencing reveals m5C sites as cytosines. | Single-nucleotide | Relative quantification (percentage of methylation at a specific site) | Provides transcriptome-wide, single-nucleotide resolution maps of m5C.[3] | Chemical treatment can degrade RNA, potential for incomplete conversion leading to false positives. |
| Click-Chemistry Based Sequencing (for 5-EC) | Metabolic labeling with 5-EC, followed by biotinylation via click chemistry. Enriched RNA is then sequenced. | Single-nucleotide | Relative quantification (enrichment of nascent transcripts) | Allows for the specific capture and sequencing of newly synthesized RNA.[4] | Indirect detection, potential for biases in the click reaction and enrichment steps. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the abundance of m5C and the incorporation of 5-EC in RNA from various studies.
| 5-Substituted Cytidine | RNA Type | Organism/Cell Line | Abundance/Incorporation Level | Quantification Method | Reference |
| 5-methylcytidine (m5C) | Total RNA | Human HeLa cells | ~0.03% of total cytidine | LC-MS/MS | [3] |
| 5-methylcytidine (m5C) | mRNA | Human HEK293T cells | Varies by site, often low percentage | Bisulfite Sequencing | [3] |
| 5-ethynylcytidine (5-EC) | Total RNA | Human HEK293T cells | 1.37 ± 0.096% of total cytidine (after 1 mM treatment for 16h) | LC-MS/MS | [5] |
| 5-ethynyluridine (B57126) (5-EU) | Total RNA | Human HEK293T cells | 0.86% incorporation (1 mM treatment) | Not specified | [6] |
Note: 5-ethynyluridine (5-EU) is included for comparison as a widely used metabolic label.
Experimental Protocols
Protocol 1: Global Quantification of 5-methylcytidine (m5C) by LC-MS/MS
This protocol outlines the general steps for the quantification of m5C in total RNA.
-
RNA Isolation: Isolate total RNA from the cells or tissue of interest using a standard method like TRIzol extraction, ensuring high purity and integrity.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (2U) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add ammonium bicarbonate to a final concentration of 10 mM and bacterial alkaline phosphatase (0.5 U).
-
Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet any precipitate and transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for cytidine and 5-methylcytidine are used for detection and quantification.[2]
-
Protocol 2: Sequencing of Nascent RNA using 5-ethynyluridine (EU) and Click Chemistry (EU-RNA-seq)
While this protocol uses 5-ethynyluridine (EU), the principle is directly applicable to 5-ethynylcytidine (5-EC).
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-ethynyluridine (EU) to the culture medium at a final concentration of 0.5-1 mM.[4]
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
Click Reaction:
-
To the isolated RNA, add a click reaction cocktail containing biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Incubate at room temperature to attach biotin (B1667282) to the ethynyl (B1212043) group of the incorporated EU.
-
-
RNA Fragmentation and Enrichment:
-
Fragment the biotinylated RNA to the desired size for sequencing.
-
Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.
-
-
Library Preparation and Sequencing:
Visualizing the Workflow
LC-MS/MS Workflow for m5C Quantification
Caption: Workflow for the global quantification of 5-methylcytidine in RNA by LC-MS/MS.
EU-RNA-Seq Workflow for Nascent RNA Analysisdot
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
Perturbation of RNA Function by 5-Phenylcytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of modified nucleosides into RNA is a powerful tool for probing and manipulating its biological functions. 5-Phenylcytidine, a cytidine (B196190) analog with a phenyl group at the C5 position, represents a bulky modification with the potential to significantly perturb RNA structure and interactions. This guide provides a comparative analysis of this compound's anticipated effects on RNA function, benchmarked against other well-characterized cytidine analogs. Due to the limited direct experimental data on this compound, this guide combines established findings for other analogs with predictive assessments based on the physicochemical properties of the phenyl group.
Data Presentation: Comparative Analysis of Cytidine Analogs
The following tables summarize the known and predicted effects of various C5-substituted cytidine analogs on key aspects of RNA function.
| Cytidine Analog | Modification at C5 | Predicted Effect on RNA Duplex Stability (ΔTm per modification) | Rationale for Predicted Effect |
| This compound | Phenyl | Destabilizing | The large, hydrophobic phenyl group is expected to introduce significant steric hindrance, disrupting optimal base stacking and altering the local hydration spine of the RNA duplex. |
| 5-Methylcytidine (m⁵C) | Methyl | +1.0 to +1.5 °C | The small, hydrophobic methyl group enhances base stacking interactions, leading to increased thermodynamic stability. |
| 5-Hydroxymethylcytidine (hm⁵C) | Hydroxymethyl | +0.5 to +1.0 °C | The hydroxyl group can participate in additional hydrogen bonding within the major groove, contributing to stability, though to a lesser extent than the methyl group. |
| 5-Fluorocytidine (f⁵C) | Fluoro | +0.5 to +1.5 °C | The highly electronegative fluorine atom can favorably alter the charge distribution and sugar pucker, enhancing stacking interactions. |
| 5-Vinylcytidine | Vinyl | Destabilizing | Similar to the phenyl group, the vinyl group is bulky and hydrophobic, likely causing steric clashes and disruption of base stacking. |
| Parameter | This compound (Predicted) | Other Bulky C5 Analogs (e.g., Vinylcytidine) | Small C5 Analogs (e.g., m⁵C, f⁵C) |
| RNA Polymerase Incorporation | Reduced efficiency | Reduced efficiency | Generally well-tolerated |
| Reverse Transcriptase Read-through | Potential for stalling/pausing | Potential for stalling/pausing | Generally read through with minimal pausing |
| Translation Efficiency | Likely reduced due to potential ribosome stalling | Likely reduced | Minimal to moderate impact, can sometimes enhance translation |
Experimental Protocols
Detailed methodologies for key experiments cited or proposed in this guide are provided below.
In Vitro Transcription for Synthesis of Modified RNA
This protocol is used to synthesize RNA molecules containing this compound or other analogs using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, UTP, and CTP or this compound-5'-triphosphate)
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Assemble the transcription reaction on ice by combining the transcription buffer, DTT, NTPs (with the modified CTP replacing or partially replacing standard CTP), DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the RNA transcript using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
Assess the integrity and concentration of the synthesized RNA using denaturing gel electrophoresis and UV-Vis spectrophotometry.
RNA Duplex Melting Temperature (Tm) Analysis
This protocol determines the thermodynamic stability of an RNA duplex containing a modified cytidine analog.
Materials:
-
Synthesized complementary RNA strands (one with the modification)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the complementary RNA strands by mixing them in the melting buffer, heating to 95°C for 3 minutes, and then slowly cooling to room temperature.
-
Place the annealed RNA duplex in the spectrophotometer.
-
Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.
-
Analyze the data to determine the change in melting temperature (ΔTm) compared to an unmodified control duplex.
Primer Extension Assay to Assess Reverse Transcriptase Processivity
This assay evaluates if the presence of a modified nucleotide in an RNA template impedes the progression of reverse transcriptase.
Materials:
-
RNA template containing the modified nucleotide
-
A fluorescently or radioactively labeled DNA primer complementary to a region downstream of the modification
-
Reverse transcriptase (e.g., SuperScript III or IV)
-
dNTPs
-
Reaction buffer
Procedure:
-
Anneal the labeled primer to the RNA template by heating the mixture and then slowly cooling.
-
Set up the primer extension reaction by adding the annealed template-primer complex, dNTPs, and reaction buffer.
-
Initiate the reaction by adding reverse transcriptase and incubate at the optimal temperature for the enzyme.
-
Terminate the reaction by adding a stop solution (e.g., formamide (B127407) with a loading dye).
-
Denature the products by heating and then resolve them on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography or fluorescence imaging. Pausing or stalling of the reverse transcriptase at the site of modification will result in an accumulation of shorter cDNA products.
In Vitro Translation Assay
This protocol assesses the impact of the RNA modification on the efficiency of protein synthesis.
Materials:
-
Capped and polyadenylated mRNA containing the modified cytidine in the coding sequence (e.g., encoding a reporter protein like luciferase or GFP)
-
In vitro translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract)
-
Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)
-
Reaction buffer
Procedure:
-
Set up the in vitro translation reaction by combining the translation lysate, amino acid mixture, reaction buffer, and the modified mRNA.
-
Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).
-
Analyze the translation products.
-
For a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
For a GFP reporter, measure the fluorescence using a fluorometer.
-
If a radiolabeled amino acid was used, resolve the proteins by SDS-PAGE and visualize them by autoradiography.
-
-
Compare the protein expression levels from the modified mRNA to that from an unmodified control mRNA to determine the effect on translation efficiency.
SHAPE-MaP for RNA Secondary Structure Analysis
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA secondary structure at single-nucleotide resolution.
Materials:
-
Folded RNA of interest
-
SHAPE reagent (e.g., 1M7 or NAI)
-
Reverse transcription primers
-
Reverse transcriptase capable of mutational profiling
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
RNA Modification: Treat the folded RNA with the SHAPE reagent, which acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides. Include a no-reagent control and a denaturing control.
-
Reverse Transcription: Perform reverse transcription on the modified RNA. The reverse transcriptase will misincorporate a nucleotide at the site of the SHAPE adduct.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference sequence and calculate the mutation rate at each nucleotide position. The SHAPE reactivity is proportional to the mutation rate, providing a quantitative measure of local nucleotide flexibility. This data is then used to constrain computational models of RNA secondary structure.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the impact of this compound on RNA function.
Caption: Logical relationship of this compound perturbation on RNA function.
Conclusion
The incorporation of this compound into RNA is predicted to have a significant impact on its structure and function. The bulky phenyl group is likely to destabilize RNA duplexes and create steric hindrances that could impede the binding of proteins and the processivity of enzymes like reverse transcriptases and ribosomes. While direct experimental data for this compound is currently limited, the comparative analysis with other C5-modified cytidine analogs provides a framework for understanding its potential effects. The experimental protocols outlined in this guide offer a comprehensive approach for the empirical validation of these predictions. Further research is warranted to fully elucidate the biophysical and biological consequences of this modification, which could pave the way for its use as a tool to probe RNA biology or as a component in the development of novel RNA-based therapeutics.
Navigating the Frontier of FRET: A Comparative Guide to the Validation of Novel FRET Pairs
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful technique for probing molecular interactions. The selection of a suitable FRET pair is paramount for the success of these intricate experiments. This guide provides a comprehensive framework for the validation of novel FRET pairs, using a hypothetical 5-Phenylcytidine-based pair as an illustrative example, and compares its theoretical potential against well-established pairs.
Currently, there is no established body of literature detailing the use of this compound as a fluorophore in FRET applications. Its primary recognition is as a cytidine (B196190) nucleoside analog with potential anti-metabolic and anti-tumor activities. However, the continuous pursuit of novel fluorescent probes with unique photophysical properties necessitates a standardized workflow for the validation of new FRET pairs. This guide outlines such a workflow, offering a glimpse into the rigorous process of characterizing a new FRET pair, from initial spectroscopic analysis to its application in cellular imaging.
Comparative Analysis of FRET Pair Photophysics
The efficacy of a FRET pair is dictated by several key photophysical parameters. A hypothetical FRET pair comprising this compound as a donor and a generic acceptor, "Fluorophore X," is compared below with the widely used ECFP-EYFP and Cy3-Cy5 pairs. The values for the this compound pair are postulated for illustrative purposes, representing the data that would need to be experimentally determined.
| Photophysical Parameter | This compound (Donor) - Fluorophore X (Acceptor) (Hypothetical) | ECFP (Donor) - EYFP (Acceptor) | Cy3 (Donor) - Cy5 (Acceptor) |
| Excitation Maximum (λex) | ~350 nm | ~433 nm[1] | ~550 nm |
| Emission Maximum (λem) | ~450 nm | ~475 nm[1] | ~570 nm[2] |
| Quantum Yield (Φ) | To be determined (e.g., 0.5) | 0.4[1] | 0.15 - 0.30[3] |
| Extinction Coefficient (ε) | To be determined (e.g., 25,000 M⁻¹cm⁻¹) | 32,500 M⁻¹cm⁻¹[1] | 150,000 M⁻¹cm⁻¹ |
| Förster Radius (R₀) | To be determined (e.g., 4.5 nm) | ~4.9 nm | ~5.3 - 6.0 nm[4][5] |
| Photostability | To be determined | Moderate | High |
Experimental Protocols for FRET Pair Validation
The validation of a novel FRET pair is a multi-step process that involves detailed spectroscopic analysis and in vitro characterization.
Spectroscopic Characterization
-
Objective: To determine the fundamental photophysical properties of the individual fluorophores and the FRET pair.
-
Methodology:
-
Absorption and Emission Spectra: Dissolve purified this compound and Fluorophore X in a suitable buffer (e.g., PBS, pH 7.4). Measure the absorption spectra using a UV-Vis spectrophotometer to determine the excitation maxima (λex). Measure the fluorescence emission spectra using a spectrofluorometer at the determined λex to identify the emission maxima (λem).
-
Quantum Yield Determination: Measure the quantum yield of the donor (this compound) relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine (B1679958) sulfate).
-
Extinction Coefficient Measurement: Determine the molar extinction coefficient of the acceptor (Fluorophore X) at the donor's emission maximum using the Beer-Lambert law.
-
Förster Radius (R₀) Calculation: Calculate the Förster radius, the distance at which FRET efficiency is 50%, using the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the donor's quantum yield, and the acceptor's extinction coefficient.
-
In Vitro FRET Characterization
-
Objective: To demonstrate and quantify FRET between the donor and acceptor pair.
-
Methodology:
-
Synthesis of a FRET construct: Synthesize a molecule where this compound and Fluorophore X are linked by a rigid spacer of a known length (e.g., a short DNA duplex or a polyproline helix).
-
Sensitized Emission Measurement: Excite the donor molecule in the FRET construct at its λex and measure the emission spectrum. The appearance of a significant emission peak corresponding to the acceptor's λem is indicative of FRET.
-
Acceptor Photobleaching: Continuously excite the acceptor fluorophore with a high-intensity light source until it is photobleached. An increase in the donor's fluorescence intensity upon acceptor photobleaching confirms FRET. The FRET efficiency can be calculated from the change in donor fluorescence.
-
Time-Resolved Fluorescence Spectroscopy: Measure the fluorescence lifetime of the donor in the presence and absence of the acceptor. A decrease in the donor's fluorescence lifetime in the FRET construct is a hallmark of FRET.
-
Visualizing the Validation Workflow and Application
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating a new FRET pair and a hypothetical signaling pathway that could be investigated using a FRET biosensor.
References
- 1. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. rsc.org [rsc.org]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Fluorescent Nucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of fluorescent nucleosides is paramount for the accurate interpretation of cellular imaging studies and the development of novel therapeutic agents. This guide provides a comparative overview of the cytotoxicity of various fluorescent nucleosides, supported by experimental methodologies and visual representations of key cellular processes.
The incorporation of fluorescent nucleosides into cellular nucleic acids allows for the real-time visualization of dynamic processes such as DNA replication, transcription, and RNA trafficking. However, the introduction of these modified nucleosides can induce cellular stress and cytotoxicity, potentially confounding experimental results. Therefore, a careful evaluation of their cytotoxic potential is essential.
Quantitative Cytotoxicity Data
| Fluorescent Nucleoside | Cell Line(s) | Observed Cytotoxicity | Reference |
| Pyrrolo-dC | HeLa | Low | [1][2] |
| tC | HeLa | Low | [1][2] |
| MeO tC | HeLa | Low | [1] |
| DEA tC | HeLa | Higher than Pyrrolo-dC, tC, and MeO tC | [1][2] |
| 2-Aminopurine | Various | Generally low, but can be mutagenic |
Note: This table is based on qualitative data and relative concentrations used in published studies. Direct IC50 comparisons are limited in the available literature.
Experimental Protocols
A variety of assays are available to assess the cytotoxicity of fluorescent nucleosides. The choice of assay depends on the specific research question and the cell type being investigated. Common methods include membrane integrity assays (e.g., LDH release), metabolic activity assays (e.g., MTT, MTS), and apoptosis assays (e.g., caspase activity).
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescent nucleoside stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorescent nucleoside. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizing Cellular Mechanisms
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxicity of fluorescent nucleosides.
Signaling Pathway: Nucleoside Analog-Induced Cytotoxicity
Fluorescent nucleoside analogs, like many other nucleoside analogs, can induce cytotoxicity through various mechanisms, primarily by interfering with nucleic acid synthesis and function. This can trigger a DNA damage response, leading to cell cycle arrest and apoptosis.
References
evaluating the performance of 5-Phenylcytidine in different cell lines
For researchers and professionals in drug development, understanding the performance of novel therapeutic compounds is paramount. This guide provides a comparative analysis of 5-Phenylcytidine, a cytidine (B196190) nucleoside analog, and its performance in various cell lines. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with closely related and well-studied cytidine analogs, such as Decitabine (5-aza-2'-deoxycytidine) and 5-Azacytidine (B1684299), to provide a comprehensive overview of its expected performance and mechanism of action.
Performance Overview
This compound is recognized as a cytidine analog with potential anti-tumor and anti-metabolic activities.[1] Its mechanism of action is believed to be similar to other cytidine analogs that function as DNA methyltransferase (DNMT) inhibitors.[1][2] These inhibitors can reverse aberrant DNA methylation, a common epigenetic alteration in cancer, leading to the re-expression of silenced tumor suppressor genes.[2][3] This can, in turn, induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5]
Comparative Data on Cytidine Analogs
Table 1: IC50 Values of Decitabine (5-aza-2'-deoxycytidine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT 29 | Colon Cancer | 2[4] |
| SW 480 | Colon Cancer | ~1[6] |
| SW 948 | Colon Cancer | ~1[6] |
Table 2: Apoptosis Induction by Decitabine (5-aza-2'-deoxycytidine)
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| HT 29 | 2 | 48 | 82[4] |
| PANC-1 | 5 | 96 | >40 (early and late)[5] |
| PANC-1 | 10 | 96 | >70 (early and late)[5] |
| SW 480 | Not Specified | 24 | Significant increase[6] |
| SW 480 | Not Specified | 48 | Significant increase[6] |
Table 3: Cell Cycle Arrest Induced by 5-Azacytidine
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect |
| NIT-1 | Not Specified | Not Specified | G2/M arrest[7] |
| β-TC-6 | Not Specified | Not Specified | G2/M arrest[7] |
Mechanism of Action: DNA Methyltransferase Inhibition
The primary mechanism of action for cytidine analogs like this compound is the inhibition of DNA methyltransferases (DNMTs).[1][2] Upon incorporation into DNA, these analogs covalently trap DNMTs, leading to their degradation and a subsequent reduction in overall DNA methylation.[3] This hypomethylation can reactivate tumor suppressor genes, triggering downstream pathways that lead to cell cycle arrest and apoptosis.[3][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of cytidine analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Workflow:
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by drop-wise addition of cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.
-
Add Propidium Iodide (PI) staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[9]
References
- 1. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Effective Concentration of 5-Aza-CdR to Induce Cell Death and Apoptosis in Human Pancreatic Cancer Cell Line through Reactivating RASSF1A and Up-Regulation of Bax Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 5-Phenylcytidine and Tricyclic Cytosine for Researchers
In the realm of molecular biology and drug development, the use of modified nucleosides is a cornerstone for both therapeutic intervention and fundamental research. This guide provides a detailed, data-driven comparison of two cytidine (B196190) analogs: 5-Phenylcytidine, a putative inhibitor of DNA methylation, and tricyclic cytosine, a fluorescent probe for nucleic acid analysis. This objective comparison is intended to assist researchers, scientists, and drug development professionals in understanding the distinct applications and experimental considerations for each compound.
At a Glance: Key Properties of this compound and Tricyclic Cytosine
The fundamental differences in the structure and function of this compound and tricyclic cytosine dictate their unique applications in research and development.
| Feature | This compound | Tricyclic Cytosine (tC) |
| Primary Function | Putative DNA Methyltransferase (DNMT) Inhibitor | Fluorescent Nucleic Acid Probe |
| Core Application | Epigenetic modification studies, potential anti-tumor agent | Biophysical studies of nucleic acid structure and dynamics (e.g., FRET, fluorescence anisotropy) |
| Mechanism of Action | Covalent trapping of DNMT enzymes | Intrinsic fluorescence, acts as a FRET donor |
| Modification to Cytosine | Phenyl group at the 5-position | Fused tricyclic ring system |
| Impact on DNA Structure | Likely to cause local perturbations upon incorporation and enzyme binding | Minimally perturbs B-form DNA structure |
| Key Experimental Output | Measurement of DNMT activity inhibition (e.g., IC50) | Fluorescence intensity, lifetime, and energy transfer efficiency |
This compound: A Potential Epigenetic Modulator
This compound is a cytidine analog with a phenyl group at the 5-position of the pyrimidine (B1678525) ring. This modification positions it as a potential inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.
Mechanism of Action: DNA Methyltransferase Inhibition
Cytidine analogs that act as DNMT inhibitors, such as 5-azacytidine (B1684299) and zebularine, function as mechanism-based inhibitors.[1] Upon incorporation into DNA, these analogs form a covalent intermediate with the DNMT enzyme during the methylation reaction.[2] This covalent complex "traps" the enzyme, leading to its degradation and a subsequent reduction in overall DNA methylation.[3] It is hypothesized that this compound follows a similar mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 5-Phenylcytidine-Based Assays
For researchers, scientists, and drug development professionals investigating the epigenetic modifier 5-Phenylcytidine, rigorous experimental design is paramount to generating reliable and interpretable data. This guide provides a comprehensive overview of essential control experiments for this compound-based assays, offers a comparison with alternative DNA methyltransferase (DNMT) inhibitors, and presents detailed experimental protocols.
This compound is a cytidine (B196190) analog believed to exert its biological effects through the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for maintaining methylation patterns that regulate gene expression. To validate the mechanism of action and accurately assess the efficacy of this compound, a series of well-controlled experiments are necessary. This guide will walk you through the critical controls, compare this compound to the widely studied DNMT inhibitors 5-Azacytidine and Zebularine (B1662112), and provide the necessary protocols to implement these assays in your laboratory.
Comparative Analysis of DNMT Inhibitors
| Compound | Putative Mechanism of Action | Cellular IC50 (Cancer Cell Lines) | Key Characteristics |
| This compound | Inhibition of DNA Methyltransferases | Data not readily available | A cytidine analog with potential anti-tumor activities.[1][2] |
| 5-Azacytidine | Covalent trapping of DNMTs, leading to their degradation and subsequent DNA demethylation.[3][4] | ~1-10 µM (cell line dependent)[5] | Clinically used for myelodysplastic syndromes; incorporates into both DNA and RNA. |
| Zebularine | Inhibition of DNMTs and cytidine deaminase.[6] | ~100-150 µM (96h exposure in breast cancer cells)[2][6] | More stable in aqueous solution compared to 5-Azacytidine.[2] |
Essential Control Experiments
To ensure the validity of findings from this compound-based assays, a multi-faceted approach to controls is required, encompassing target engagement, enzymatic activity, and cellular responses.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that this compound directly interacts with its intended target, DNMT1, within a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Figure 1: Cellular Thermal Shift Assay (CETSA) workflow.
Enzymatic Activity: In Vitro DNMT Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DNMT1.
Figure 2: In Vitro DNMT Activity Assay workflow.
Cellular Methylation Status: Global DNA Methylation Assay & Bisulfite Sequencing
These assays determine the effect of this compound on DNA methylation levels within cells.
Figure 3: Relationship between global and locus-specific methylation assays.
Experimental Protocols
Protocol 1: In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)
Materials:
-
Purified recombinant DNMT1 enzyme
-
DNMT assay buffer
-
DNA substrate (cytosine-rich) coated microplate
-
S-adenosylmethionine (SAM)
-
This compound and other inhibitors (5-Azacytidine, Zebularine)
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
Colorimetric substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Setup: To the wells of the DNA substrate-coated microplate, add 25 µL of DNMT assay buffer.
-
Inhibitor Addition: Add 3 µL of varying concentrations of this compound or control inhibitors. For untreated controls, add 3 µL of assay buffer. For a no-enzyme control (blank), add 3 µL of assay buffer.
-
Enzyme Addition: Add 1-2 µL of purified DNMT1 enzyme to all wells except the blank.
-
Reaction Initiation: Add 3 µL of diluted SAM to all wells.
-
Incubation: Mix and cover the plate. Incubate at 37°C for 60-90 minutes.
-
Washing: Aspirate the reaction mixture and wash each well three times with 150 µL of 1X Wash Buffer.
-
Primary Antibody: Add 50 µL of diluted anti-5-mC antibody to each well and incubate at room temperature for 60 minutes on an orbital shaker.
-
Washing: Aspirate and wash each well five times with 150 µL of 1X Wash Buffer.
-
Secondary Antibody: Add 50 µL of diluted HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Washing: Aspirate and wash each well five times with 150 µL of 1X Wash Buffer.
-
Color Development: Add 100 µL of colorimetric substrate to each well and incubate in the dark at room temperature for 2-10 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control.
Protocol 2: Global DNA Methylation Assay (ELISA-based)
Materials:
-
Genomic DNA isolated from cells treated with this compound or vehicle control
-
DNA binding solution
-
Positive control (fully methylated DNA) and negative control (unmethylated DNA)
-
Capture antibody (anti-5-mC)
-
Detection antibody (HRP-conjugated)
-
Colorimetric substrate
-
Stop solution
-
Microplate reader
Procedure:
-
DNA Binding: In a high-affinity DNA binding plate, add 100 ng of sample DNA or control DNA to the respective wells containing DNA binding solution.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Capture Antibody: Add 50 µL of diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Detection Antibody: Add 50 µL of diluted detection antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the wells four times with 1X Wash Buffer.
-
Color Development: Add 100 µL of colorimetric substrate and incubate in the dark for 2-10 minutes.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read absorbance at 450 nm.
-
Data Analysis: Quantify the amount of 5-mC in each sample by comparing to the standard curve generated from the positive controls.
Protocol 3: Bisulfite Sequencing of a Target Gene Promoter
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted sequence of the target promoter
-
Taq polymerase suitable for bisulfite-treated DNA
-
PCR purification kit
-
Sanger sequencing reagents or Next-Generation Sequencing platform
Procedure:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers designed to be independent of the methylation status of CpG sites within the target promoter region.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing:
-
Sanger Sequencing: Clone the purified PCR product into a plasmid vector and sequence individual clones to determine the methylation status of single DNA molecules.
-
Next-Generation Sequencing: Prepare a library from the purified PCR product and sequence on an appropriate platform for deep coverage and quantitative methylation analysis.
-
-
Data Analysis: Align the sequencing reads to the in silico converted reference sequence. The percentage of methylation at each CpG site is calculated as the number of reads with a 'C' divided by the total number of reads covering that site.
By implementing these control experiments and comparative analyses, researchers can build a robust dataset to elucidate the mechanism and efficacy of this compound, contributing to the broader understanding of epigenetic modulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to RNA Labeling: A Comparative Review of Techniques
For researchers, scientists, and drug development professionals navigating the dynamic world of RNA biology, the ability to accurately label and track RNA molecules is paramount. This guide provides a comprehensive comparison of common RNA labeling techniques, offering a clear overview of their principles, performance, and the experimental protocols that underpin them. By presenting quantitative data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate labeling strategy for their specific research needs.
The study of RNA synthesis, trafficking, and degradation is fundamental to understanding gene expression and its role in health and disease. A variety of techniques have been developed to label RNA molecules, both within the complex environment of a living cell (in vivo) and in a controlled laboratory setting (in vitro). These methods can be broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling, each with its own set of advantages and limitations.
Quantitative Comparison of RNA Labeling Techniques
The choice of an RNA labeling method is often a trade-off between labeling efficiency, specificity, potential for cellular perturbation, and the requirements of downstream applications. The following table summarizes key quantitative performance metrics for several widely used RNA labeling techniques to facilitate an informed decision-making process.
| Labeling Technique | Principle | Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability/RNA Integrity | Key Applications |
| Metabolic Labeling | |||||
| 4-thiouridine (B1664626) (4sU) | Incorporation of a thiol-containing uridine (B1682114) analog into newly transcribed RNA. | >90% for SLAM-seq and TUC-seq protocols.[1] | High, particularly with nucleotide conversion methods.[2] | Generally high, but concentration needs optimization to maintain >90% viability.[2] | Nascent RNA sequencing, RNA turnover studies.[1] |
| 5-ethynyluridine (EU) | Incorporation of a uridine analog with an alkyne group for "click" chemistry. | High, enables robust detection.[2] | High, due to the specificity of the click reaction.[3] | Can exhibit cytotoxicity at higher concentrations.[4] | Visualization of newly synthesized RNA, nascent RNA purification.[5] |
| 6-thioguanosine (6sG) | Incorporation of a guanosine (B1672433) analog with a thiol group. | Method-dependent, enables G-to-A transitions for sequencing.[2] | High specificity in identifying incorporated bases.[2] | Generally well-tolerated at appropriate concentrations. | Nascent RNA sequencing, mapping sites of incorporation.[2] |
| In Vitro Labeling | |||||
| 5' End-Labeling (e.g., ³²P) | Enzymatic addition of a labeled phosphate (B84403) to the 5' end of RNA. | High for purified RNA substrates.[6] | Very high due to the high energy of ³²P.[6] | Not applicable (in vitro). High RNA integrity is crucial.[6] | RNA structure analysis, protein-RNA interaction studies.[6] |
| 3' End-Labeling | Enzymatic or chemical addition of a label to the 3' end of RNA. | Variable, dependent on the specific chemistry and enzyme used.[7] | Generally good, dependent on the label and detection method. | Not applicable (in vitro). | Attaching fluorophores or other tags for single-molecule studies.[7] |
| Click Chemistry | Post-transcriptional chemical reaction to attach a label to a modified RNA. | High, due to the efficiency of the click reaction.[3] | Very high, as the reaction is bio-orthogonal.[3] | Not applicable (in vitro). Reaction conditions are mild and preserve RNA integrity.[8] | Site-specific labeling with a wide variety of probes.[9] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the workflows for key RNA labeling methods.
Metabolic RNA Labeling Workflow
This diagram outlines the general procedure for metabolic labeling of RNA within living cells.[4] Cells are first incubated with a modified nucleoside, which is incorporated into newly synthesized RNA.[4] Following cell harvesting and RNA isolation, the labeled RNA is chemically modified or biotinylated to allow for its separation from pre-existing, unlabeled RNA.[2] The purified nascent RNA is then ready for various downstream analyses.[2]
In Vitro 5' End-Labeling Workflow
This workflow illustrates the enzymatic 5' end-labeling of RNA in vitro.[6] The process begins with the removal of the 5' phosphate from the RNA substrate using an enzyme like calf intestine phosphatase (CIP).[6] Subsequently, a labeled phosphate, often from [γ-³²P]ATP, is transferred to the 5' hydroxyl terminus by T4 polynucleotide kinase (PNK).[6] The now-labeled RNA is then purified for use in downstream applications.[6]
Click Chemistry RNA Labeling Workflow
This diagram depicts the versatile "click" chemistry approach for RNA labeling. An RNA molecule containing a bio-orthogonal functional group, such as an alkyne, is reacted with a probe molecule carrying a complementary group, like an azide.[3] This highly specific and efficient reaction, often catalyzed by copper(I), results in a stable, covalent linkage between the RNA and the probe, which can be a fluorophore, biotin (B1667282), or another molecule of interest.[3][10]
Detailed Experimental Protocols
To ensure the successful application of these techniques, adherence to well-defined protocols is essential. Below are generalized methodologies for the key experiments discussed.
Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol describes the fundamental steps for labeling newly transcribed RNA in cell culture using 4sU.[2]
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 4-thiouridine (4sU) to the culture medium at a final concentration typically ranging from 100-500 µM. The optimal concentration and labeling time (usually 1-24 hours) should be determined empirically for each cell type and experimental goal.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent, followed by purification.[2]
-
Thiol-specific Biotinylation: To enable the separation of labeled RNA, biotinylate the thiol group of the incorporated 4sU. This is typically achieved by reacting the total RNA with a thiol-reactive biotin compound like HPDP-Biotin.[2]
-
Purification of Labeled RNA: Separate the biotinylated, newly transcribed RNA from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads. The biotinylated RNA will bind to the beads, allowing for its isolation.[4]
-
Downstream Analysis: The enriched newly transcribed RNA can then be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing.[2]
In Vitro 5' End-Labeling of RNA with ³²P
This protocol outlines a common procedure for radiolabeling RNA at its 5' end.[6]
-
Dephosphorylation of RNA: In a reaction tube, combine the purified RNA substrate (typically 1-10 pmol) with a dephosphorylation buffer and calf intestine phosphatase (CIP). Incubate at 37°C for 30-60 minutes.
-
Enzyme Inactivation and RNA Purification: Stop the reaction by heat inactivation or phenol-chloroform extraction, followed by ethanol (B145695) precipitation to purify the dephosphorylated RNA.
-
Phosphorylation Reaction: Resuspend the dephosphorylated RNA in a kinase buffer. Add [γ-³²P]ATP and T4 polynucleotide kinase (PNK). Incubate at 37°C for 30-60 minutes.
-
Purification of Labeled RNA: Purify the ³²P-labeled RNA from unincorporated nucleotides using methods such as size-exclusion chromatography (e.g., G-50 spin column) or denaturing polyacrylamide gel electrophoresis (PAGE).
RNA Labeling via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol provides a general framework for labeling alkyne-modified RNA with an azide-containing probe.
-
Prepare RNA and Probe: Dissolve the alkyne-modified RNA and the azide-functionalized probe (e.g., azide-fluorophore) in an appropriate reaction buffer.
-
Prepare Catalyst Solution: Freshly prepare a solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA).
-
Initiate Click Reaction: Add the catalyst solution to the RNA/probe mixture. The final concentrations of reactants should be optimized, but typically range from 10-100 µM for the RNA and a slight excess for the probe.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by gel electrophoresis or other analytical methods.
-
Purification of Labeled RNA: Purify the labeled RNA from the reaction components, including the catalyst and excess probe, using ethanol precipitation, spin columns, or HPLC.
Conclusion
The field of RNA biology continues to evolve rapidly, and the development of novel and improved RNA labeling techniques is a testament to this progress. The choice of the most suitable method depends on a careful consideration of the specific biological question, the experimental system, and the available resources. By providing a comparative overview of key techniques, along with their underlying protocols and workflows, this guide serves as a valuable resource for researchers seeking to unravel the complex life of RNA.
References
- 1. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of transcriptional activity profiling by metabolic labeling or nuclear RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Phenylcytidine: A Comprehensive Guide for Laboratory Professionals
Important Disclaimer: The following procedures are based on general best practices for laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.
Hazard Assessment and Classification
Given that 5-Phenylcytidine is a modified nucleoside analog, it should be handled as a potentially hazardous substance. Nucleoside analogs can exhibit biological activity and may present health hazards upon exposure.[1] In the absence of specific toxicity data, it is prudent to treat this compound as a hazardous chemical waste.
General Hazards of Related Compounds:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
May cause irritation to the skin, eyes, and respiratory tract.[2][3][4]
-
Some nucleoside analogs are suspected of causing genetic defects or may have carcinogenic properties.[2][3][4][5]
Quantitative Data Summary for a Representative Nucleoside Analog
To provide a general understanding of the physicochemical properties of a related compound, the following table summarizes data for 2'-Deoxycytidine hydrochloride.
| Property | Value |
| Physical State | Solid (Off-white, Light yellow) |
| Melting Point/Range | 168 °C / 334.4 °F |
| Solubility | No information available |
| Molecular Formula | C9 H13 N3 O4 . Cl H |
| Molecular Weight | 263.68 |
| Incompatible Materials | Strong oxidizing agents |
Data for 2'-Deoxycytidine hydrochloride as a representative compound.[6]
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Dispose of contaminated items such as weighing paper, gloves, and pipette tips as solid chemical waste.[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.[7] Halogenated and non-halogenated solvent wastes should generally be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Step 3: Waste Containerization and Labeling
-
Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Do not store incompatible waste types together.
Step 5: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and associated waste.
References
Personal protective equipment for handling 5-Phenylcytidine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Phenylcytidine was not available at the time of this writing. The following guidance is based on general safety protocols for handling potentially hazardous research chemicals and nucleoside analogs. Researchers should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn.[3] Long-sleeved clothing is recommended.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[3] It is advisable to wear two pairs of gloves when handling hazardous compounds. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) or the use of a chemical fume hood is necessary.[1][3] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory. The following workflow outlines the key steps from receiving the compound to its final disposal.
Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For a minor spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the area with an appropriate decontaminating solution.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
For a major spill:
-
Evacuate the area immediately.
-
Notify your supervisor and institutional EHS department.
-
Restrict access to the spill area.
-
Allow only trained personnel with appropriate respiratory protection to enter and clean up the spill.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, bench paper, and any other solid materials that have come into contact with the compound. These should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
